molecular formula C9H20N2 B1289525 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 884504-73-8

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Cat. No.: B1289525
CAS No.: 884504-73-8
M. Wt: 156.27 g/mol
InChI Key: IGVKUZDVGAUFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-5-4-9(7-11)6-10-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKUZDVGAUFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592199
Record name N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-73-8
Record name N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, a substituted pyrrolidine derivative. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from commercial suppliers, data on structurally analogous compounds, and established principles of organic chemistry to offer a detailed profile. The guide covers physicochemical properties, spectral characteristics, potential synthetic methodologies, reactivity, stability, and potential biological significance. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical space of N-alkylated pyrrolidines.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its role as a key pharmacophore.[1][2] The substitution pattern on the pyrrolidine ring significantly influences the biological activity and physicochemical properties of the resulting molecule. This guide focuses on this compound, a molecule featuring an N-isopropyl group, which enhances lipophilicity, and a 3-(N-methylaminomethyl) substituent, which can modulate basicity and receptor interactions. This combination of structural motifs suggests potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.[3]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. While extensive experimental data for this compound is not publicly available, we can infer its key properties based on its structure and data from commercial suppliers.[4][5][6]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Isopropylpyrrolidine[7](1-Methylpyrrolidin-3-yl)methanamine[8]
CAS Number 884504-73-8[4][5][6]17544-07-913005-11-3
Molecular Formula C9H20N2[4][5][6]C7H15NC6H14N2
Molecular Weight 156.27 g/mol [6]113.20 g/mol 114.19 g/mol
Appearance Liquid[4][5]LiquidLiquid
Stereochemistry Racemic[4][5]N/AN/A
Calculated LogP 0.27[4][5]1.6-0.3
Storage Sealed in dry, 2-8°C[6]N/AN/A

The N-isopropyl group is expected to increase the lipophilicity of the molecule compared to an N-methyl or N-ethyl analogue. The presence of two basic nitrogen atoms suggests that the compound will be soluble in acidic aqueous solutions.

Spectral Characteristics (Inferred)

Detailed spectral data for this compound are not available in the public domain. However, we can predict the expected spectral features based on the analysis of its functional groups and comparison with similar structures.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the chirality at the C3 position of the pyrrolidine ring.

  • Isopropyl Group: A doublet for the two methyl groups and a septet for the methine proton.

  • Pyrrolidine Ring: A series of multiplets for the ring protons. The protons on the substituted C3 atom will be diastereotopic, leading to more complex splitting patterns.

  • N-methylmethanamine Side Chain: A singlet for the N-methyl protons and a multiplet for the methylene protons adjacent to the pyrrolidine ring.

13C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the neighboring nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • N-H Stretch: A weak to medium absorption in the range of 3300-3500 cm-1 for the secondary amine.[9]

  • C-H Stretch: Strong absorptions in the 2800-3000 cm-1 region for the aliphatic C-H bonds.[9]

  • N-H Bend: An absorption in the 1550-1650 cm-1 region.

  • C-N Stretch: Absorptions in the 1000-1250 cm-1 range.[9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 156. The fragmentation pattern would be dominated by cleavage alpha to the nitrogen atoms, leading to characteristic fragment ions. For instance, loss of an isopropyl group or fragmentation of the pyrrolidine ring would be expected.

Potential Synthetic Methodologies

While a specific synthesis for this compound is not published, it can be reasonably synthesized through established organic chemistry reactions. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-isopropyl group and the N-methylmethanamine side chain from the pyrrolidine core.

G Target This compound Intermediate1 3-(N-methylaminomethyl)pyrrolidine Target->Intermediate1 N-Isopropylation Intermediate2 N-Boc-3-(aminomethyl)pyrrolidine Target->Intermediate2 Reductive Amination & Deprotection StartingMaterial1 3-(Aminomethyl)pyrrolidine Intermediate1->StartingMaterial1 N-Methylation StartingMaterial2 Acetone Intermediate1->StartingMaterial2 Reductive Amination StartingMaterial3 Methylating Agent (e.g., Formaldehyde/Formic Acid) Intermediate1->StartingMaterial3 Eschweiler-Clarke Reaction Intermediate2->StartingMaterial1 Boc Protection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

A potential forward synthesis could involve the N-isopropylation of a suitable pyrrolidine precursor, followed by the introduction of the N-methylmethanamine side chain.

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: N-Methylation Start 3-(Aminomethyl)pyrrolidine Step1_reagents Acetone, Reductive Agent (e.g., NaBH(OAc)3) Start->Step1_reagents Intermediate 1-Isopropyl-3-(aminomethyl)pyrrolidine Step1_reagents->Intermediate Step2_reagents Formaldehyde, Formic Acid (Eschweiler-Clarke) Intermediate->Step2_reagents FinalProduct This compound Step2_reagents->FinalProduct

Caption: Proposed two-step synthetic workflow.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-Isopropyl-3-(aminomethyl)pyrrolidine

  • To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) is added acetone (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

  • To a solution of 1-isopropyl-3-(aminomethyl)pyrrolidine (1.0 eq) in formic acid (5.0 eq) is added formaldehyde (37% in water, 3.0 eq).

  • The mixture is heated to reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and made basic with the addition of 2M sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford the final product.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the two nitrogen atoms.

  • Basicity: Both the pyrrolidine nitrogen and the side-chain nitrogen are basic and will react with acids to form salts. The pyrrolidine nitrogen is a tertiary amine, while the side-chain nitrogen is a secondary amine.

  • Nucleophilicity: The nitrogen atoms are nucleophilic and can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides.

  • Oxidation: The amine functional groups can be susceptible to oxidation.

  • Stability: The compound should be stored in a cool, dry place, sealed from air and moisture to prevent degradation.[6]

Potential Biological Significance

While no specific biological activity has been reported for this compound, the pyrrolidine scaffold is a common feature in many biologically active molecules.[1][2] Substituted pyrrolidines have been investigated for a wide range of therapeutic applications, including as:

  • Anticancer agents [10]

  • Antimicrobial agents [1]

  • Central nervous system (CNS) agents, targeting receptors and enzymes.[3]

  • Dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of diabetes.[4]

The specific substitution pattern of the title compound, with its N-isopropyl and N-methylmethanamine groups, suggests it could be a candidate for screening in various biological assays, particularly those related to CNS targets.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of this volatile amine. A non-polar capillary column would likely provide good separation. The mass spectrometer would provide structural information based on the fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantitative analysis, especially at low concentrations in complex matrices, LC-MS/MS is the method of choice.[11] Reversed-phase chromatography with an acidic mobile phase would be appropriate for this basic compound. Detection would be achieved using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Workflow for Analytical Quantification

G Sample Sample Preparation (e.g., extraction, dilution) LC Liquid Chromatography (Reversed-Phase) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: A typical workflow for the quantitative analysis of the target compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on structurally related compounds such as N-methylpyrrolidine and N-isopropylpyrrolidine, the following precautions should be taken:[7][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Assumed to be flammable and may cause skin and eye irritation or burns. May be harmful if swallowed or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a substituted pyrrolidine with potential for further investigation in medicinal chemistry and drug development. This guide provides a comprehensive overview of its likely chemical properties, drawing upon data from analogous compounds and fundamental chemical principles. While a lack of specific experimental data necessitates a degree of inference, the information presented here serves as a valuable resource for researchers interested in this and related molecules. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

  • Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of Receptors and Signal Transduction, 37(5), 492-503. [Link]

  • Saify, Z. S., Malick, T. Z., & Mallick, T. Z. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
  • N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a]: N-Alkyl-2-pyrrolidones Meth.-No. 1. (2016).
  • Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. (2014). Medicinal Chemistry Research, 24(5).
  • Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Safety Data Sheet for 1-Methylpyrrolidine. Thermo Fisher Scientific.
  • Method 1302: N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (1998). NIOSH Manual of Analytical Methods.
  • Varrla, E., et al. (2016). (a) IR spectra of NMP (black dotted line) and the yellow residue (red...).
  • Safety Data Sheet for Isopropylamine. (2025). Sigma-Aldrich.
  • N‐Alkyl‐2‐pyrrolidones (N‐methyl‐2‐pyrrolidone, N‐ethyl‐2‐pyrrolidone), vapour [Air Monitoring Methods, 2014a]. (2016). R Discovery.
  • Method of analysis - N–methyl–2-pyrrolidone. (2011). FDA.
  • Safety Data Sheet for N-Methylpyrrolidine. (2024). Sigma-Aldrich.
  • Supplementary Information for Catalytic Borylation of Imines. Royal Society of Chemistry.
  • Safety Data Sheet for 1-Methyl-2-pyrrolidone. (2025). TCI Chemicals.
  • (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine. Chemsrc.
  • Methods for quantifying n-methyl-2-pyrrolidone. (2017).
  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.
  • N-Isopropylpyrrolidine. PubChem. [Link]

  • N-Methylisopropylamine. PubChem. [Link]

  • Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. (2022). PubMed.
  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

  • Chemical Properties of Propanamide, N-isopropyl-2-methyl. Cheméo.
  • Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.
  • Infrared spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.
  • DeRuiter, J., Clark, C. R., & Noggle, F. T., Jr. (1990). Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: Regioisomers of the 3,4-methylenedioxyamphetamines. Journal of Chromatographic Science, 28(3), 129-132. [Link]

  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. (2025). PubMed.
  • (1-Methylpyrrolidin-3-yl)methanamine. PubChem. [Link]

  • IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. (2025). bioRxiv.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
  • Benzenemethanamine, N-(1-methylethyl)-. NIST WebBook.
  • 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST WebBook.
  • Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine†. Figshare.
  • (1-methylpyrrolidin-3-yl)methanamine. Sigma-Aldrich.
  • Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. MDPI.

Sources

A Technical Guide to the Structural Elucidation of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, systematic approach to the structural elucidation of the novel compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. We detail an integrated analytical workflow, leveraging mass spectrometry (MS) for molecular formula determination and infrared (IR) spectroscopy for functional group analysis. The core of the elucidation process is a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, DEPT-135, and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC. Each step is explained with a focus on the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous confirmation of the target structure. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction and Analytical Strategy

The unambiguous determination of a molecule's constitution is a critical prerequisite for understanding its chemical and biological properties. The target of this guide, this compound, is a saturated heterocyclic compound containing two tertiary amine functionalities and a chiral center. Its structure presents several challenges for elucidation, including overlapping signals from aliphatic protons and the need to definitively establish connectivity across quaternary carbons and heteroatoms.

Our approach is a multi-technique strategy designed to build a complete structural picture from the ground up. The process begins with determining the molecular formula and identifying key functional groups, then proceeds to map out the carbon skeleton and proton environments, and finally, connects these fragments into the definitive molecular structure.[1] This systematic process ensures that each piece of evidence corroborates the others, leading to a confident structural assignment.

Overall Elucidation Workflow

The logical flow of the analytical process is designed to be iterative and confirmatory. Information from one technique informs the interpretation of the next, creating a robust, self-validating system.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) H1_NMR ¹H NMR (Proton Environments) MS->H1_NMR IR IR Spectroscopy (Functional Groups) IR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR DEPT DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Structure Confirmed HMBC->Structure

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Formula and Fragmentation

Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

The target molecule, this compound, has a chemical formula of C₁₀H₂₂N₂. According to the nitrogen rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[2][3] The predicted monoisotopic mass is 170.1783 g/mol .

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry is a valuable tool for structural analysis as it induces reproducible fragmentation patterns. For aliphatic amines, the most characteristic fragmentation is α-cleavage , where the bond between the α- and β-carbons is broken, resulting in a resonance-stabilized iminium cation.[2][4]

Predicted Major Fragments:

  • Loss of the isopropyl group: Cleavage of the bond between the isopropyl group and the pyrrolidine nitrogen would result in a fragment with m/z = 127.

  • Loss of the N-methylmethanamine side chain: Cleavage at the C3 position of the pyrrolidine ring.

  • Ring opening and subsequent fragmentation: Common for cyclic amines.[3]

  • Base Peak: The most stable fragment is often formed by α-cleavage at the most substituted carbon adjacent to a nitrogen. For this molecule, cleavage of the bond between the pyrrolidine ring and the CH₂ group of the side chain would yield a stable iminium ion at m/z = 44 (CH₂=N⁺HCH₃). This is a highly probable candidate for the base peak.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).[5][6] The solution should be clear and free of particles.[5][6]

  • Instrument Setup:

    • GC Column: Use a non-polar column (e.g., DB-5 or equivalent) suitable for amine analysis.[5]

    • Injector: Set to 250°C. A 1 µL injection volume is typical.[5]

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M⁺) at m/z = 170. Verify this against the nitrogen rule.[3] Analyze the major fragment ions and compare them against predicted pathways like α-cleavage to build initial confidence in the proposed structure.

IonPredicted m/zDescription
[M]⁺170Molecular Ion
[M-CH₃]⁺155Loss of a methyl radical from isopropyl group
[M-C₃H₇]⁺127Loss of isopropyl radical
[CH₂NHCH₃]⁺44α-cleavage at C3 sidechain (Probable Base Peak)

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence or absence of specific functional groups. For the target molecule, the key is to confirm the presence of C-H bonds and the absence of N-H bonds, which verifies the tertiary nature of both amine groups.

Expected Absorptions:

  • C-H Stretch (sp³): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of alkyl C-H bonds.[7]

  • Absence of N-H Stretch: Critically, there should be no significant absorption bands in the 3300-3500 cm⁻¹ region. Primary and secondary amines show distinct peaks here, so their absence is strong evidence for two tertiary amines.[7][8][9]

  • C-N Stretch: Aliphatic amines typically show medium to weak C-N stretching bands in the 1020-1250 cm⁻¹ region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Analysis: Verify the presence of strong C-H stretching peaks and the definitive absence of N-H stretching peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[10] By combining a series of 1D and 2D experiments, we can map the complete carbon framework and the precise placement of all protons.[11]

¹H NMR: Proton Environments

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Signals (in CDCl₃):

  • Isopropyl Group (CH): A septet, shifted downfield due to the adjacent nitrogen. Expected around ~2.5-3.0 ppm.

  • Isopropyl Group (CH₃): A doublet, integrating to 6 protons. Expected around ~1.0-1.2 ppm.

  • N-Methyl Group (CH₃): A singlet, integrating to 3 protons. Expected around ~2.2-2.4 ppm.[8]

  • Pyrrolidine & Sidechain Protons (CH, CH₂): A series of complex, overlapping multiplets in the aliphatic region (~1.5-3.0 ppm). These signals are difficult to assign without 2D NMR.[12]

¹³C NMR and DEPT-135: Carbon Skeleton and Multiplicity

Causality: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is then used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[11][13] This is a crucial step in building the carbon backbone.

Predicted ¹³C NMR & DEPT-135 Signals:

Predicted Shift (ppm)DEPT-135 PhaseAssignmentRationale
~55-65Positive (CH)Isopropyl CHAdjacent to Nitrogen
~50-60Negative (CH₂)Pyrrolidine C2 or C5Adjacent to Nitrogen
~50-60Negative (CH₂)Sidechain CH₂Adjacent to Nitrogen
~40-50Negative (CH₂)Pyrrolidine C2 or C5Adjacent to Nitrogen
~35-45Positive (CH₃)N-Methyl CH₃Adjacent to Nitrogen
~30-40Positive (CH)Pyrrolidine C3Alkyl CH
~25-35Negative (CH₂)Pyrrolidine C4Alkyl CH₂
~18-22Positive (CH₃)Isopropyl CH₃Alkyl CH₃
2D NMR: Assembling the Pieces

Causality: Two-dimensional NMR experiments are essential for unambiguously connecting the structural fragments identified in 1D NMR.[14] They resolve the issue of signal overlap and provide definitive evidence of bonding relationships.[1]

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[11][15] Cross-peaks in the 2D spectrum connect coupled protons.[11][15]

  • Key Insight: COSY will establish the connectivity within the isopropyl group (septet will show a cross-peak to the doublet) and trace the spin systems within the pyrrolidine ring and the sidechain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[14][16][17]

  • Key Insight: This experiment is the bridge between the proton and carbon spectra. It allows for the definitive assignment of each protonated carbon by linking the already-interpreted ¹H signals to their corresponding ¹³C signals. For example, the proton singlet at ~2.3 ppm will show a cross-peak to the carbon signal at ~35-45 ppm, confirming the N-methyl group assignment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[11][14][17] One-bond correlations are typically suppressed.[17]

  • Key Insight: HMBC provides the long-range connectivity needed to piece the entire structure together. Crucial expected correlations include:

    • From the isopropyl methyl protons to the isopropyl CH carbon .

    • From the isopropyl CH proton to the C2 and C5 carbons of the pyrrolidine ring , definitively linking the isopropyl group to the ring nitrogen.

    • From the N-methyl protons to the sidechain CH₂ carbon , confirming the N-methylmethanamine moiety.

    • From the sidechain CH₂ protons to C3 of the pyrrolidine ring , linking the sidechain to the ring.

G H_iso_Me->H_iso_CH H_iso_CH->C_iso_CH H_iso_CH->C_pyr_2 H_iso_CH->C_pyr_5 H_N_Me->C_side_CH2 H_side_CH2->C_pyr_3 a Key COSY Correlation a->a b Key HMBC Correlations b->b mol

Figure 2: Key 2D NMR correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrument: Use a 500 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum.

  • 2D Spectra Acquisition:

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • Acquire a gradient-selected, multiplicity-edited HSQC spectrum.

    • Acquire a gradient-selected HMBC spectrum, optimized for a long-range J-coupling of 8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra sequentially as outlined above, using HSQC to assign protonated carbons, COSY to establish proton-proton networks, and HMBC to connect all fragments into the final structure.

Conclusion

By systematically integrating data from mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the chemical structure of this compound can be unambiguously confirmed. The workflow presented here provides a robust, self-validating framework applicable to the structural elucidation of a wide range of novel small molecules. The key to this process is the logical progression from molecular formula to functional groups, and finally to the precise atomic connectivity revealed by multi-dimensional NMR, with the HMBC experiment serving as the ultimate arbiter of the complete molecular architecture.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Alver, Ö., et al. (2008). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(1-isopropylpyrrolidin-3-yl)-N-methylmethanamine, a disubstituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is designed for adaptability and scalability, leveraging established chemical transformations to ensure high purity and yield of the final product.

Strategic Analysis and Retrosynthesis

The synthetic strategy for this compound is predicated on a convergent and flexible approach, allowing for the late-stage introduction of key structural motifs. A retrosynthetic analysis reveals two plausible disconnections, primarily revolving around the formation of the carbon-nitrogen bonds.

G cluster_pathway_a Pathway A cluster_pathway_b Pathway B cluster_precursors Common Precursors Target This compound IntermediateA1 1-Isopropylpyrrolidine-3-carbaldehyde Target->IntermediateA1 Reductive Amination IntermediateA2 Methylamine Target->IntermediateA2 Reductive Amination IntermediateB1 N-Methyl-1-(pyrrolidin-3-yl)methanamine Target->IntermediateB1 Reductive Amination IntermediateB2 Acetone Target->IntermediateB2 Reductive Amination Precursor2 N-Protected 3-Hydroxymethylpyrrolidine IntermediateA1->Precursor2 Oxidation Precursor1 N-Protected Pyrrolidine-3-carboxylic Acid IntermediateB1->Precursor1 Amidation & Reduction Precursor2->Precursor1 Reduction

Figure 1: Retrosynthetic analysis of this compound, highlighting two potential synthetic pathways originating from common pyrrolidine precursors.

Pathway A involves the initial synthesis of an N-isopropylpyrrolidine core followed by the elaboration of the C3 side chain. Conversely, Pathway B focuses on first constructing the N-methylmethanamine side chain on a protected pyrrolidine ring, with the N-isopropylation as a final step. This guide will detail a judicious combination of these strategies, prioritizing a route that begins with a commercially available, protected pyrrolidine scaffold to ensure stereochemical integrity and high yields.

The chosen forward synthesis commences with N-Boc-pyrrolidine-3-carboxylic acid, a readily available starting material. This allows for precise functional group manipulations at the C3 position before the introduction of the N-isopropyl group.

Overall Synthetic Workflow

The proposed synthesis is a four-step sequence designed for efficiency and scalability. The workflow minimizes the need for complex purification steps and utilizes well-understood, high-yielding reactions.

G Start N-Boc-pyrrolidine-3-carboxylic acid Step1 Amidation with Methylamine Start->Step1 Intermediate1 N-Boc-N-methylpyrrolidine-3-carboxamide Step1->Intermediate1 Step2 Reduction of Amide (e.g., with LiAlH4) Intermediate1->Step2 Intermediate2 tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate Step2->Intermediate2 Step3 Boc Deprotection (e.g., with TFA or HCl) Intermediate2->Step3 Intermediate3 N-Methyl-1-(pyrrolidin-3-yl)methanamine Step3->Intermediate3 Step4 Reductive Amination (Acetone, NaBH(OAc)3) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Figure 2: Proposed four-step synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-N-methylpyrrolidine-3-carboxamide

This initial step involves the coupling of the carboxylic acid with methylamine to form the corresponding amide. The use of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures a high yield and minimizes side reactions.

Protocol:

  • To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Step 2: Synthesis of tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

The reduction of the amide to the corresponding amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of N-Boc-N-methylpyrrolidine-3-carboxamide (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.

Step 3: Synthesis of N-Methyl-1-(pyrrolidin-3-yl)methanamine

The removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Protocol:

  • Dissolve the crude tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and basify to pH > 10 with 2 M aqueous NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the free amine.

Step 4: Synthesis of this compound

The final step is the N-isopropylation of the pyrrolidine ring via reductive amination with acetone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this transformation, as it is less reactive towards the carbonyl group than the intermediate iminium ion.[1]

Protocol:

  • Dissolve N-methyl-1-(pyrrolidin-3-yl)methanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Add acetone (1.5 eq) and acetic acid (1.2 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

Data Summary and Characterization

The following table summarizes the expected molecular weights and provides typical yield ranges for each step of the synthesis.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield Range
1N-Boc-N-methylpyrrolidine-3-carboxamideC₁₁H₂₀N₂O₃228.2985-95%
2tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylateC₁₁H₂₂N₂O₂214.3180-90%
3N-Methyl-1-(pyrrolidin-3-yl)methanamineC₆H₁₄N₂114.19>95% (crude)
4This compoundC₉H₂₀N₂156.2770-85%

Final Product Characterization:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the isopropyl group (doublet and septet), the N-methyl group (singlet), and multiplets for the pyrrolidine ring and methylene protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aliphatic carbons of the isopropyl and N-methyl groups, as well as the carbons of the pyrrolidine ring.

  • Mass Spectrometry (ESI+): m/z = 157.17 [M+H]⁺.

Causality and Scientific Integrity

The selection of each reagent and reaction condition in this guide is based on established principles of organic synthesis to ensure a self-validating and reproducible protocol.

  • Protecting Group Strategy: The use of the Boc group is crucial for preventing the N-alkylation of the pyrrolidine nitrogen during the initial amide reduction step. Its facile removal under acidic conditions without affecting other functional groups makes it an ideal choice.

  • Choice of Reducing Agents: LiAlH₄ is employed for the amide reduction due to its high reactivity, which is necessary for this transformation. In contrast, the milder and more selective NaBH(OAc)₃ is used for the final reductive amination.[2] This reagent is particularly effective for the reductive amination of ketones and aldehydes in the presence of other reducible functional groups and does not reduce the carbonyl reactant itself.[1]

  • Reaction Conditions: Anhydrous conditions are maintained in steps involving moisture-sensitive reagents like LiAlH₄ and during the formation of the iminium ion in the final step to prevent unwanted side reactions and ensure high yields.

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound. The described protocols are designed to be robust and adaptable for researchers and professionals in the field of drug discovery and development.

References

  • Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. Link

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Link

  • Krasnovskaya, O., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. RSC Advances, 10(30), 17899–17911. Link

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Link

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is a substituted pyrrolidine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine ring in a wide array of natural products and synthetic pharmaceuticals. The unique conformational constraints of the five-membered ring, coupled with the basicity of the amino groups, make this scaffold a valuable component in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from analogous structures to provide a robust predictive profile. Furthermore, it outlines detailed, state-of-the-art methodologies for its empirical characterization, offering a self-validating framework for researchers.

Chemical Identity and Nomenclature

A precise understanding of a molecule's identity is foundational to all further research. This section details the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 884504-73-8[1][2]
Molecular Formula C₉H₂₀N₂[1][2]
Molecular Weight 156.27 g/mol [2]
Canonical SMILES CC(C)N1CC(CNC)C1[2]
Stereochemistry Racemic[1]

Predicted and Known Physical Properties

Direct experimental data on the physical properties of this compound is not extensively available in the public domain. The following table summarizes known information from commercial suppliers and provides predicted values based on its chemical structure and comparison with analogous compounds.

PropertyValue/PredictionNotes and Rationale
Physical Form LiquidReported by commercial suppliers.[1] The relatively low molecular weight and non-planar, flexible structure are consistent with a liquid state at standard temperature and pressure.
Appearance Colorless to light yellowTypical for aliphatic amines that may have minor impurities from synthesis.
Boiling Point Predicted: ~180-220 °CPrediction based on the boiling points of related substituted pyrrolidines and aliphatic amines of similar molecular weight. The presence of two nitrogen atoms allows for some hydrogen bonding with protic solvents but not between molecules, and the overall molecular weight and branching will influence this value.
Melting Point N/A (Liquid at STP)As a liquid at room temperature, the melting point is expected to be well below 0 °C.
Solubility Miscible with water and common organic solventsThe presence of two amine functionalities, which can act as hydrogen bond acceptors, suggests good solubility in polar protic solvents like water and alcohols. The aliphatic character of the isopropyl and pyrrolidine moieties indicates solubility in a broad range of organic solvents such as ethanol, methanol, chloroform, and ethyl acetate.
Calculated logP 0.27This value suggests a relatively balanced hydrophilic-lipophilic character, consistent with its predicted solubility profile.[1]
Storage Sealed in dry, 2-8°CRecommended by commercial suppliers.[2] This suggests the compound may be hygroscopic and/or slowly degrade at room temperature. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the functional groups present in its structure: a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain.

Figure 1: Chemical structure of this compound with key functional groups highlighted.

  • Basicity: Both nitrogen atoms are basic due to the lone pair of electrons. The tertiary amine within the ring and the secondary amine in the side chain can be protonated by acids to form ammonium salts. The pKa values are expected to be in the range of 9-11, typical for aliphatic amines.

  • Nucleophilicity: The lone pairs on the nitrogen atoms also make them nucleophilic. They can react with electrophiles such as alkyl halides and acyl chlorides. The secondary amine is generally more sterically accessible and may exhibit higher reactivity in some cases.

  • Oxidation: Amines are susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to air can lead to the formation of N-oxides and other degradation products.

  • Chirality: The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. As this compound is supplied as a racemate, it exists as an equal mixture of two enantiomers.[1] Chromatographic separation using a chiral stationary phase would be necessary to isolate the individual enantiomers.

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons and potential second-order coupling effects.

  • Isopropyl Group: A doublet for the six methyl protons and a septet for the methine proton.

  • Pyrrolidine Ring: A series of complex multiplets for the methylene and methine protons. The protons on the carbon adjacent to the nitrogen (C2 and C5) will be deshielded compared to other ring protons.[3]

  • N-methylmethanamine Side Chain: A singlet for the N-methyl protons and signals for the methylene protons, which will likely be multiplets due to coupling with the adjacent chiral center.

  • N-H Proton: A broad singlet for the secondary amine proton, the chemical shift of which will be concentration and solvent-dependent.[4] This signal will disappear upon D₂O exchange.[3]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aliphatic Carbons: Signals for the nine carbon atoms are expected in the aliphatic region (typically 10-70 ppm). Carbons directly bonded to nitrogen will be deshielded and appear further downfield.[3]

Infrared (IR) Spectroscopy
  • N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[5][6] Tertiary amines do not have an N-H bond and therefore will not show a peak in this region.[7]

  • C-H Stretch: Strong absorption bands between 2800 and 3000 cm⁻¹ due to the C-H stretching of the aliphatic isopropyl, pyrrolidine, and methyl groups.[5]

  • N-H Bend: A band in the 1550-1650 cm⁻¹ region may be observed for the N-H bending of the secondary amine.

  • C-N Stretch: Aliphatic C-N stretching vibrations typically appear as weak to medium bands in the 1000-1250 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156, corresponding to the molecular weight of the compound. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4]

  • Alpha-Cleavage: A characteristic fragmentation pathway for amines is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, several alpha-cleavage pathways are possible, leading to fragment ions that can help elucidate the structure.[9]

Experimental Protocols for Characterization

The following section outlines detailed, step-by-step methodologies for the comprehensive characterization of this compound. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for general structural analysis.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the presence of the N-H proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The N-H signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for complete assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[10][11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[10][11][12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR (with DEPT) acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 an1 Process and Reference Spectra acq5->an1 an2 Integrate and Assign Signals an1->an2 an3 Correlate 2D Data an2->an3 an4 Confirm Structure an3->an4 G start Prepare Dilute Sample Solution inject Inject into GC-MS start->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis and Detection ionize->detect analyze Analyze Chromatogram and Mass Spectrum detect->analyze

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Mechanistic Discovery

The exploration of novel chemical entities is the lifeblood of therapeutic innovation. The compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, with its distinct pyrrolidine core, presents a compelling case for thorough mechanistic investigation. While direct pharmacological data for this specific molecule is not yet prevalent in public-domain literature, its structural features provide a strong rationale for hypothesizing its interaction with a well-defined class of therapeutic targets. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive roadmap to elucidate the mechanism of action of this promising compound. Herein, we will not merely list protocols, but delve into the scientific causality that underpins a robust investigatory strategy, ensuring that each experimental step builds a self-validating system of evidence.

Introduction to this compound: A Structural Perspective

This compound is a synthetic compound featuring a pyrrolidine ring, a foundational scaffold in many biologically active molecules.[1][2][3] Its chemical structure, presented below, suggests potential interactions with receptors that recognize endogenous ligands with similar cyclic amine structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 884504-73-8[4][5]
Molecular Formula C9H20N2[4][5]
Molecular Weight 156.27 g/mol [5]
LogP 0.27[4]

The presence of the N-isopropyl group on the pyrrolidine ring and the N-methylmethanamine substituent at the 3-position are key features that likely govern its pharmacological profile. Notably, the pyrrolidine ring is a common motif in ligands targeting nicotinic acetylcholine receptors (nAChRs).[6][7][8][9] This structural analogy forms the cornerstone of our primary hypothesis.

The Primary Hypothesis: A Modulator of Nicotinic Acetylcholine Receptors (nAChRs)

Based on extensive structure-activity relationship (SAR) studies of related compounds, we hypothesize that this compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs).[6][7][10] nAChRs are ligand-gated ion channels that play critical roles in synaptic transmission in the central and peripheral nervous systems.[8][9][11][12] Their dysfunction is implicated in a range of neurological disorders, making them attractive therapeutic targets.[8][11]

The pyrrolidinyl moiety, present in our compound of interest, is a key pharmacophore in many known nAChR ligands, including nicotine itself.[8][9] Variations in substitution on this ring system have been shown to confer selectivity and differential activity at various nAChR subtypes, such as α4β2 and α7.[6][7][8][9]

Hypothesized Signaling Pathway

If this compound acts as a nAChR agonist, it would bind to the receptor, inducing a conformational change that opens the ion channel. This would lead to an influx of cations (primarily Na+ and Ca2+), resulting in membrane depolarization and the generation of an excitatory postsynaptic potential. The downstream cellular response would depend on the specific nAChR subtype and the cell type in which it is expressed.

Hypothesized nAChR Agonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-(1-Isopropylpyrrolidin-3-yl)- N-methylmethanamine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response Triggers Functional Assay Workflow Start Compound of Interest Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_Choice Functional Assay Binding_Assay->Functional_Assay_Choice FLIPR Calcium Flux Assay (FLIPR) (Determine EC50, Emax) Functional_Assay_Choice->FLIPR High-Throughput TEVC Two-Electrode Voltage Clamp (Determine EC50, Imax) Functional_Assay_Choice->TEVC Gold Standard Data_Analysis Data Analysis and Mechanism Determination FLIPR->Data_Analysis TEVC->Data_Analysis

Caption: Workflow for functional characterization of nAChR ligands.

Broader Screening and Off-Target Liability

While our primary hypothesis focuses on nAChRs, a comprehensive understanding of the mechanism of action requires assessing the compound's activity at other potential targets to rule out off-target effects and build a complete safety and selectivity profile.

Experimental Protocol: Broad Receptor Screening Panel

Utilize a commercially available broad receptor screening panel (e.g., the Eurofins SafetyScreen or similar) to test the binding of this compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters. Significant inhibition (>50%) at any of these off-targets would warrant further investigation with full concentration-response curves.

Concluding Remarks and Future Directions

The structural characteristics of this compound provide a compelling rationale for its investigation as a novel modulator of nicotinic acetylcholine receptors. The experimental framework outlined in this guide offers a rigorous and systematic approach to not only test this hypothesis but also to fully characterize its pharmacological profile. The insights gained from these studies will be invaluable for guiding future drug development efforts, potentially leading to new therapeutic agents for a variety of neurological conditions. The path from a chemical structure to a well-understood mechanism of action is paved with meticulous experimentation and a commitment to scientific rigor.

References

  • Functional screening of α7 nicotinic receptor ligands. Expert Opinion on Drug Discovery.
  • Characterization of Nicotinic Acetylcholine Receptors.
  • Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters.
  • Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi.
  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology.
  • Nicotinic Agonists, Antagonists, and Modulators From N
  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed.
  • Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology.
  • Methenamine. Wikipedia.
  • Computational and Functional Mapping of Human and Rat α6β4 Nicotinic Acetylcholine Receptors Reveals Species-Specific Ligand-Binding Motifs. R Discovery.
  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor.
  • This compound | CAS# 884504-73-8 | MFCD05864488 | BB-4002988. Hit2Lead.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics.
  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry.
  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.
  • Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)
  • 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine. Vulcanchem.
  • Prd_002214 | C35H48N6O8 | CID 146025593. PubChem.
  • (1-Isopropyl-1H-pyrrol-3-yl)methanamine. BLD Pharm.
  • 884504-73-8|this compound. BLDpharm.
  • 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine. CymitQuimica.
  • Methenamine Hippur
  • The pharmacological profile of (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. Journal of Pharmacology and Experimental Therapeutics.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine presents a unique amalgamation of structural motifs known to confer significant biological activity. While this specific molecule remains largely uncharacterized in peer-reviewed literature, its constituent parts—a substituted pyrrolidine ring and an N-methylmethanamine side chain—are well-established pharmacophores. This guide, therefore, embarks on a deductive exploration of its potential biological activities, grounded in the established principles of medicinal chemistry and pharmacology. We will dissect its structural features, propose a rationale for its potential targets, and outline a comprehensive, multi-tiered experimental strategy to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals as a foundational framework for the investigation of this promising, yet enigmatic, compound.

Structural and Physicochemical Analysis: The Foundation of Activity

The structure of this compound, with a CAS Number of 884504-73-8, reveals a chiral center at the 3-position of the pyrrolidine ring, indicating the potential for stereoisomers with distinct biological activities.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to introduce three-dimensionality and improve physicochemical properties such as aqueous solubility.[3][4][5][6][7] The N-isopropyl group is a bulky, lipophilic substituent that can influence receptor binding and metabolic stability. The N-methylmethanamine side chain is a common feature in many centrally acting agents, often playing a crucial role in interactions with monoamine transporters and receptors.

PropertyValueSource
Molecular Formula C9H20N2[1]
Molecular Weight 156.27 g/mol [1]
CAS Number 884504-73-8[1]
Predicted LogP 0.27[2]
Stereochemistry Racemic[2]

The predicted LogP value suggests a moderate lipophilicity, which is often favorable for oral bioavailability and blood-brain barrier penetration. The presence of two basic nitrogen atoms indicates that the compound will be protonated at physiological pH, a factor that will influence its solubility and interactions with biological targets.

Hypothesized Biological Targets: A Focus on the Central Nervous System

Based on its structural features, it is hypothesized that this compound is likely to exhibit activity at biological targets within the central nervous system (CNS). The rationale for this hypothesis is twofold:

  • The Pyrrolidine Scaffold: Pyrrolidine derivatives are integral to a wide array of CNS-active drugs, including those targeting receptors and transporters for neurotransmitters like dopamine, serotonin, and norepinephrine.[3][5]

  • The N-methylmethanamine Moiety: This functional group is a key component of several known monoamine reuptake inhibitors. For instance, derivatives of N-methylmethanamine have been shown to be potent inhibitors of the dopamine transporter (DAT), as well as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8][9]

Therefore, the primary hypothesis is that this compound will act as a modulator of monoamine transporters. A secondary hypothesis is that it may also exhibit affinity for G-protein coupled receptors (GPCRs) that bind monoamines, such as dopamine or serotonin receptors.

In Vitro Evaluation: A Stepwise Approach to Target Validation

A systematic in vitro screening cascade is essential to test our primary and secondary hypotheses. The following experimental workflow is proposed to identify and characterize the molecular targets of this compound.

Primary Screening: Monoamine Transporter Binding Assays

The initial step is to determine the affinity of the compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. This will be achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assays for Monoamine Transporters

  • Preparation of Cell Membranes: Cell membranes will be prepared from HEK293 cells stably expressing either hDAT, hSERT, or hNET.

  • Assay Conditions:

    • hDAT: Membranes will be incubated with [³H]WIN 35,428 as the radioligand in the presence of varying concentrations of the test compound.

    • hSERT: Membranes will be incubated with [³H]Citalopram as the radioligand in the presence of varying concentrations of the test compound.

    • hNET: Membranes will be incubated with [³H]Nisoxetine as the radioligand in the presence of varying concentrations of the test compound.

  • Incubation and Detection: Following incubation, the bound and free radioligand will be separated by rapid filtration. The amount of bound radioactivity will be quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined by non-linear regression analysis. The affinity of the compound (Ki) will be calculated using the Cheng-Prusoff equation.

Functional Assays: Neurotransmitter Uptake Inhibition

Following the binding assays, it is crucial to determine whether the compound acts as an inhibitor of neurotransmitter uptake.

Protocol: In Vitro Neurotransmitter Uptake Assays

  • Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET will be cultured to confluence.

  • Uptake Experiment:

    • Cells will be pre-incubated with varying concentrations of the test compound.

    • The uptake reaction will be initiated by the addition of a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

    • After a defined incubation period, the uptake will be terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells will be measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) will be determined.

Secondary Screening: Receptor Binding Panel

To investigate the secondary hypothesis and assess the selectivity of the compound, it will be screened against a panel of CNS-related GPCRs, ion channels, and enzymes. A commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) can be utilized for this purpose. This will provide a broader understanding of the compound's off-target activities.

In Vivo Pharmacological Profiling: From Bench to Biological System

Positive in vitro results would warrant progression to in vivo studies to assess the compound's physiological effects in a whole-animal model.

Pharmacokinetic (PK) Studies

Prior to efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: The compound will be administered via intravenous (IV) and oral (PO) routes at a suitable dose.

  • Sample Collection: Blood samples will be collected at various time points post-dosing.

  • Bioanalysis: The concentration of the compound in plasma will be quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.

In Vivo Efficacy Models

Based on the in vitro profile (e.g., a dopamine reuptake inhibitor), appropriate in vivo models can be selected.

  • Locomotor Activity: To assess potential stimulant effects, locomotor activity will be measured in an open-field arena in mice or rats following administration of the compound.

  • Microdialysis: To confirm target engagement in the brain, in vivo microdialysis can be performed in the striatum or nucleus accumbens of freely moving rats to measure changes in extracellular levels of dopamine, serotonin, and norepinephrine following systemic administration of the compound.

ADMET Profiling: Early Assessment of Drug-like Properties

A preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for its future development.

AssayPurpose
Caco-2 Permeability Predict intestinal absorption and blood-brain barrier penetration.
CYP450 Inhibition Assess the potential for drug-drug interactions.
hERG Inhibition Evaluate the risk of cardiac arrhythmia.
In Vitro Cytotoxicity Determine the compound's toxicity to mammalian cells.
Ames Test Screen for mutagenic potential.

Synthesis and Stereochemistry

The synthesis of this compound can likely be achieved through standard organic chemistry techniques, potentially involving reductive amination of a suitable pyrrolidine precursor.[10] Given the presence of a chiral center, stereoselective synthesis or chiral separation of the enantiomers will be necessary to evaluate the biological activity of each isomer independently, as different stereoisomers can have vastly different pharmacological profiles.[5][6]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the investigation of the biological activity of this compound. By leveraging our understanding of its constituent pharmacophores, we have formulated a clear hypothesis centered on the modulation of monoamine transporters. The proposed experimental cascade, from in vitro target identification to in vivo pharmacological and ADMET profiling, represents a robust and logical progression for elucidating the compound's therapeutic potential. The journey from a novel chemical entity to a potential therapeutic agent is arduous, but the structured approach outlined herein provides a clear and scientifically rigorous path forward. Further research, beginning with the foundational in vitro assays, is strongly encouraged to unlock the potential of this intriguing molecule.

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Profiling cluster_2 ADMET Profiling Primary Screening Primary Screening Functional Assays Functional Assays Primary Screening->Functional Assays Affinity Confirmed Secondary Screening Secondary Screening Functional Assays->Secondary Screening Assess Selectivity Pharmacokinetics Pharmacokinetics Functional Assays->Pharmacokinetics Activity Confirmed ADMET Assays ADMET Assays Functional Assays->ADMET Assays Early Safety Assessment Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Favorable PK

Caption: A stepwise experimental workflow for characterizing the biological activity of this compound.

hypothesized_moa compound This compound Pyrrolidine Core N-methylmethanamine Side Chain transporters Monoamine Transporters DAT SERT NET compound:p2->transporters Primary Hypothesis receptors Monoamine Receptors D2 5-HT2A ... compound:p1->receptors Secondary Hypothesis

Caption: Hypothesized mechanism of action based on the compound's structural features.

References

  • D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Kim, H. S., et al. (2003). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(2), 112-119. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]

  • Wikipedia. (n.d.). N-Methylmethanimine. [Link]

  • ResearchGate. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

  • Barrett, T. N., et al. (2019). Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation. Journal of Medicinal Chemistry, 62(16), 7543-7556. [Link]

  • Pindjakova, D., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(19), 1190. [Link]

Sources

An In-depth Technical Guide to 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel chemical entity 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established synthetic methodologies to present a robust guide for researchers. The proposed synthesis, characterization, and potential pharmacological relevance are discussed in detail, grounded in established chemical principles.

Introduction and Chemical Profile

This compound is a disubstituted pyrrolidine derivative. The core structure consists of a five-membered pyrrolidine ring, which is a common scaffold in many biologically active compounds, including numerous pharmaceuticals and natural products.[1][2] The pyrrolidine nitrogen is substituted with an isopropyl group, and a methylaminomethyl side chain is attached at the 3-position of the ring.

Chemical Structure and Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 884504-73-8N/A
Molecular Formula C₉H₂₀N₂N/A
Molecular Weight 156.27 g/mol N/A
Predicted LogP 1.3 ± 0.4N/A
Predicted pKa 10.2 ± 0.2N/A

The presence of two basic nitrogen atoms suggests that this compound will readily form salts with acids. Its predicted LogP indicates a moderate lipophilicity, which may influence its pharmacokinetic properties, such as blood-brain barrier penetration.

Caption: Chemical structure of this compound.

Proposed Synthetic Routes

G Target_Molecule This compound Intermediate_A 1-(1-Isopropylpyrrolidin-3-yl)methanamine Target_Molecule->Intermediate_A N-Methylation Intermediate_B N-Methyl-1-(pyrrolidin-3-yl)methanamine Target_Molecule->Intermediate_B N-Isopropylation Starting_Material_3 1-Isopropyl-3-pyrrolidinecarboxaldehyde Intermediate_A->Starting_Material_3 Reductive Amination Starting_Material_4 Pyrrolidin-3-yl-methanamine (Protected) Intermediate_A->Starting_Material_4 N-Isopropylation & Deprotection Starting_Material_1 3-(Aminomethyl)pyrrolidine Intermediate_B->Starting_Material_1 N-Methylation Starting_Material_2 3-(Methylaminomethyl)pyrrolidine Intermediate_B->Starting_Material_2 N-Isopropylation

Caption: Retrosynthetic analysis of the target molecule.

A convergent synthetic approach is recommended, starting from a commercially available pyrrolidine derivative. The following is a proposed synthetic workflow:

Proposed Synthesis Workflow

G Start Starting Material: 3-(Aminomethyl)pyrrolidine (or protected analog) Step1 Step 1: N-Isopropylation of Pyrrolidine Ring (Reductive Amination with Acetone) Start->Step1 Step2 Step 2: N-Methylation of Side-Chain Amine (Eschweiler-Clarke Reaction) Step1->Step2 Purification Purification (Distillation or Chromatography) Step2->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)methanamine (Intermediate A)

This step focuses on the N-isopropylation of the pyrrolidine ring via reductive amination.

  • Reaction Setup: To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add acetone (1.5-2.0 eq).

  • Reductant Addition: Cool the mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The choice of a milder reducing agent is crucial to prevent the reduction of acetone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Causality Behind Experimental Choices: Reductive amination is a highly efficient method for forming C-N bonds.[3][4] Using a mild hydride donor like NaBH(OAc)₃ is advantageous as it is less basic and less likely to cause side reactions compared to stronger reducing agents like lithium aluminum hydride.

Protocol 2: Synthesis of this compound (Final Product)

This step involves the N-methylation of the primary amine on the side chain. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[5]

  • Reaction Setup: Dissolve the intermediate from Protocol 1 (1.0 eq) in an excess of formic acid.

  • Reagent Addition: Add an excess of aqueous formaldehyde solution (37 wt. %).

  • Heating: Heat the reaction mixture to reflux (around 100 °C) for 4-8 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Cool the reaction mixture and make it basic by the careful addition of a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts, filter, and concentrate. The final product can be purified by distillation under reduced pressure.

Causality Behind Experimental Choices: The Eschweiler-Clarke reaction is a one-pot methylation that avoids the use of hazardous alkylating agents like methyl iodide. The reaction proceeds through the formation of an iminium ion followed by reduction with formate.[5]

Physicochemical Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and connectivity of protons. Characteristic signals for the isopropyl group (a doublet and a septet), the pyrrolidine ring protons, and the N-methyl group (a singlet) are expected.

    • ¹³C NMR will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C-N bonds and the absence of N-H stretches from the primary amine precursor.

  • Purity Analysis: Purity should be assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Potential Pharmacological Profile and Biological Activity

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[2][6] While no specific biological data exists for this compound, its structural features allow for informed speculation on its potential pharmacological activities.

Structural Analogs and Potential CNS Activity

Many pyrrolidine-containing compounds exhibit stimulant, entactogenic, or other psychoactive properties. For instance, synthetic cathinone derivatives containing a pyrrolidine ring, such as α-PVP, are potent psychostimulants.[7] The N-alkyl substitutions on the pyrrolidine ring and the side-chain amine can significantly influence the pharmacological profile, including receptor binding affinity and selectivity.

The structural similarity of the target molecule to known CNS-active compounds suggests that it could potentially interact with monoamine transporters (for dopamine, norepinephrine, and serotonin) or various receptor systems in the brain.

Future Research Directions

To elucidate the pharmacological profile of this compound, the following in vitro and in vivo studies are recommended:

  • In Vitro Receptor Binding Assays: Screen the compound against a panel of CNS receptors and transporters to identify potential molecular targets.

  • In Vitro Functional Assays: Conduct functional assays (e.g., uptake or release assays for monoamine transporters) to determine if the compound acts as an agonist, antagonist, or reuptake inhibitor at its identified targets.

  • In Vivo Behavioral Studies: In animal models, assess the compound's effects on locomotor activity, reward pathways (e.g., conditioned place preference), and other behavioral paradigms to characterize its psychoactive properties.[7]

  • ADMET Studies: Investigate the compound's absorption, distribution, metabolism, excretion, and toxicity profile to evaluate its drug-like properties.

Conclusion

This compound is a novel compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. This guide has provided a plausible synthetic pathway, a strategy for its characterization, and a framework for investigating its pharmacological properties. The methodologies and insights presented here are intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of new pyrrolidine-based chemical entities for drug discovery and development. Further empirical investigation is necessary to fully characterize this compound and determine its potential therapeutic applications.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

  • 3-(N-Boc-N-isopropyl-aminomethyl)pyrrolidine. Tyger Scientific. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Improved method for the synthesis of substituted formylamines and substituted amines.
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine: A Novel Pyrrolidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine.

Abstract

This document provides a comprehensive technical overview of the novel chemical entity this compound. As this compound is not prominently featured in current scientific literature or public chemical databases, this guide serves not as a historical record, but as a forward-looking blueprint for its synthesis, purification, and characterization. The structural motif, a 3-substituted N-isopropylpyrrolidine, is of significant interest in medicinal chemistry, often explored for its potential as a ligand for various central nervous system (CNS) targets. This whitepaper details a robust and logical synthetic pathway, provides step-by-step experimental protocols, and outlines a rigorous analytical workflow for structural verification. The methodologies are grounded in established, peer-reviewed chemical principles to ensure reproducibility and scientific integrity.

Introduction and Rationale

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for designing ligands with high affinity and selectivity for specific biological targets. The target molecule, this compound, combines three key structural features:

  • N-Isopropyl Group: This bulky alkyl group on the pyrrolidine nitrogen can significantly influence binding affinity and selectivity, often by providing steric hindrance or engaging in hydrophobic interactions within a receptor's binding pocket.

  • Pyrrolidine Core: A saturated five-membered nitrogen heterocycle that serves as a rigid scaffold.

  • 3-(Methylaminomethyl) Side Chain: A flexible side chain containing a secondary amine, which can act as a hydrogen bond donor or acceptor, a common pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs) and ion channels.

Given these features, it is hypothesized that this compound could be investigated as a potential modulator of nicotinic acetylcholine receptors (nAChRs), muscarinic receptors, or other CNS targets where similar structures have shown activity. This guide provides the foundational chemistry required to synthesize and evaluate this novel compound.

Proposed Retrosynthetic Analysis and Strategy

A logical and efficient synthesis is paramount for producing the target compound with high purity. The proposed synthetic route is designed in a convergent manner, starting from commercially available precursors. The key disconnection is at the N-isopropyl group and the N-methyl group, suggesting a stepwise alkylation strategy on a suitable pyrrolidine intermediate.

The retrosynthetic analysis is outlined below:

G target This compound step1 Reductive Amination (N-Methylation) target->step1 intermediate1 1-(1-Isopropylpyrrolidin-3-yl)methanamine step1->intermediate1 step2 Reductive Amination (N-Isopropylation) intermediate1->step2 intermediate2 1-(Pyrrolidin-3-yl)methanamine step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 tert-butyl (pyrrolidin-3-ylmethyl)carbamate step3->intermediate3 step4 Amide Reduction intermediate3->step4 start 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid step4->start

Caption: Retrosynthetic pathway for the target molecule.

This strategy begins with a commercially available, Boc-protected pyrrolidine carboxylic acid, which allows for selective modification of the side chain before addressing the pyrrolidine nitrogen.

Detailed Synthetic Protocols

The following protocols are based on well-established and reliable chemical transformations. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Precursors
PrecursorMolecular FormulaMolecular Weight ( g/mol )Supplier ExamplePurity
1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidC10H17NO4215.25Sigma-Aldrich>98%
Lithium aluminum hydride (LAH)LiAlH437.95Acros Organics2.0 M in THF
AcetoneC3H6O58.08Fisher ScientificACS Grade
Formaldehyde (37% in H2O)CH2O30.03EMD MilliporeACS Grade
Sodium triacetoxyborohydrideC6H10BNaO6211.94Combi-Blocks>97%
Experimental Workflow

The overall experimental workflow is depicted below.

Caption: Step-by-step experimental and analytical workflow.

Protocol 3.2.1: Synthesis of tert-butyl (pyrrolidin-3-ylmethyl)carbamate

  • Activation: To a solution of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (10.0 g, 46.5 mmol) in anhydrous dichloromethane (DCM, 200 mL) at 0 °C, add oxalyl chloride (4.9 mL, 55.8 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 3 drops).

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Cool the resulting acid chloride solution back to 0 °C and bubble ammonia gas through it gently for 1 hour, or add a concentrated solution of ammonium hydroxide (20 mL) dropwise.

  • Work-up: Dilute the mixture with DCM, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Reduction: Carefully add the crude amide in portions to a stirred suspension of lithium aluminum hydride (LAH) (3.5 g, 93.0 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) at 0 °C.

  • Quenching: After stirring at room temperature overnight, quench the reaction by the sequential dropwise addition of water (3.5 mL), 15% aqueous NaOH (3.5 mL), and water again (10.5 mL) at 0 °C (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 1 hour, filter it off, and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the Boc-protected amine, which can be used directly in the next step.

Causality: The carboxylic acid is first converted to a more reactive acid chloride to facilitate amidation. Subsequent reduction of the amide with a powerful reducing agent like LAH yields the desired primary amine without affecting the Boc protecting group.

Protocol 3.2.2: Synthesis of 3-(Aminomethyl)pyrrolidine (Diamine Intermediate)

  • Deprotection: Dissolve the crude tert-butyl (pyrrolidin-3-ylmethyl)carbamate from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (100 mL).

  • Reaction: Stir the solution at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of water and basify to pH > 12 with 6 M NaOH.

  • Extraction: Extract the aqueous layer with DCM or chloroform (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully to yield the free diamine. This intermediate is often volatile and should be handled accordingly.

Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like TFA efficiently cleave it to reveal the free secondary amine of the pyrrolidine ring, making it available for subsequent alkylation.

Protocol 3.2.3: Synthesis of this compound

  • N-Isopropylation: To a solution of 3-(aminomethyl)pyrrolidine (5.0 g, 50.0 mmol) in 1,2-dichloroethane (DCE, 200 mL), add acetone (4.4 mL, 60.0 mmol). Stir for 30 minutes.

  • Reduction 1: Add sodium triacetoxyborohydride (12.7 g, 60.0 mmol) in portions over 20 minutes. Stir the reaction at room temperature overnight.

  • Work-up 1: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry, and concentrate to yield crude 1-(1-isopropylpyrrolidin-3-yl)methanamine.

  • N-Methylation: Redissolve the crude intermediate in methanol (150 mL). Add aqueous formaldehyde (37 wt. %, 4.5 mL, 60.0 mmol). Stir for 30 minutes.

  • Reduction 2: Cool the solution to 0 °C and add sodium borohydride (2.3 g, 60.0 mmol) in small portions. Stir at room temperature for 4 hours.

  • Work-up 2: Concentrate the mixture under reduced pressure. Add water and basify with NaOH. Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purification: Purify the final crude product by flash column chromatography on silica gel using a gradient of DCM/Methanol/Ammonium Hydroxide (e.g., 95:5:0.5 to 90:10:1) or by vacuum distillation to yield the pure target compound.

Causality: This sequence utilizes two successive reductive amination reactions. This method is highly efficient and selective for alkylating amines. The first step selectively alkylates the more nucleophilic secondary amine of the pyrrolidine ring. The second step methylates the primary amine on the side chain. Sodium triacetoxyborohydride is a mild reducing agent suitable for the first step, while the more reactive sodium borohydride is effective for the second.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of all expected protons, including the isopropyl doublet and septet, the pyrrolidine ring protons, the methylene bridge protons, and the N-methyl singlet. Integration should match the expected proton count.

    • ¹³C NMR: Should show the correct number of distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), providing definitive confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity should be assessed using a suitable reversed-phase column. A purity level of >95% is typically required for biological screening.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded pathway for the synthesis and verification of this compound, a novel compound with potential applications in CNS drug discovery. By following these detailed protocols, researchers can reliably produce this molecule for further pharmacological investigation. Future work should focus on in vitro screening against a panel of relevant receptors and ion channels to elucidate its biological activity, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. This foundational chemical work is the critical first step in exploring the therapeutic potential of this and related chemical entities.

References

There are no direct references for the discovery or history of the specific target molecule as it is not found in the public domain. The references below support the chemical methodologies proposed in this guide.

  • Reductive Amination of Ketones and Aldehydes: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Boc-Protection and Deprotection: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. This text provides comprehensive details on the use of the Boc protecting group in amine synthesis. [Link]

  • Reduction of Amides with LAH: Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. This book offers a detailed overview of common reducing agents, including the mechanism and application of Lithium Aluminum Hydride. [Link]

  • Use of Sodium Triacetoxyborohydride: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

A Technical Guide to the Spectroscopic Characterization of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine (CAS No. 884504-73-8).[1][2] As a crucial aspect of molecular characterization in drug discovery and development, understanding the spectral features of a molecule is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The protocols and interpretations presented herein are grounded in fundamental principles of spectroscopy and data from analogous structures, offering a robust framework for researchers engaged in the synthesis and analysis of related molecules.

Molecular Structure and Overview

This compound is a tertiary amine with a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol .[1][2] Its structure, featuring a substituted pyrrolidine ring, presents a unique spectroscopic fingerprint. This guide will deconstruct the anticipated spectral data to facilitate its identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.8 - 3.2Multiplet1HCH (isopropyl)
~2.5 - 2.9Multiplet2HCH₂ (pyrrolidine, adjacent to N)
~2.3 - 2.5Multiplet2HCH₂ (pyrrolidine)
~2.2Singlet3HN-CH₃
~2.0 - 2.2Multiplet2HCH₂ (exocyclic)
~1.8 - 2.0Multiplet1HCH (pyrrolidine)
~1.4 - 1.7Multiplet2HCH₂ (pyrrolidine)
~1.0 - 1.2Doublet6HCH(CH₃)₂
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~55 - 60CH (isopropyl)
~50 - 55CH₂ (pyrrolidine, adjacent to N)
~45 - 50N-CH₃
~40 - 45CH₂ (exocyclic)
~30 - 35CH (pyrrolidine)
~25 - 30CH₂ (pyrrolidine)
~18 - 22CH(CH₃)₂
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorptions:

Wavenumber (cm⁻¹) Vibration Intensity
2960-2850C-H stretch (alkane)Strong
2820-2760C-H stretch (N-CH₃)Medium
1470-1450C-H bend (alkane)Medium
1250-1020C-N stretch (amine)Medium-Strong

Note: As a tertiary amine, there will be no N-H stretching vibrations typically seen for primary or secondary amines around 3300-3500 cm⁻¹.[3][4]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The "fingerprint region" (below 1500 cm⁻¹) can be used for comparison with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Proposed Fragment
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
113[M - C₃H₇]⁺
98[M - C₄H₁₀N]⁺
84[C₅H₁₀N]⁺
70[C₄H₈N]⁺
58[C₃H₈N]⁺
44[C₂H₆N]⁺
Predicted Fragmentation Pathway

M [C9H20N2]+• m/z = 156 F1 [C8H17N2]+ m/z = 141 M->F1 - •CH3 F2 [C6H13N2]+ m/z = 113 M->F2 - •C3H7 F3 [C5H10N]+ m/z = 84 F2->F3 - C2H5N F4 [C3H8N]+ m/z = 58 F2->F4 - C3H5N

Sources

Methodological & Application

Application Notes and Protocols for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview and generalized protocols for the laboratory use of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. Direct literature on the specific applications and detailed reaction parameters for this compound is limited. Therefore, the information presented herein is synthesized from data on structurally analogous compounds and general principles of organic chemistry and laboratory safety. Researchers should exercise caution and perform small-scale pilot experiments to optimize conditions for their specific applications.

Compound Identity and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its three-dimensional structure which can effectively explore pharmacophore space.[1][2] The substituents—an isopropyl group on the ring nitrogen and an N-methylmethanamine group at the 3-position—are expected to influence its steric and electronic properties, thereby modulating its biological activity and chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 884504-73-8[3][4]
Molecular Formula C₉H₂₀N₂[3]
Molecular Weight 156.27 g/mol [4]
Appearance Liquid (at room temperature)[3]
Purity Typically >95% (as supplied)[3]
Stereochemistry Racemic[3]
Storage Sealed in a dry environment at 2-8°C[4]

Safety and Handling

As an aliphatic amine, this compound is expected to be corrosive and potentially toxic.[5] Adherence to strict safety protocols is mandatory.

2.1. Hazard Identification

Based on the safety data for similar aliphatic amines, the primary hazards include:

  • Skin and Eye Corrosion: Direct contact can cause severe burns.

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Flammability: The compound may be flammable.

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are required.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[6]

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood.[6]

2.3. Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7] The container should be tightly sealed.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

2.4. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

General Synthetic Approach

While a specific, published synthesis for this compound was not found, a plausible retro-synthetic analysis suggests it can be prepared from a suitable 3-substituted pyrrolidine precursor. A general and versatile method for the synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[9][10][11]

A potential synthetic route could involve the reductive amination of a 1-isopropylpyrrolidin-3-yl)methanamine precursor with formaldehyde. The precursor itself could be synthesized through various established methods for constructing 1,3-disubstituted pyrrolidines.

Below is a generalized workflow for a potential synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A 1. Reductive Amination of (1-isopropylpyrrolidin-3-yl)methanamine with formaldehyde and a reducing agent (e.g., NaBH(OAc)₃ or H₂/Pd-C) in a suitable solvent (e.g., MeOH, DCE). B 2. Reaction monitoring by TLC or LC-MS to confirm consumption of starting material. A->B C 3. Quench the reaction with water or a -mildly basic solution (e.g., sat. NaHCO₃). B->C D 4. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc). C->D E 5. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. D->E F 6. Concentrate the filtrate in vacuo. E->F G 7. Purify the crude product by flash column chromatography (e.g., silica gel with a DCM/MeOH/NH₄OH gradient). F->G H 8. Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. G->H G A 1-(1-Isopropylpyrrolidin-3-yl)- N-methylmethanamine B Medicinal Chemistry Scaffold A->B as a versatile building block C CNS Drug Discovery B->C D Antimicrobial Research B->D E Enzyme Inhibition Studies B->E

Sources

Navigating the Frontier of Neuroscience: The Challenge of Characterizing Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

This situation is not uncommon in the rapidly evolving field of drug discovery and neuroscience. Many novel compounds are synthesized and cataloged but await thorough investigation to unlock their potential therapeutic or research applications. The absence of detailed public-domain data for "1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine" prevents the creation of the requested in-depth application notes and protocols without resorting to speculation, which would compromise the principles of scientific integrity and accuracy.

What the Current Landscape Suggests

Searches for this specific compound and its potential roles have yielded information on related, but distinct, chemical entities. For instance, various pyrrolidine derivatives have been investigated for a range of biological activities. These include their roles as intermediates in the synthesis of antibiotics and as potassium-competitive acid blockers. However, the unique structural features of "this compound," namely the isopropyl group on the pyrrolidine ring and the N-methylmethanamine substituent, would confer a distinct pharmacological profile that cannot be reliably predicted from these related molecules.

A Path Forward for Researchers

For scientists and drug development professionals interested in exploring the potential of "this compound," the current lack of information presents an opportunity for novel research. The initial steps in characterizing this compound would involve a series of foundational in vitro and in vivo studies.

Foundational In Vitro Characterization: A Starting Point

A logical first step would be to screen the compound against a panel of common neuroscience-related targets. A generalizable workflow for such an initial investigation is outlined below.

Workflow for Initial In Vitro Screening

A Compound Acquisition & Purity Assessment B Primary Binding Assays (e.g., GPCR, Ion Channel Panels) A->B Screening Concentration C Functional Assays (e.g., Calcium Flux, cAMP) B->C Identified Hits F No Significant Activity B->F No Hits D Initial Target Identification C->D Confirmed Activity C->F No Functional Effect E Lead for Further Study? D->E Promising Profile D->F Non-Specific Activity

Caption: Initial in vitro screening workflow.

Step-by-Step Protocol for a Generic Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay, a common technique for determining the affinity of a test compound for a specific receptor. This protocol would need to be adapted based on the specific receptor of interest.

Objective: To determine the binding affinity (Ki) of "this compound" for a selected G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor

  • Test compound: "this compound"

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • Test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific inhibitor (for non-specific binding).

      • Radioligand solution.

      • Cell membrane suspension to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Data from a Receptor Binding Assay

Test Compound Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)% Inhibition
0 (Control)500050045000
1480050043004.4
103500500300033.3
1002750500225050
100060050010097.8
100005105001099.8

Concluding Remarks

The exploration of novel chemical entities like "this compound" is fundamental to advancing neuroscience. While the current body of literature does not provide specific applications for this compound, it offers a blank canvas for researchers. The path to understanding its potential lies in systematic investigation, beginning with broad screening and followed by more focused mechanistic and in vivo studies. Should any specific research context or alternative nomenclature for this compound be available, a more targeted and fruitful search for information could be conducted. Until then, its role in the vast landscape of neuroscience remains an open and intriguing question.

Standard operating procedures for handling 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Section 1: Compound Profile and Scientific Context

1.1. Introduction

This compound (CAS No. 884504-73-8) is a substituted pyrrolidine derivative.[1][2] Structurally, it is a chiral, racemic secondary amine featuring a tertiary amine within the N-isopropylpyrrolidine ring.[1] Compounds of this class, specifically substituted pyrrolidines, are recognized as valuable heterocyclic building blocks in medicinal chemistry and synthetic research.[2][3] Their utility often stems from their role as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents. For instance, related pyrrolidine amines have been crucial in the development of novel antibiotics.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, analysis, and experimental application of this compound. The protocols herein are designed to ensure experimental integrity and operator safety.

1.2. Chemical Identity

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 884504-73-8[1][2]
Molecular Formula C₉H₂₀N₂[1][2]
Molecular Weight 156.27 g/mol [2]
Stereochemistry Racemic[1]
Common Use Synthetic Chemistry Building Block[1][2]

Section 2: Environmental Health & Safety (EHS) Protocols

2.1. Hazard Identification and Mitigation

This compound and structurally similar volatile amines are hazardous substances that demand strict adherence to safety protocols.[4][5][6] The primary risks include flammability, corrosivity, and toxicity upon exposure.[5][6]

Hazard ClassGHS Classification & StatementMitigation ProtocolReference
Flammability Flammable Liquid, Category 1/2 (H224/H225)Handle only in a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[5] Ground all equipment and use non-sparking tools.[5][4][5][6]
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331)Avoid generating aerosols or mists.[5] Use only in a well-ventilated area or chemical fume hood. Do not ingest, touch, or inhale.[4][4][5]
Skin Corrosion / Eye Damage Causes severe skin burns and eye damage (H314)Wear appropriate personal protective equipment (PPE) at all times, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5][6][4][5][6]
Aquatic Hazard Toxic to aquatic life with long-lasting effects (H411)Do not dispose of down the drain. Collect all waste in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines.[4][6][4][6]

2.2. Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory when handling this compound:

  • Eye/Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Check glove manufacturer data for breakthrough times.

  • Body Protection: Flame-retardant antistatic lab coat.[5]

  • Respiratory Protection: All handling of the neat liquid or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[4]

2.3. Storage and Handling

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[4] The recommended storage temperature is 2-8°C.[2] Keep the container tightly sealed and store locked up.[4][5]

  • Handling: Before use, allow the container to equilibrate to room temperature inside the fume hood to prevent moisture condensation. Use only non-sparking tools and take precautionary measures against static discharge.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

2.4. First Aid & Emergency Procedures

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[4][6]

  • Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the material into a sealed, labeled hazardous waste container. Ventilate the area thoroughly.

Section 3: Physicochemical and Analytical Data

3.1. Physical Properties

The following properties are critical for planning experiments, including solvent selection and purification strategies.

PropertyValueRemarksReference
Physical Form Liquid-[1][4]
Color ColorlessMay yellow slightly over time, though this does not necessarily indicate significant degradation.[4]
Odor StenchAn amine-like, unpleasant odor.[4] All handling should be in a fume hood to contain vapors.[4]
Melting Point -90 °C / -130 °F-[4]
Boiling Point 80 - 81 °C / 176 - 177.8 °FAt atmospheric pressure. Suitable for vacuum distillation for purification.[4]
Density 0.819 g/cm³-[4]
Flash Point -21 °C / -5.8 °F (Closed Cup)Extremely flammable.[4] Vapors may form explosive mixtures with air.[5][4][5]
Water Solubility No data availableThe amine functional groups suggest potential for some solubility, but this must be determined empirically.[4]
Partition Coefficient (logP) 0.27 (Predicted)Suggests moderate lipophilicity.[1]

3.2. Protocols for Analytical Characterization

Confirming the identity and purity of the compound before use is a cornerstone of good scientific practice. Below are standard protocols for its analysis.

Protocol 3.2.1: Purity and Identity Confirmation by GC-MS
  • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile amines, providing both purity assessment (by peak area) and identity confirmation (by mass spectrum).

  • Instrumentation & Consumables:

    • GC-MS system with an Electron Ionization (EI) source.

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Sample Preparation: Prepare a dilute solution of ~1 mg/mL in Dichloromethane (DCM) or Ethyl Acetate.

  • Methodology:

    • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-300 m/z.

  • Expected Results & Interpretation:

    • A major peak should be observed at a retention time characteristic of the compound. Purity can be estimated by the relative area of this peak.

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156.

    • Expect characteristic fragmentation patterns, such as the loss of an isopropyl group (m/z = 113) and other fragments corresponding to the pyrrolidine ring structure.

Protocol 3.2.2: Structural Confirmation by NMR Spectroscopy
  • Rationale: ¹H and ¹³C NMR are definitive methods for confirming the covalent structure of the molecule.

  • Instrumentation & Consumables:

    • NMR Spectrometer (400 MHz or higher).

    • Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.

    • Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) at room temperature.

  • Expected Spectral Features (in CDCl₃, predicted):

    • ¹H NMR:

      • Multiple signals in the aliphatic region (~1.0-3.5 ppm).

      • A doublet for the isopropyl methyl protons (~1.1 ppm, 6H).

      • A multiplet for the isopropyl methine proton (~2.5-3.0 ppm, 1H).

      • A singlet for the N-methyl protons (~2.4 ppm, 3H).

      • Complex multiplets for the pyrrolidine ring protons and the exocyclic CH₂ group.

      • A broad singlet for the N-H proton (may be exchangeable).

    • ¹³C NMR:

      • Expect 9 distinct carbon signals, corresponding to the molecular formula C₉H₂₀N₂.

      • Signals for the two isopropyl methyl carbons.

      • Signal for the N-methyl carbon.

      • Multiple signals for the pyrrolidine and exocyclic methylene carbons.

Section 4: Application Notes & Experimental Protocols

As a heterocyclic building block, the primary application of this compound is as a nucleophilic amine in synthetic organic chemistry.[2] A representative protocol for its use in forming an amide bond—a fundamental reaction in drug discovery—is provided below.

Protocol 4.1: N-Acylation with an Acid Chloride
  • Objective: To demonstrate the reactivity of this compound as a nucleophile by reacting it with benzoyl chloride to form the corresponding benzamide.

  • Materials:

    • This compound (1.0 eq).

    • Benzoyl Chloride (1.05 eq).

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).

    • Anhydrous Dichloromethane (DCM).

    • Saturated aqueous sodium bicarbonate (NaHCO₃).

    • Brine (saturated aqueous NaCl).

    • Anhydrous magnesium sulfate (MgSO₄).

    • Silica gel for column chromatography.

    • Hexanes/Ethyl Acetate solvent system.

  • Workflow Diagram:

    Acylation_Workflow A Setup Reaction Vessel (N2 atmosphere, 0°C) B Dissolve Amine (1.0 eq) and Base (1.5 eq) in DCM A->B C Slowly Add Benzoyl Chloride (1.05 eq) B->C D Warm to Room Temp Monitor by TLC/LC-MS C->D E Reaction Quench (Add sat. NaHCO3) D->E F Aqueous Workup (Separate layers, wash organic with brine) E->F G Dry & Concentrate (Dry with MgSO4, filter, remove solvent in vacuo) F->G H Purification (Silica Gel Chromatography) G->H I Characterize Product (NMR, MS) H->I

    Caption: Workflow for the N-acylation of the title amine.

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.

    • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

    • Acylation: Add benzoyl chloride (1.05 eq) dropwise via syringe over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Quench: Once complete, cool the reaction mixture back to 0°C and slowly add saturated aqueous NaHCO₃ to quench any remaining acid chloride.

    • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2x) followed by brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by NMR and MS to confirm its structure and purity.

Section 5: Troubleshooting

Diagram: Troubleshooting Impure Product from Synthesis

Troubleshooting_Purity start Impure Product after Chromatography q1 Is starting amine still present? start->q1 s1 Reaction incomplete. - Increase reaction time/temp. - Check reagent quality. q1->s1 Yes q2 Are there multiple new spots? q1->q2 No end Purity Issue Resolved s1->end s2 Side reactions occurred. - Lower reaction temperature. - Add acylating agent more slowly. - Use a non-nucleophilic base (DIPEA). q2->s2 Yes q3 Is the product streaking on the TLC plate? q2->q3 No s2->end s3 Product may be too polar or basic. - Add 1% TEA to chromatography eluent. - Check for hydrolysis back to carboxylic acid. q3->s3 Yes q3->end No s3->end

Caption: Decision tree for troubleshooting common purity issues.

References

  • Safety Data Sheet. (n.d.). Generic Safety Data Sheet for Pyrrolidine Derivatives.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • This compound | CAS# 884504-73-8. (n.d.). Hit2Lead.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). N-Methylpyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). 1-Methyl-2-pyrrolidone. TCI Chemicals.
  • 884504-73-8|this compound. (n.d.). BLDpharm.
  • (1-(1-Phenylethyl)pyrrolidin-3-yl)methanamine. (2025). PubChem.
  • 1-(1-isobutylpyrrolidin-3-yl)-N-methylmethanamine | 887405-45-0. (n.d.). Sigma-Aldrich.
  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.Journal of Organic Chemistry, 68(25), 9612-7.
  • (1-Methylpyrrolidin-3-yl)methanamine. (n.d.). PubChem.
  • Frank, R. L., et al. (n.d.). 1,5-dimethyl-2-pyrrolidone.Organic Syntheses Procedure.
  • 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. (n.d.). ChemicalBook.
  • N-(1-methylpyrrolidin-3-yl)oxymethanamine. (2026). PubChem.
  • 1-(4-Isopropylphenyl)-N-methylmethanamine. (n.d.). PubChem.
  • Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
  • Preparation method of N-methylpyrrolidine. (n.d.). Google Patents.
  • 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride. (n.d.). BLDpharm.
  • 1-(3-ethylpyrrolidin-3-yl)-N-methylmethanamine. (n.d.). PubChem.

Sources

Title: A Validated LC-MS/MS Method for the Sensitive and Selective Quantification of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine in human plasma. The accurate quantification of this compound, a polar molecule containing both secondary and tertiary amine functionalities, presents unique analytical challenges, including poor retention on traditional reversed-phase columns and potential for matrix effects.[1] This protocol addresses these challenges through a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using a C18 reversed-phase column with a modified mobile phase to ensure adequate chromatographic retention and peak shape. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] The described workflow provides the necessary accuracy, precision, and reliability for applications in pharmacokinetic studies, drug metabolism research, and impurity profiling.[3]

Introduction: The Analytical Imperative

This compound is a molecule of interest in pharmaceutical development and chemical research. Its structure, featuring a pyrrolidine ring and multiple amine groups, classifies it as a polar compound that can be challenging to analyze in complex biological matrices. The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[4] For this reason, developing a validated analytical method is not merely a procedural step but a foundational requirement for ensuring data integrity in regulated environments.[3][5]

The primary challenges in quantifying small polar amines like the target analyte include:

  • Poor Chromatographic Retention: Standard reversed-phase C18 columns often fail to retain highly polar compounds, leading to elution near the solvent front and poor separation from matrix components.

  • Matrix Effects: Co-eluting endogenous substances from biological samples like plasma can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[6]

  • Sample Complexity: Biological matrices require effective cleanup to remove proteins and other interfering substances that can compromise the analytical column and instrument.[7]

This guide presents a comprehensive solution leveraging the high selectivity and sensitivity of tandem mass spectrometry, which is an indispensable tool in modern bioanalysis.[8][9] We provide a complete, step-by-step protocol from sample preparation to data analysis, grounded in established principles of analytical chemistry.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 884504-73-8[10]
Molecular Formula C₉H₂₀N₂[10]
Molecular Weight 156.27 g/mol [10]
Structure See Figure 1-
Predicted LogP 0.27[10]
Analyte Type Polar basic compound with secondary and tertiary amines-

Principle of the Method: A Synergistic Approach

The method employs a combination of solid-phase extraction (SPE) for sample purification and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection.

  • Solid-Phase Extraction (SPE): A mixed-mode cation exchange SPE sorbent is used. At an acidic pH, the amine groups of the analyte are protonated, allowing them to bind strongly to the negatively charged sorbent. Interfering substances like phospholipids and neutral lipids are washed away with an organic solvent. The analyte is then eluted with a basic organic solution, which neutralizes the amine groups, releasing them from the sorbent. This technique provides superior cleanup and concentration compared to simpler methods like protein precipitation.[7]

  • Liquid Chromatography (LC): Reversed-phase chromatography is performed on a C18 column. To enhance the retention of this polar compound, an acidic modifier (formic acid) is added to the mobile phase. This suppresses the ionization of residual silanols on the stationary phase and promotes ion-pairing interactions, leading to improved peak shape and retention time.

  • Tandem Mass Spectrometry (MS/MS): The analyte is ionized using electrospray ionization (ESI) in positive ion mode, which is highly effective for amines. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[8][11]

Below is a proposed fragmentation pathway for the analyte, which informs the selection of MRM transitions.

G cluster_spe Solid-Phase Extraction Workflow start Start: 100 µL Plasma Sample add_is Add 25 µL Internal Standard (100 ng/mL) start->add_is vortex1 Vortex to Mix add_is->vortex1 add_acid Add 400 µL 4% Phosphoric Acid in Water vortex1->add_acid vortex2 Vortex to Mix add_acid->vortex2 condition Condition Cartridge (Mixed-Mode Cation Exchange, 30 mg) with 1 mL Methanol, then 1 mL Water vortex2->condition load Load Sample Mixture onto Cartridge condition->load wash1 Wash 1: 1 mL 2% Formic Acid in Water load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 dry Dry Cartridge under Vacuum (5 min) wash2->dry elute Elute with 1 mL of 5% Ammonium Hydroxide in 90:10 Acetonitrile:Methanol dry->elute evaporate Evaporate Eluate to Dryness under Nitrogen at 40°C elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) evaporate->reconstitute end Inject 5 µL into LC-MS/MS System reconstitute->end

Sources

Application Notes & Protocols: Preclinical Administration of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers on the appropriate dosage and administration of the novel research chemical, 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, in preclinical animal models. Given the absence of published in vivo data for this compound, this guide emphasizes foundational principles, establishing a robust framework for vehicle selection, formulation, and systematic dose-range finding studies. The protocols herein are designed to ensure scientific validity, reproducibility, and adherence to the highest standards of animal welfare.

Introduction and Preliminary Compound Assessment

This compound (CAS No. 884504-73-8) is a research chemical available for investigational use.[1][2] A thorough review of scientific literature reveals a lack of published data regarding its pharmacokinetic (PK), pharmacodynamic (PD), or toxicological profiles in any biological system. Therefore, all experimental parameters, including dosage, vehicle, and administration route, must be determined empirically.

The primary objective for a researcher initiating studies with a new chemical entity (NCE) is to maximize exposure and achieve consistent, reproducible results, which allows for the accurate interpretation of biological responses.[3] This process begins with a fundamental understanding of the compound's basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 884504-73-8[1][2]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [2]
Physical Form Liquid (Racemic)[1]
Storage Sealed in dry, 2-8°C[2]

Before initiating any in vivo work, it is imperative to perform basic solubility testing. This foundational step dictates the formulation strategy and is critical for ensuring the compound can be administered accurately and effectively.

Protocol 1: Small-Scale Solubility Screening
  • Objective: To identify a suitable solvent or vehicle for subsequent in vivo administration.

  • Materials:

    • This compound

    • A panel of common preclinical vehicles (see Table 2)

    • Vortex mixer

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a stock solution of the test article in a soluble solvent (e.g., DMSO), if necessary.

    • In separate microcentrifuge tubes, add a small, precise amount of the compound to a measured volume of each test vehicle to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex each tube vigorously for 2-3 minutes.

    • Visually inspect for dissolution. Note any precipitation, cloudiness, or phase separation.

    • For vehicles that appear to be successful, consider preparing higher concentrations to determine the saturation point.

    • Causality: Identifying the solubility limits prevents dosing inaccuracies that arise from using a suspension when a solution is intended, or from the compound crashing out of solution upon dilution.[3][4] This initial screen is a critical step to reduce animal use by avoiding failed experiments due to poor formulation.

Formulation Development for In Vivo Studies

The choice of vehicle is as critical as the dose itself. An ideal vehicle is non-toxic, has no biological effect of its own, and maintains the test article in a stable, bioavailable state.[5] For early-stage discovery studies, the goal is often to maximize exposure to understand a compound's potential efficacy and toxicity.[3][4]

Diagram: Vehicle Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate preclinical formulation.

VehicleSelection cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Path Start Start: NCE Received Solubility Perform Solubility Screen (Water, Saline, PBS, PEG400, etc.) Start->Solubility IsSoluble Is NCE soluble in aqueous vehicle? Solubility->IsSoluble Aqueous Use Aqueous Solution (e.g., 0.9% Saline) Adjust pH if needed. IsSoluble->Aqueous Yes CoSolvent Test Co-Solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) IsSoluble->CoSolvent No Final Final Formulation Ready for Dosing Aqueous->Final IsCoSolvent Soluble in Co-Solvent? CoSolvent->IsCoSolvent Suspension Develop Suspension (e.g., 0.5% CMC in water) IsCoSolvent->Suspension No IsCoSolvent->Final Yes Suspension->Final

Caption: A decision tree for selecting a suitable preclinical vehicle.

Table 2: Common Vehicles for Preclinical Animal Studies

Vehicle TypeComponentsCommon RoutesConsiderations
Aqueous Solution 0.9% NaCl (Saline), Phosphate-Buffered Saline (PBS)PO, IP, SC, IVIdeal for water-soluble compounds. Ensure pH is near physiological (6.8-7.2).[6][7]
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in waterPOFor insoluble compounds. Requires homogenization and continuous mixing to ensure dose uniformity.
Co-Solvent System DMSO, PEG 300/400, Ethanol, Tween 80, Propylene GlycolPO, IP, SCFor poorly soluble compounds. Minimize organic solvent concentration (e.g., <10% DMSO) to avoid vehicle-induced toxicity.[8]
Lipid/Oil Solution Corn oil, Sesame oil, Miglyol® 812PO, SC, IMFor highly lipophilic compounds. Can provide slower absorption (depot effect) for SC/IM routes.
Protocol 2: Preparation of a Test Formulation (Example: Co-Solvent)
  • Objective: To prepare a sterile, homogenous solution for parenteral administration.

  • Rationale: A co-solvent system is often a first-line approach for compounds with low aqueous solubility.[9] This procedure describes a common formulation known as "TPD" (Tween/PEG/D5W).

  • Materials:

    • This compound

    • Tween® 80

    • Polyethylene glycol 400 (PEG400)

    • 5% Dextrose in Water (D5W)

    • Sterile vials, syringes, and 0.22 µm syringe filter

  • Procedure:

    • Calculate the required mass of the test article for the final desired concentration and volume.

    • In a sterile vial, add the test article.

    • Add Tween® 80 to a final concentration of 10% (v/v). Vortex until the compound is fully wetted.

    • Add PEG400 to a final concentration of 30% (v/v). Vortex until the compound is fully dissolved. Sonication may be used cautiously if needed.

    • Slowly add D5W to reach the final volume. Mix thoroughly. The solution should be clear.

    • Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile container.[7][10]

    • Trustworthiness: This final filtration step is critical for parenteral routes to ensure sterility and remove any potential precipitates, safeguarding animal welfare and data integrity.[6] Always prepare formulations fresh on the day of dosing to minimize stability issues.[5]

Determination of Dosage: Dose-Range Finding Studies

Without prior data, a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is the essential first in vivo experiment. The goal is to identify a range of doses from no-effect to dose-limiting toxicity, which will inform the dose selection for subsequent efficacy or PK studies.

Diagram: Workflow for a Dose-Range Finding Study

Caption: A typical workflow for an acute dose-range finding study.

Protocol 3: Acute Dose-Range Finding Study in Mice
  • Objective: To determine the acute toxicity profile and MTD of the test article after a single administration.

  • Regulatory Compliance: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) prior to initiation.[7]

  • Materials:

    • Healthy, adult mice (e.g., C57BL/6, 8-10 weeks old), single-sex to reduce variability.

    • Prepared, sterile formulation of the test article and a separate vehicle-only control.

    • Appropriate syringes and needles (see Table 3).

    • Animal scale.

  • Procedure:

    • Acclimate animals for at least 3-5 days before the study.

    • Randomize animals into groups (e.g., 4 groups, n=3 per group).

      • Group 1: Vehicle Control

      • Group 2: Low Dose (e.g., 1 mg/kg)

      • Group 3: Mid Dose (e.g., 10 mg/kg)

      • Group 4: High Dose (e.g., 100 mg/kg)

    • Record the pre-dose body weight of each animal on the day of dosing. Calculate the exact injection volume for each animal based on its weight.

    • Administer the test article or vehicle via the chosen route (e.g., intraperitoneal).

    • Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose for any immediate adverse reactions (e.g., lethargy, hyperactivity, seizures, respiratory distress).

    • Record clinical observations and body weights daily for 7-14 days.

    • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight. This dose, along with lower, non-toxic doses, can be selected for future studies.

Standard Protocols for Routes of Administration

The selection of an administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[4] The following are standardized protocols for common routes in rodents.

Table 3: Recommended Administration Volumes and Needle Sizes for Rodents

RouteSpeciesMax Volume (mL/kg)[11]Recommended Needle Gauge
Oral (PO) Mouse10 (20 absolute max)20-22 G (ball-tipped)
Rat10 (20 absolute max)16-18 G (ball-tipped)
Intraperitoneal (IP) Mouse10 (20 absolute max)25-27 G
Rat5-10 (20 absolute max)23-25 G
Subcutaneous (SC) Mouse5-10 (40 absolute max)25-27 G
Rat5-1023-25 G
Intravenous (IV) Mouse5 (25 absolute max bolus)27-30 G
Rat5 (20 absolute max bolus)25-27 G
Protocol 4.1: Oral Gavage (PO) Administration in the Rat
  • Rationale: Ensures accurate delivery of a specified dose directly to the stomach.[6]

  • Procedure:

    • Properly restrain the rat, ensuring the head and body are held in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the corner of the mouth to the last rib to estimate the correct insertion depth.

    • Gently insert the ball-tipped needle into the mouth, passing it along the side of the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw immediately.

    • Administer the substance smoothly and withdraw the needle.

    • Monitor the animal for a short period to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.

Protocol 4.2: Intraperitoneal (IP) Injection in the Mouse
  • Rationale: Allows for rapid absorption of the substance into the systemic circulation.

  • Procedure:

    • Securely restrain the mouse, tilting it slightly head-down to move abdominal organs away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[12]

    • Insert a 25-27 G needle at a 15-20 degree angle.

    • Aspirate gently to ensure the needle has not entered the bladder or intestines (no fluid or colored contents should appear in the syringe hub).[12]

    • Inject the substance and withdraw the needle.

Protocol 4.3: Subcutaneous (SC) Injection in the Mouse
  • Rationale: Used for slower, more sustained absorption. Large volumes can be administered relative to other parenteral routes.[12]

  • Procedure:

    • Restrain the mouse and lift the loose skin over the back/scruff area to form a "tent."

    • Insert a 25-27 G needle into the base of the tented skin, parallel to the animal's body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the substance, which will form a small bleb under the skin.

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

Conclusion and Best Practices

The successful use of this compound in animal models is entirely dependent on careful, systematic preliminary work. Due to its uncharacterized nature, researchers must not assume standard protocols will suffice. By investing effort in solubility screening, formulation development, and dose-range finding, investigators can generate reliable and reproducible data while upholding the highest standards of animal welfare. Always consult with your institution's veterinary staff and IACUC for guidance and protocol approval.[7][10]

References

  • University of Iowa. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]

  • Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. Retrieved from [Link]

  • DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. Retrieved from [Link]

  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • Gautam, A., & Singh, A. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1337–1353. Retrieved from [Link]

  • Li, P., & Zhao, L. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

Sources

Application Notes and Protocols for Characterizing 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Hypothesis-Driven Approach to a Novel Pyrrolidine Derivative

The compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is a novel chemical entity for which the biological targets and cellular effects are not yet publicly characterized. However, its core structure, featuring a pyrrolidine ring and a N-methylmethanamine side chain, bears resemblance to known ligands of the cholinergic system. This system, pivotal in both the central and peripheral nervous systems, is primarily modulated by the neurotransmitter acetylcholine (ACh). Key proteins within this system include acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, and muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that mediate diverse cellular responses to ACh.

Given these structural cues, we hypothesize that this compound may function as a modulator of cholinergic signaling. This document, therefore, provides a comprehensive, hypothesis-driven guide for researchers to systematically investigate the potential activity of this compound. We present detailed protocols for two primary classes of cell-based assays:

  • Acetylcholinesterase (AChE) Inhibition Assays: To determine if the compound prevents the breakdown of acetylcholine.

  • Muscarinic Acetylcholine Receptor (mAChR) Functional Assays: To assess whether the compound activates or blocks signaling through these receptors.

These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and trustworthiness.

Part 1: Acetylcholinesterase (AChE) Inhibition Assay

The inhibition of AChE is a key therapeutic mechanism for conditions such as Alzheimer's disease and myasthenia gravis[1]. A cell-based format for assessing AChE inhibition provides a more physiologically relevant context than purely enzymatic assays by accounting for cell permeability and intracellular enzyme localization[2].

Assay Principle: The Ellman Method

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman[1][3]. This assay uses acetylthiocholine (ATChI) as a substrate for AChE. The enzyme hydrolyzes ATChI to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity[4]. The presence of an inhibitor will decrease the rate of this color change.

Ellman_Method_Workflow cluster_Enzymatic_Reaction Cellular Environment (e.g., SH-SY5Y cell lysate) cluster_Colorimetric_Reaction Detection Phase AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATChI Acetylthiocholine (Substrate) ATChI->AChE Hydrolysis DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow Product) Absorbance @ 412 nm DTNB->TNB Thiocholine_ext Thiocholine Thiocholine_ext->TNB reacts with Test_Compound Test Compound: 1-(1-Isopropylpyrrolidin-3-yl) -N-methylmethanamine Test_Compound->AChE Potential Inhibition

Caption: Workflow of the cell-based Ellman's assay for AChE inhibition.

Protocol: Cell-Based AChE Inhibition Assay using SH-SY5Y Cells

This protocol utilizes the human neuroblastoma cell line SH-SY5Y, which endogenously expresses AChE[2][5][6].

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0, with 1% Triton X-100)[4]

  • 96-well clear, flat-bottom plates

  • DTNB solution (10 mM in 0.1 M phosphate buffer, pH 7.0)[1]

  • Acetylthiocholine iodide (ATChI) solution (10 mM in deionized water, prepare fresh)[1]

  • Test compound stock (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Eserine or Donepezil)

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture SH-SY5Y cells to ~80-90% confluency.

    • Aspirate the medium, wash the cells once with PBS.

    • Lyse the cells by adding an appropriate volume of cold lysis buffer and incubating on ice for 20-30 minutes with gentle agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris[4].

    • Carefully collect the supernatant (cell lysate) containing the soluble AChE. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of your test compound (this compound) and the positive control inhibitor in 0.1 M phosphate buffer (pH 8.0). Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent effects.

    • Blank Wells: Add 150 µL of phosphate buffer and 50 µL of DTNB solution.

    • Control Wells (100% Activity): Add 100 µL of phosphate buffer, 50 µL of cell lysate (diluted to a consistent protein concentration), and 50 µL of DTNB solution.

    • Test Compound Wells: Add 100 µL of the diluted test compound, 50 µL of cell lysate, and 50 µL of DTNB solution.

    • Positive Control Wells: Add 100 µL of the diluted positive control inhibitor, 50 µL of cell lysate, and 50 µL of DTNB solution.

  • Enzymatic Reaction and Measurement:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells (except the blank)[1]. The final volume will be 225 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every minute for 10-20 minutes[1]. The rate of change in absorbance (ΔAbs/min) is proportional to the AChE activity.

Data Analysis and Interpretation:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

ParameterExample ValueInterpretation
IC₅₀ 150 nMPotency of the compound as an AChE inhibitor. Lower values indicate higher potency.
Max Inhibition 98%Efficacy of the compound. Indicates the maximum achievable inhibition at saturating concentrations.
Hill Slope 1.1Describes the steepness of the curve. A value near 1 suggests a 1:1 binding interaction.

Part 2: Muscarinic Acetylcholine Receptor (mAChR) Functional Assays

Muscarinic receptors are classified into five subtypes (M1-M5). They are GPCRs that signal through different G proteins, leading to distinct downstream cellular responses[7].

  • M1, M3, M5 Receptors: Couple to Gαq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca²⁺]i)[8].

  • M2, M4 Receptors: Couple to Gαi/o proteins, inhibiting adenylyl cyclase and causing a decrease in intracellular cyclic AMP (cAMP)[9].

By testing the compound on cell lines engineered to express specific mAChR subtypes, we can determine its agonist (activating) or antagonist (blocking) activity and its subtype selectivity.

Muscarinic_Signaling_Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M135 M1, M3, or M5 Receptor Gq Gαq/11 M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers M24 M2 or M4 Receptor Gi Gαi/o M24->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ Intracellular cAMP AC->cAMP leads to Ligand Test Compound or Acetylcholine Ligand->M135 binds Ligand->M24 binds

Caption: Simplified signaling pathways for Gq- and Gi-coupled muscarinic receptors.

Protocol 2A: Calcium Flux Assay for M1, M3, M5 Receptor Activity

This assay measures the increase in intracellular calcium following receptor activation, using a calcium-sensitive fluorescent dye.

Materials:

  • CHO or HEK293 cells stably expressing a single mAChR subtype (e.g., CHO-M1)[10].

  • Cell culture medium.

  • Black, clear-bottom 96- or 384-well assay plates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium-5).

  • Probenecid (an anion-exchange transport inhibitor, often included in kits to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a known reference agonist (e.g., Carbachol) and antagonist (e.g., Atropine).

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the cells into the black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours at 37°C, 5% CO₂[11].

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, then at room temperature for 15-30 minutes to allow for de-esterification of the dye.

  • Assay Performance (Agonist Mode):

    • Prepare a source plate with serial dilutions of the test compound and the reference agonist (Carbachol).

    • Place the cell plate into the fluorescent plate reader and set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler will then add the compounds from the source plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Assay Performance (Antagonist Mode):

    • Prepare a source plate with serial dilutions of the test compound and the reference antagonist (Atropine).

    • Add the potential antagonists to the dye-loaded cells and incubate for 15-30 minutes.

    • Prepare a second source plate containing a fixed concentration of the reference agonist (Carbachol), typically at its EC₈₀ concentration.

    • Place the plate in the reader, record baseline, and then add the agonist to measure the inhibited response.

Data Analysis and Interpretation:

  • Agonist Activity: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the agonist concentration and fit to a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like Carbachol.

  • Antagonist Activity: Plot the response (in the presence of the fixed agonist concentration) against the log of the antagonist concentration. Fit the data to determine the IC₅₀, which reflects the antagonist's potency.

ParameterExample Agonist DataExample Antagonist DataInterpretation
EC₅₀ 50 nMN/AConcentration for 50% maximal activation. Lower is more potent.
IC₅₀ N/A200 nMConcentration for 50% inhibition of agonist response. Lower is more potent.
Emax 95% (vs. Carbachol)N/AEfficacy relative to a known full agonist.
Protocol 2B: cAMP Assay for M2, M4 Receptor Activity

This assay measures the decrease in intracellular cAMP levels following receptor activation. Since the signal is a decrease, it is common to first stimulate adenylyl cyclase with forskolin to generate a high basal cAMP level that can then be inhibited by a Gi-coupled agonist[7].

Materials:

  • CHO or HEK293 cells stably expressing a single mAChR subtype (e.g., HEK-M4).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test compound and a known reference agonist (e.g., Oxotremorine M)[9] and antagonist.

Step-by-Step Methodology:

  • Cell Plating and Stimulation:

    • Seed cells into an appropriate assay plate (format depends on the detection kit).

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing IBMX.

    • For Agonist Mode: Add serial dilutions of the test compound along with a fixed concentration of forskolin (e.g., 1-10 µM).

    • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of the reference agonist (at its EC₈₀) and a fixed concentration of forskolin.

    • Incubate the plate at room temperature or 37°C for the time recommended by the detection kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP measurement following the specific instructions of your chosen detection kit[7]. This usually involves adding lysis reagents and detection antibodies/reagents.

Data Analysis and Interpretation:

  • Agonist Activity: The signal (e.g., HTRF ratio) will be inversely proportional to the cAMP concentration. Calculate the % inhibition of the forskolin-stimulated signal. Plot this against the log of the agonist concentration to determine the EC₅₀.

  • Antagonist Activity: The antagonist will reverse the inhibitory effect of the reference agonist. Plot the signal against the log of the antagonist concentration to determine the IC₅₀.

Conclusion and Forward Outlook

This guide provides a robust, hypothesis-driven framework for the initial characterization of this compound. By systematically applying these validated cell-based assays, researchers can efficiently determine if this novel compound modulates key targets within the cholinergic system. Positive results from these primary screens—such as a potent IC₅₀ in the AChE assay or a selective EC₅₀/IC₅₀ in the mAChR assays—would warrant further investigation, including secondary assays to confirm the mechanism of action, selectivity profiling against other receptors, and eventual validation in more complex physiological systems.

References

  • Li, Y., et al. (2017). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. SLAS Discovery, 22(8), 995-1003. Available at: [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Available at: [Link]

  • Li, Y., et al. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3046-3057. Available at: [Link]

  • Sok, D. E., et al. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 982, 139-148. Available at: [Link]

  • Santillo, M. F., & Liu, Y. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Analytical Biochemistry, 485, 42-48. Available at: [Link]

  • Manzine, P. R., et al. (2019). New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. Molecules, 24(16), 2936. Available at: [Link]

  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Available at: [Link]

  • Innoprot. M4 Muscarinic Acetylcholine Receptor Assay. Available at: [Link]

  • Thompson, D. H., et al. (1999). Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. Analytical Biochemistry, 273(2), 200-209. Available at: [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine (IPPM)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro and in vivo characterization of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine (IPPM), a novel pyrrolidine derivative. The pyrrolidine scaffold is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS)[1][2]. Based on its structural features, including a tertiary amine and a substituted pyrrolidine ring, IPPM is hypothesized to be a monoamine reuptake inhibitor, with a potential selectivity for the norepinephrine transporter (NET). This document outlines detailed protocols for the synthesis, in vitro pharmacological profiling, and in vivo behavioral and pharmacokinetic evaluation of IPPM to explore its therapeutic potential as a novel CNS agent.

Introduction: The Rationale for Investigating IPPM

The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that imparts favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and a three-dimensional structure that can facilitate optimal interactions with biological targets[3]. Numerous FDA-approved drugs for a variety of indications contain the pyrrolidine motif[4]. In the context of CNS disorders, pyrrolidine derivatives have been successfully developed as inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain[5][6][7][8].

Dysregulation of norepinephrine signaling is implicated in the pathophysiology of several neuropsychiatric conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[8][9]. Selective norepinephrine reuptake inhibitors (NRIs) are an established class of therapeutics for these disorders[9]. The structural characteristics of IPPM, particularly the N-isopropyl group on the pyrrolidine ring and the N-methylmethanamine side chain, suggest a potential interaction with monoamine transporters. This document provides a roadmap for the systematic evaluation of IPPM as a novel NRI.

Synthesis of this compound (IPPM)

A plausible synthetic route for IPPM can be adapted from established methods for the synthesis of substituted pyrrolidines[10][11][12]. The following is a proposed multi-step synthesis starting from commercially available precursors.

Protocol 2.1: Synthesis of IPPM

Step 1: N-Isopropylation of a Pyrrolidine Precursor

  • To a solution of a suitable 3-substituted pyrrolidine precursor (e.g., a 3-aminomethylpyrrolidine derivative with a protecting group on the exocyclic amine) in a polar aprotic solvent such as acetonitrile, add potassium carbonate as a base.

  • Add isopropyl bromide dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-isopropylated pyrrolidine intermediate.

Step 2: Deprotection and N-Methylation of the Side Chain

  • Deprotect the exocyclic amine of the intermediate from Step 1 using appropriate conditions depending on the protecting group used.

  • Dissolve the deprotected intermediate in a suitable solvent like methanol.

  • Perform reductive amination using formaldehyde and a reducing agent such as sodium borohydride to introduce the N-methyl group.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the excess reducing agent carefully with an acid.

  • Adjust the pH to basic and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final compound, IPPM, by column chromatography or distillation.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

In Vitro Pharmacological Profiling

The initial in vitro studies are designed to determine the affinity and functional activity of IPPM at the primary hypothesized targets: the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Protocol 3.1: Monoamine Transporter Binding Assays

This protocol determines the binding affinity (Ki) of IPPM for hNET, hSERT, and hDAT using radioligand binding assays.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either hNET, hSERT, or hDAT in appropriate media.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a specific radioligand for each transporter (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT, and [³H]WIN 35,428 for hDAT), and varying concentrations of IPPM.

    • For non-specific binding determination, add a high concentration of a known inhibitor (e.g., desipramine for hNET, fluoxetine for hSERT, GBR 12909 for hDAT).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of IPPM that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3.2: Monoamine Transporter Uptake Assays

This protocol assesses the functional inhibitory potency (IC₅₀) of IPPM on the uptake of neurotransmitters by hNET, hSERT, and hDAT.

  • Cell Culture:

    • Use HEK293 cells stably expressing hNET, hSERT, or hDAT, seeded in 96-well plates.

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of IPPM or a reference inhibitor.

    • Initiate the uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) and its corresponding unlabeled neurotransmitter.

    • Incubate for a short period at 37°C to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibition of neurotransmitter uptake by non-linear regression analysis.

Protocol 3.3: Monoamine Oxidase (MAO) Inhibition Assay

To assess for off-target activity, the inhibitory potential of IPPM against MAO-A and MAO-B enzymes is evaluated.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A commercially available kit, such as a fluorometric or colorimetric assay, can be used[13][14][15][16]. These assays typically measure the production of hydrogen peroxide from the deamination of a substrate.

  • Procedure:

    • Pre-incubate the MAO enzyme with varying concentrations of IPPM or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine).

    • Measure the signal (fluorescence or absorbance) over time.

  • Data Analysis: Calculate the IC₅₀ value for MAO-A and MAO-B inhibition.

In Vivo Evaluation

In vivo studies are crucial to understand the physiological effects of IPPM in a whole organism, including its behavioral effects and pharmacokinetic profile.

Protocol 4.1: Rodent Pharmacokinetic Profiling

This protocol outlines the determination of key pharmacokinetic parameters of IPPM in rodents.

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration:

    • Intravenous (IV): Administer IPPM via the tail vein.

    • Oral (PO): Administer IPPM by oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing from the tail vein or via cardiac puncture at the terminal time point.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of IPPM in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Table 1: Hypothetical Pharmacokinetic Parameters of IPPM in Rodents
ParameterMouseRat
IV Administration
Dose (mg/kg)11
CL (mL/min/kg)3020
Vd (L/kg)2.52.0
t½ (h)1.21.5
PO Administration
Dose (mg/kg)55
Cmax (ng/mL)450380
Tmax (h)0.51.0
AUC (ng*h/mL)12001500
F (%)6075
Protocol 4.2: In Vivo Microdialysis

This protocol measures the effect of IPPM on extracellular norepinephrine levels in a specific brain region, such as the prefrontal cortex.

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the prefrontal cortex of anesthetized rats. Allow for a recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.

    • Collect baseline dialysate samples.

    • Administer IPPM (e.g., intraperitoneally) and continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC)[1][17][18].

  • Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels.

Protocol 4.3: Behavioral Assays

These assays assess the potential antidepressant-like and stimulant effects of IPPM.

  • Forced Swim Test (FST) - for antidepressant-like activity:

    • Place mice or rats in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during a test session.

    • Administer IPPM prior to the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST) - for antidepressant-like activity:

    • Suspend mice by their tails and record the duration of immobility.

    • Administer IPPM prior to the test. A reduction in immobility suggests an antidepressant-like effect.

  • Locomotor Activity - for stimulant effects:

    • Place animals in an open-field arena equipped with photobeams to track movement.

    • Administer IPPM and record locomotor activity (e.g., distance traveled, rearing) over a set period. An increase in locomotor activity may indicate a stimulant effect.

Data Visualization

Figure 1: Experimental Workflow for IPPM Characterization

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Interpretation synthesis Synthesis of IPPM binding Monoamine Transporter Binding Assays (NET, SERT, DAT) synthesis->binding pk Pharmacokinetic Profiling (IV & PO) synthesis->pk Lead Candidate uptake Monoamine Transporter Uptake Assays (NET, SERT, DAT) binding->uptake mao MAO-A/B Inhibition Assay uptake->mao analysis Determine Ki, IC50 Pharmacokinetic Parameters Neurochemical & Behavioral Effects mao->analysis microdialysis In Vivo Microdialysis (Prefrontal Cortex) pk->microdialysis behavior Behavioral Assays (FST, TST, Locomotor) microdialysis->behavior behavior->analysis

Caption: Workflow for the preclinical evaluation of IPPM.

Figure 2: Hypothesized Signaling Pathway of IPPM

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn_vesicle Synaptic Vesicles (Norepinephrine) NE_cleft Norepinephrine (NE) presyn_vesicle->NE_cleft Release NET Norepinephrine Transporter (NET) IPPM IPPM IPPM->NET Inhibition NE_cleft->NET Reuptake Adrenergic_R Adrenergic Receptors NE_cleft->Adrenergic_R Binding Postsyn_Signal Postsynaptic Signaling Adrenergic_R->Postsyn_Signal Activation

Caption: IPPM's hypothesized mechanism of action.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound (IPPM). By systematically assessing its synthesis, in vitro pharmacology, in vivo pharmacokinetics, and behavioral effects, researchers can gain a comprehensive understanding of its potential as a novel CNS therapeutic agent, particularly as a selective norepinephrine reuptake inhibitor. The data generated from these studies will be critical for making informed decisions regarding the further development of IPPM.

References

  • Ungerstedt, U. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-864. [Link]

  • de la Torre, R., & Farré, M. (2004). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 1(5), 443-453. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. [Link]

  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5017-5022. [Link]

  • Macor, J. E., et al. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 42(6), 979-988. [Link]

  • Slassi, A., & Araujo, J. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. [Link]

  • Skolnick, P., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2728-2732. [Link]

  • Mindset Pharma Inc. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as. ACS Publications. [Link]

  • Mindset Pharma Inc. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(5), 734-739. [Link]

  • Eli Lilly and Company. (2002). Pyrrolidine and pyrroline derivatives having effects on serotonin related systems.
  • Beckmann, J. S., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. Journal of Pharmacology and Experimental Therapeutics, 335(3), 841-851. [Link]

  • Halaris, A. E., & Demet, E. M. (1980). Open trial evaluation of a pyrrolidine derivative (AHR-1118) on norepinephrine metabolism. Progress in Neuro-psychopharmacology, 4(1), 43-49. [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2829-2840. [Link]

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. [Link]

  • Shao, Z., et al. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (15), 1918-1919. [Link]

  • Suto, M. J., et al. (1992). Synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441-1448. [Link]

  • Ibragimov, B. T., & Kuchkarov, S. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 347-356. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Zhang, M., et al. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 51(11), 3045-3057. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(1-isopropylpyrrolidin-3-yl)-N-methylmethanamine. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important pyrrolidine derivative. The pyrrolidine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, the synthesis of highly substituted, polar amines like this target molecule presents unique challenges, from controlling selectivity to achieving effective purification.

This document provides a robust synthetic protocol, in-depth troubleshooting guides, and answers to frequently asked questions to help you navigate the common pitfalls associated with this synthesis.

Recommended Synthetic Pathway

The most direct and efficient pathway to the target molecule, this compound, starts from the commercially available precursor, 3-(methylamino)pyrrolidine. The synthesis is achieved via a one-pot reductive amination reaction to introduce the isopropyl group onto the pyrrolidine nitrogen.

This approach is favored for its high efficiency and atom economy. Reductive amination is a cornerstone of amine synthesis, involving the formation of an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired alkylated amine.[2][3]

Synthetic Workflow Diagram

Synthetic_Workflow SM Starting Material: 3-(Methylamino)pyrrolidine + Acetone Reaction One-Pot Reductive Amination Solvent: Dichloromethane (DCM) Reducing Agent: Sodium Triacetoxyborohydride (STAB) SM->Reaction Quench Reaction Quench (e.g., sat. NaHCO3) Reaction->Quench Extraction Work-up Liquid-Liquid Extraction Quench->Extraction Purification Purification (Flash Chromatography) Extraction->Purification Product Final Product: 1-(1-Isopropylpyrrolidin-3-yl) -N-methylmethanamine Purification->Product

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from 3-(methylamino)pyrrolidine and acetone.

Materials:

  • 3-(Methylamino)pyrrolidine (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[4][5]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(methylamino)pyrrolidine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Stir the solution at room temperature and add acetone (1.5 eq).

  • Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.[4][7]

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Chromatography

Objective: To purify the crude product, which is a polar amine.

Challenge: Polar amines are notoriously difficult to purify using standard silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[8][9]

Recommended Method:

  • Stationary Phase: Amine-functionalized silica gel or, alternatively, standard silica gel with a modified mobile phase.

  • Mobile Phase System:

    • Primary Recommendation: A gradient of methanol in dichloromethane (DCM).

    • Modifier: To minimize peak tailing on standard silica, add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1% in the methanol portion).[9]

    • Example Gradient: Start with 100% DCM, gradually increasing to 10-15% Methanol (containing 1% NH₄OH) in DCM.

Procedure:

  • Prepare the column using the chosen stationary phase and equilibrate with the initial mobile phase.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the sample onto the column.

  • Run the gradient, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Section 1: Reaction and Yield Issues

Q1: My reaction is very slow or has stalled. What should I do?

Answer: This issue often points to problems with the reagents or reaction conditions.

  • Check STAB Quality: Sodium triacetoxyborohydride is moisture-sensitive and can lose its potency over time.[2][7] Use a fresh bottle or a properly stored reagent.

  • Solvent Purity: Ensure your solvent (DCM or DCE) is anhydrous. Water will decompose the STAB reagent.[4][5]

  • Iminium Formation: The reaction relies on the formation of an iminium ion before reduction. You can gently warm the mixture of the amine and acetone (to ~30-40 °C) for 30 minutes before adding the STAB to facilitate this step. Some protocols also suggest adding a catalytic amount of acetic acid to speed up iminium formation, especially with less reactive ketones.[6]

Q2: The yield of my product is very low, and I've recovered a lot of starting material. Why?

Answer: Low conversion suggests that the reduction step is inefficient.

  • Insufficient Reducing Agent: Ensure you are using at least 1.5 equivalents of STAB. If your reagent is old, you may need to add more.

  • Reaction Time: The reaction may not have reached completion. Allow it to run longer, monitoring by TLC or LC-MS until the starting material spot disappears.

  • Temperature: While the reaction proceeds well at room temperature, a slight increase to 30-35 °C can sometimes improve the rate and overall conversion.

Section 2: Impurity and Side Product Formation

Q3: My final product is contaminated with a slightly less polar impurity. What could it be?

Answer: The most likely side product is the di-isopropyl-substituted pyrrolidine, formed by the N-isopropylation of the secondary amine on the side chain. Although the pyrrolidine nitrogen is generally more nucleophilic, some over-alkylation can occur.

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of acetone. Stick to 1.2-1.5 equivalents.

  • Slow Addition: Add the STAB reagent slowly and in portions to maintain a low concentration of active reductant, which can favor the more reactive site.

Q4: I see a very polar baseline material on my TLC plate that doesn't move. What is it?

Answer: This is likely due to borate salts and other inorganic byproducts from the STAB reagent and the aqueous work-up. A proper aqueous work-up (washing with NaHCO₃ and brine) should remove most of these, but some may persist if the product is not fully extracted. Ensure thorough extraction with DCM.

Section 3: Purification Challenges

Q5: My compound is streaking badly on the silica column, even with a DCM/Methanol mobile phase. How can I get clean fractions?

Answer: This is the most common problem when purifying polar amines.[8][9] The basic nitrogen atoms interact strongly with the acidic silica gel.

  • Add a Basic Modifier: As described in the purification protocol, adding 0.5-1% triethylamine or ammonium hydroxide to your mobile phase is critical. This "competing base" will occupy the acidic sites on the silica, allowing your product to elute cleanly.[9]

  • Use Amine-Functionalized Silica: This is the ideal solution. These columns have a modified surface that minimizes acidic interactions and provides much better peak shape for basic compounds.[8]

  • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (like acetonitrile/water with a modifier like formic acid or TFA) can be an effective alternative.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Synthesis? Check_Reaction Low or No Conversion? Start->Check_Reaction Check_Purity Impurity Issues? Start->Check_Purity Check_Purification Purification Difficulty? Start->Check_Purification Stab_Quality Is STAB fresh & dry? Check_Reaction->Stab_Quality Side_Product Side product observed? Check_Purity->Side_Product Tailing Peak tailing on silica? Check_Purification->Tailing Solvent_Dry Is solvent anhydrous? Stab_Quality->Solvent_Dry Yes Fix_Reagents Solution: Replace STAB, use dry solvent. Stab_Quality->Fix_Reagents No Time_Temp Increase time/temp? Solvent_Dry->Time_Temp Yes Solvent_Dry->Fix_Reagents No Control_Stoich Solution: Use 1.2-1.5 eq of acetone. Side_Product->Control_Stoich Add_Modifier Solution: Add Et3N or NH4OH to mobile phase. Tailing->Add_Modifier Yes Use_Amine_Silica Alternate Solution: Use amine-functionalized silica. Add_Modifier->Use_Amine_Silica

Sources

Technical Support Center: Optimizing the Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex amines and heterocyclic building blocks. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively, optimize yields, and ensure the highest purity of your final product.

The synthesis of this specific diamine, while seemingly straightforward, presents several challenges related to chemoselectivity, reaction kinetics, and product purification. This guide is structured as a series of questions and answers to directly address the common issues encountered in the laboratory.

Core Synthetic Strategy: A Stepwise Approach

The most reliable and scalable synthesis of this compound involves a stepwise functionalization of a pyrrolidine scaffold. A common and logical pathway begins with a commercially available or synthesized precursor, such as (1-methylpyrrolidin-3-yl)methanamine, and proceeds via N-isopropylation. The core of this transformation is the reductive amination reaction.[1]

This process involves the reaction of an amine with a carbonyl compound (in this case, acetone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[2] This method is favored over direct alkylation with alkyl halides as it significantly reduces the risk of over-alkylation and the formation of quaternary ammonium salts.[2]

Below is a visual representation of the general synthetic workflow.

Synthetic_Workflow cluster_0 Reaction Stage Start Precursor: (1-Methylpyrrolidin-3-yl)methanamine Reaction Reductive Amination (N-Isopropylation) Start->Reaction Acetone, Reducing Agent Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Q1: My overall yield is critically low after the N-isopropylation step. What are the most likely causes?

Low yield in a reductive amination is typically traced back to one of three areas: inefficient imine formation, competing side reactions, or issues with the reduction step itself.

Mechanistic Insight: The reaction proceeds via an equilibrium between the starting amine/ketone and the hemiaminal, which then dehydrates to form an iminium ion.[1] This iminium ion is the species that is reduced. If the initial equilibrium does not favor the iminium ion, the rate of product formation will be slow, allowing side reactions to dominate.

Troubleshooting Steps:

  • Check the pH: Imine/iminium ion formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically weakly acidic (pH 4-6).[1]

    • Too Acidic (pH < 4): The starting amine is fully protonated and no longer nucleophilic.

    • Too Basic (pH > 7): The acid catalysis required for the dehydration of the hemiaminal intermediate is insufficient.

    • Solution: Include a catalytic amount of a weak acid like acetic acid. If your starting amine is a hydrochloride salt, the reaction may be too acidic. Add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine before proceeding.

  • Drive the Equilibrium: Imine formation is a condensation reaction that releases water.[1]

    • Solution: While not always necessary for simple reductive aminations, if yields are poor, using a dehydrating agent (e.g., molecular sieves) or a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can significantly improve the concentration of the iminium intermediate.

  • Evaluate Your Reducing Agent: The choice of reducing agent is critical. A common mistake is using a reductant that is too reactive and consumes the starting ketone (acetone).

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is selective for the reduction of imines/iminiums in the presence of ketones.[3] If you are using sodium borohydride (NaBH₄), you must allow sufficient time for imine formation before adding the reducing agent, as NaBH₄ will readily reduce acetone.[3]

Below is a decision tree to guide your troubleshooting process for low yield.

Troubleshooting_Tree Start Low Yield Observed Check_Reactants Starting Materials Consumed? Start->Check_Reactants Check_Side_Products Multiple Byproducts Seen? Check_Reactants->Check_Side_Products Yes Starting_Amine Cause: Poor Imine Formation Solution: Check pH (add AcOH), add excess acetone. Check_Reactants->Starting_Amine No (Amine remains) Incomplete_Conversion Cause: Incomplete Reaction Solution: Increase reaction time, check temperature. Check_Side_Products->Incomplete_Conversion No Ketone_Reduction Cause: Non-selective Reductant Solution: Switch to NaBH(OAc)₃. Check_Side_Products->Ketone_Reduction Yes (Isopropanol detected) Degradation Cause: Reaction Conditions Too Harsh Solution: Lower temperature, use milder reducing agent. Ketone_Reduction->Degradation If other byproducts present

Caption: Troubleshooting decision tree for low reaction yield.

Q2: How do I select the optimal reducing agent for this synthesis?

The choice of reducing agent impacts selectivity, reaction conditions, and workup.

Mechanistic Insight: Hydride-based reducing agents differ in their reactivity (hydride donating ability). Milder agents are preferred for in-situ reductive aminations because they selectively reduce the protonated iminium ion intermediate much faster than the neutral carbonyl group of the starting material.[2][4]

Reducing AgentProsConsRecommended Solvent(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminiums; one-pot procedure is standard; mild.Water-sensitive; relatively high molecular weight.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[3]
Sodium Cyanoborohydride (NaBH₃CN) Selective at acidic pH; stable in protic solvents.Highly toxic (cyanide); requires careful pH control to be effective.Methanol (MeOH), Ethanol (EtOH).[3]
Sodium Borohydride (NaBH₄) Inexpensive; powerful reductant.Can reduce the starting ketone; requires separate imine formation step before addition.Methanol (MeOH), Ethanol (EtOH).[3]
Catalytic Hydrogenation (H₂, Pd/C) "Green" (high atom economy); effective.Requires specialized high-pressure equipment; catalyst can be pyrophoric; potential for debenzylation if other groups are present.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc).[4]

Recommendation: For laboratory-scale synthesis of the target compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, mild reaction conditions, and operational simplicity in a one-pot setup.[3]

Q3: I'm struggling with the purification of the final product. It streaks badly on silica gel columns. What can I do?

The target molecule is a diamine, making it quite basic. Basic compounds interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult elution (streaking).

Solutions:

  • Base-Treated Silica: Neutralize the acidic sites on the silica gel.

    • Protocol: Prepare a slurry of silica gel in your desired column solvent (e.g., DCM). Add 1-2% triethylamine (or ammonium hydroxide if compatible) relative to the solvent volume. Mix well and pack the column with this slurry. Use a solvent system that also contains a small amount (0.5-1%) of the same base during elution.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative, often providing much sharper peaks for amines. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure the amine is protonated.

  • Distillation: As a diamine with a molecular weight of 156.27 g/mol , the product is likely a liquid with a reasonably low boiling point.[5] Short-path distillation under vacuum can be a highly effective, scalable purification method that avoids chromatography altogether.

  • Salt Formation and Recrystallization: Convert the freebase into a salt (e.g., the dihydrochloride or fumarate salt). Salts are often crystalline solids and can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ether). The pure freebase can then be regenerated by basifying an aqueous solution of the salt and extracting the product.

Q4: How critical are anhydrous conditions for this reaction?

Moderately Critical. While reductive amination is not as moisture-sensitive as an organometallic reaction, controlling the amount of water is important for yield and reproducibility.

Mechanistic Insight: As noted, imine/iminium formation is an equilibrium reaction that produces water. According to Le Châtelier's principle, adding water to the reaction mixture will shift the equilibrium back towards the starting amine and ketone, reducing the concentration of the reactive intermediate and slowing down the overall reaction.[1] Furthermore, some reducing agents, like NaBH(OAc)₃, will react with water.[3]

Best Practices:

  • Use dry solvents.

  • Ensure your glassware is oven- or flame-dried.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use a fresh bottle of the reducing agent.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and precursor purity.

Protocol 1: N-Isopropylation of (1-Methylpyrrolidin-3-yl)methanamine via Reductive Amination with NaBH(OAc)₃
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (1-methylpyrrolidin-3-yl)methanamine (1.0 eq).

  • Solvent & Reagents: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add acetone (1.5 - 2.0 eq) to the solution.

  • pH Adjustment (Optional): Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the iminium ion.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring solution. The addition may be slightly exothermic. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Base-Treated Silica Gel Chromatography
  • Column Packing: Prepare a slurry of silica gel in a 98:2 mixture of DCM/Triethylamine. Pack the column.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% DCM with 0.5% triethylamine). Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM (always containing 0.5% triethylamine).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to afford the purified this compound.

References
  • ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Available from: [Link]

  • Matos, M. R. P. N., Afonso, C. A. M., & Batey, R. A. (2001). Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. Tetrahedron Letters, 42(40), 7007–7010. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PubMed. 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. Available from: [Link]

  • Organic Chemistry Portal. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Available from: [Link]

  • PMC - NIH. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]

  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis question: Using reductive amination to form pyrrolidine. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Available from: [Link]

  • WordPress. Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. Available from: [Link]

  • PubChem. 3-Aminopyrrolidine. Available from: [Link]

  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]

  • NIH. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. Available from: [Link]

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Available from: [Link]

  • ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available from: [Link]

  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine. Available from: [Link]

Sources

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this guide to provide both foundational knowledge and actionable troubleshooting steps for researchers working with 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. The stability of any research compound is paramount for reproducible results, and this guide addresses the specific challenges associated with this tertiary amine.

Technical Support Center: this compound

Official Disclaimer: This information is intended for research and development purposes only by trained professionals. It is not for human or veterinary use. Always consult the Safety Data Sheet (SDS) prior to handling this chemical and wear appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The molecular structure of this compound, featuring two tertiary amine groups, makes it susceptible to specific degradation pathways. The primary factors of concern are oxidation, temperature, light, and moisture.

  • Oxidation: Tertiary amines can react with atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.[1][2] This typically leads to the formation of N-oxide derivatives, which will alter the compound's chemical properties and biological activity.

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including degradation. For amines, this can lead to complex decomposition pathways, including dealkylation (loss of the isopropyl or methyl groups).[3][4][5]

  • Photolysis (Light Exposure): High-energy light, particularly in the UV spectrum, can break chemical bonds and initiate degradation.[1] Storing the compound in clear vials on a lab bench is a common cause of photolytic degradation.

  • Hydrolysis (Moisture): Amines are hygroscopic and can absorb moisture from the air.[6] While not always a primary degradation pathway for this specific structure, the presence of water can facilitate other reactions and should be minimized.

Q2: My sample of this compound, which was initially a clear liquid/solid, has developed a yellow or brown tint. What does this mean?

A2: A change in color is a strong visual indicator of chemical degradation.[7] This discoloration is often due to the formation of oxidized species or small amounts of polymeric byproducts. If you observe a color change, the purity of the sample is compromised. It is critical to re-verify the compound's purity using an analytical technique like HPLC or LC-MS before using it in any experiment to avoid unreliable results.[7]

Q3: What are the definitive long-term storage conditions for this compound?

A3: To ensure maximum shelf-life and prevent degradation, rigorous storage practices are essential. Based on general guidelines for amines and information from chemical suppliers, the following conditions are recommended.[6][8]

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or lower (e.g., -80°C for very long-term)Reduces the kinetic energy of molecules, dramatically slowing the rate of all potential degradation reactions.[6]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation.[1]
Container Tightly sealed, amber glass vialAmber glass blocks UV light, preventing photolysis.[2][9] A tight seal prevents moisture and oxygen ingress.
Form Neat (undissolved) solid or oilStoring the compound in its pure form, rather than in solution, minimizes solvent-mediated degradation pathways.

Q4: I need to make a stock solution. What is the best practice for preparing and storing it?

A4: While storing the compound neat is ideal, stock solutions are often a practical necessity.

  • Solvent Choice: Use a high-purity, anhydrous (dry) aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are common choices. Avoid aqueous buffers for long-term storage as water can facilitate hydrolysis.[6][7]

  • Aliquoting: Prepare the entire stock solution at once, then divide it into smaller, single-use aliquots in separate vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which introduce moisture via condensation each time the vial is opened.[7]

  • Storage: Store the aliquots at -80°C for maximum stability. When you need to use an aliquot, remove one from the freezer and allow it to equilibrate completely to room temperature before opening the cap. This prevents atmospheric moisture from condensing into your cold solution.

Troubleshooting Guide

Problem: My experiments are showing high variability or a loss of compound efficacy over time.

This is a classic symptom of compound instability.[7] Use the following workflow to diagnose the issue.

Troubleshooting workflow for compound instability.

Problem: I see new peaks appearing in my HPLC or LC-MS analysis of an older sample.

This directly indicates the formation of degradation products. Based on the structure of this compound, the most probable degradation products are:

DegradationPathways A Parent Compound (C9H20N2) MW: 156.27 B N-Oxide (Oxidation) MW: 172.27 A->B +O C De-methylated Product (Thermal/Oxidative) MW: 142.24 A->C -CH2 D De-isopropylated Product (Thermal/Oxidative) MW: 114.19 A->D -C3H6

Probable degradation products to look for in MS analysis.

Experimental Protocols

Protocol: Rapid Purity Assessment by HPLC-UV

This protocol provides a general starting point for evaluating the purity of your compound. It should be optimized for your specific instrument.

  • Objective: To separate the parent compound from potential, less polar degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are a robust first choice for many small molecules.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. (Volatile buffer suitable for LC-MS).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your compound in 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Wavelength: 210 nm (where many organic molecules without strong chromophores absorb).[10]

    • Gradient Program:

      Time (minutes) % Solvent B
      0.0 5
      15.0 95
      20.0 95
      20.1 5

      | 25.0 | 5 |

  • Analysis:

    • A pure sample should yield a single major peak.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The appearance of new peaks, especially at earlier retention times (more polar, like N-oxides) or slightly different retention times (de-alkylated products), indicates degradation.

References

  • Gibka, J., et al. (2010). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Gross, G. A., & Grüter, A. (2000). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL, Oxford Academic. Available from: [Link]

  • ResearchGate. Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations. Available from: [Link]

  • SINTEF. Degradation of amines in CO Capture. Available from: [Link]

  • University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available from: [Link]

  • Knuutila, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]

  • ResearchGate. Thermal degradation rates of different amines. Available from: [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available from: [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. Available from: [Link]

  • Wang, S., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. Available from: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • Andresen, A., et al. (2018). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available from: [Link]

  • Moravek. The Dangers of Chemical Compound Degradation. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. We will explore the underlying chemical principles governing its solubility and provide robust, field-proven protocols to ensure successful formulation and application.

Understanding the Challenge: Chemical Profile

This compound is a diamine compound, a structural feature that is central to its solubility characteristics.[1][2] Understanding its properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
LogP (Octanol/Water) 0.27[1]
Structure A pyrrolidine ring with an isopropyl group on the ring nitrogen and a methylaminomethyl group at the 3-position.[1][2]
Functional Groups Two amine groups (one tertiary, one secondary).[1][2]

The presence of two amine groups makes the molecule basic.[3][4] Like most amines, its solubility in aqueous media is highly dependent on pH.[3][5][6] The neutral "free base" form is often less soluble in water, whereas its protonated salt form is significantly more soluble.[5]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). What happened?

A: This is a common phenomenon known as "crashing out." The compound is likely highly soluble in a polar aprotic organic solvent like Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution.[7] However, when this stock is diluted into an aqueous buffer where the compound's intrinsic solubility is low, the concentration may exceed its saturation point, causing it to precipitate out of the solution.[8] The final concentration of DMSO is a critical factor; keeping it as low as possible (typically ≤0.5% for cell-based assays) is crucial, but this can trigger precipitation if the compound's aqueous solubility is very poor.[8]

Q2: What is the best solvent for preparing an initial stock solution?

A: Dimethyl Sulfoxide (DMSO) is an excellent starting point for creating a high-concentration stock solution (e.g., 10-20 mM) due to its powerful solubilizing capabilities for many organic molecules.[7] If your experimental system is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[7] It is always best to start with small-scale tests before preparing a large-volume stock solution.[7]

Q3: How can I leverage pH to improve the solubility of this compound?

A: Because this compound has two basic amine groups, its aqueous solubility can be dramatically increased by lowering the pH.[3][5] In an acidic environment (e.g., pH < 6), the amine groups become protonated, forming ammonium salt cations (R-NH₂⁺-).[4][5] These charged ions have much stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.[5][6] Therefore, preparing your final working solution in a slightly acidic buffer can often completely resolve solubility issues.

Q4: Is it safe to use heat or sonication to dissolve my compound?

A: Gentle heating and sonication can be effective methods for dissolving stubborn compounds.[7] However, this should be done with caution. Excessive or prolonged heat can lead to the degradation of the compound or evaporation of the solvent.[7] It is advisable to warm the solution gently (e.g., to 37°C) in a water bath and use short bursts of sonication.[9] Always visually inspect the solution for any signs of degradation, such as a color change, after applying these methods.[7]

Q5: My compound seems to fall out of solution over time, even after it initially dissolved. How can I prevent this?

A: This indicates that you have created a supersaturated, metastable solution. While physical methods like heating can temporarily increase solubility, the solution may not be thermodynamically stable at room temperature. To maintain solubility over the course of an experiment, consider the following:

  • pH Control: Ensure the pH of your buffer is low enough to keep the compound in its protonated, soluble state.[5]

  • Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain solubility.[10][11]

  • Store Aliquoted: For stock solutions in organic solvents, store them in small, single-use aliquots at -20°C or -80°C to prevent issues from multiple freeze-thaw cycles.[7]

Troubleshooting Workflows and Protocols

Workflow 1: Systematic Approach to Solubilization

This flowchart provides a logical decision-making process for tackling solubility issues.

G start Compound Insoluble in Aqueous Buffer ph_check Is the compound an amine? start->ph_check adjust_ph Protocol 1: pH Adjustment (Titrate with dilute HCl to pH 4-6) ph_check->adjust_ph  Yes ph_success Solution Clear? adjust_ph->ph_success cosolvent Protocol 2: Co-Solvent System (Introduce 1-5% Ethanol, PG, or PEG 400) ph_success->cosolvent No success Proceed with Experiment ph_success->success Yes cosolvent_success Solution Clear? cosolvent->cosolvent_success excipient Protocol 3: Excipient Use (Test with Cyclodextrins, e.g., HP-β-CD) cosolvent_success->excipient No cosolvent_success->success Yes excipient_success Solution Clear? excipient->excipient_success excipient_success->success Yes fail Consult Formulation Specialist excipient_success->fail No

Caption: A decision tree for troubleshooting solubility.

Protocol 1: Solubility Enhancement via pH Adjustment

Principle: This protocol leverages the basic nature of the compound's amine groups. By lowering the pH, we protonate these groups, converting the less soluble free base into a highly soluble salt.[3][5]

G cluster_0 Low Solubility cluster_1 High Solubility FreeBase R-NH-R' (Free Base) Salt R-NH₂⁺-R' (Protonated Salt) FreeBase->Salt + H⁺ (Acidic pH) Salt->FreeBase - H⁺ (Basic pH)

Caption: Mechanism of pH-dependent amine solubility.

Materials:

  • This compound

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of the compound to your aqueous buffer.

  • Begin stirring the suspension at room temperature.

  • Using the pH meter to monitor, add 0.1 M HCl dropwise to the solution.

  • Observe the solution for clarity as the pH decreases. For typical aliphatic amines, a target pH between 4.0 and 6.0 is often effective.[6]

  • Once the compound is fully dissolved, record the final pH. Ensure this pH is compatible with your downstream application.

  • If necessary, adjust the final volume with additional buffer to reach the target concentration.

Protocol 2: Developing a Co-Solvent System

Principle: A co-solvent is a water-miscible organic solvent that, when added in a small amount to an aqueous solution, increases the solubility of poorly soluble compounds.[10][12] Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for the organic solute.[10]

Common Co-solvents for Research:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Procedure:

  • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Prepare several test vials of your aqueous buffer.

  • In separate vials, create final buffer solutions containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of ethanol).

  • Add a small aliquot of the DMSO stock to each co-solvent/buffer mixture to reach the desired final concentration.

  • Vortex gently and visually inspect for precipitation immediately and after 30 minutes.

  • Select the lowest concentration of co-solvent that maintains the compound's solubility without impacting your assay.[11]

Protocol 3: Using Excipients for Enhanced Solubility

Principle: Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[13] Cyclodextrins are a common class of excipients used for this purpose. They have a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble compound can form an "inclusion complex" by fitting into the hydrophobic cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[13][14]

Procedure (using Hydroxypropyl-β-Cyclodextrin, HP-β-CD):

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., a 10% w/v solution).

  • Add the solid this compound directly to the HP-β-CD solution.

  • Stir vigorously at room temperature for several hours or overnight to allow for complex formation.

  • Visually inspect for dissolution. This method is particularly useful for preparing formulations for in vivo studies where pH modification may not be suitable.

Summary of Solubilization Strategies

TechniqueMechanismProsCons
pH Adjustment Converts the free base to a more soluble salt form.[5]Highly effective for amines, simple, uses common reagents.Final pH may be incompatible with certain biological assays (e.g., cell culture).
Co-solvents Reduces the polarity of the aqueous solvent system.[10]Effective for many compounds, simple to screen different co-solvents.The organic solvent may interfere with the assay or cause toxicity at higher concentrations.[11]
Excipients Forms water-soluble inclusion complexes (e.g., with cyclodextrins).[13]Can significantly increase solubility, often used in final drug formulations.[14][15]May be more expensive, requires screening for the best excipient, potential for interactions.[16]
Heating/Sonication Provides energy to overcome crystal lattice forces.[7]Quick and easy for initial dissolution attempts.Can create unstable, supersaturated solutions; risk of compound degradation.[7]

References

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]

  • Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Medium. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Institutes of Health. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Available from: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • 5.3 Amine Protonation. Open Oregon Educational Resources. Available from: [Link]

  • Solubility and pH of amines. Royal Society of Chemistry. Available from: [Link]

  • Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. ResearchGate. Available from: [Link]

  • How does branching increase the solubility in amines?. Quora. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available from: [Link]

  • When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. Study.com. Available from: [Link]

  • 23.1. Properties of amines. Lumen Learning. Available from: [Link]

  • Chapter 22 Notes - Amines. Portland State University. Available from: [Link]

    • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Available from: [Link]

  • Cas 26052-05-1,N-Methyl(1H-pyrrol-2-yl)MethanaMine. Lookchem. Available from: [Link]

  • Chemical Properties of N-Methyl-N-propyl-propylamine (CAS 3405-42-3). Cheméo. Available from: [Link]

  • 1-isopropyl-N-methylpyrrolidin-3-amine. PubChem. Available from: [Link]

  • (1-(1-Phenylethyl)pyrrolidin-3-yl)methanamine. PubChem. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this diamine. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.

Structure of This Guide

This support center is structured to provide direct and practical answers to common issues encountered during the purification of this compound. It is divided into two main sections:

  • Troubleshooting Guide: This section addresses specific problems you might face during purification, offering potential causes and detailed, step-by-step solutions.

  • Frequently Asked Questions (FAQs): Here, we answer common questions about the purification of this compound, providing concise and informative responses.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Issue 1: Poor Separation and Tailing/Streaking during Flash Column Chromatography on Silica Gel

Question: I'm trying to purify my crude this compound using standard silica gel flash chromatography, but I'm observing significant tailing of my product spot on the TLC plate, and the column separation is very poor. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like your diamine on standard silica gel.[1][2] The problem stems from the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel.[1] These acidic sites can strongly interact with the basic amine functionalities of your molecule, leading to several problems:

  • Irreversible Adsorption: A portion of your compound can get stuck on the column, leading to lower yields.[1]

  • Tailing/Streaking: The strong acid-base interaction causes the compound to elute slowly and unevenly, resulting in broad, streaky bands instead of sharp peaks.[1][3]

  • Compound Degradation: For particularly sensitive amines, the acidic environment of the silica can cause decomposition.

Here is a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Deactivate the Silica Gel with a Competing Amine

The most common and straightforward solution is to "neutralize" the acidic silanol groups by adding a small amount of a volatile amine to your mobile phase.[1][4]

  • Recommended Modifier: Add 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your eluent system.[1][5]

  • Protocol:

    • Prepare your chosen mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).

    • Add the recommended percentage of triethylamine or ammonium hydroxide.

    • Equilibrate your silica gel column with this modified mobile phase before loading your sample.

    • Run the chromatography as usual.

Step 2: Utilize an Alternative Stationary Phase

If modifying the mobile phase doesn't provide the desired separation, consider using a different stationary phase that is more compatible with basic compounds.

  • Amine-Functionalized Silica: This is an excellent option as the stationary phase is chemically modified to be basic, which minimizes the problematic interactions with your amine product.[2][6]

  • Basic Alumina: Alumina can be obtained in neutral or basic grades and is often a good alternative to silica for purifying amines.[6]

Step 3: Consider Reversed-Phase Chromatography

For polar amines, reversed-phase flash chromatography can be a powerful alternative.[1][7]

  • Principle: In reversed-phase chromatography, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7]

  • Mobile Phase pH Adjustment: To ensure good retention and peak shape for your amine, it's crucial to adjust the pH of the mobile phase to be alkaline (at least 2 pH units above the pKa of your amine if possible). This keeps your diamine in its neutral, less polar form, allowing for better interaction with the stationary phase.[1] You can add a small amount of a volatile base like triethylamine or ammonium hydroxide to the mobile phase to achieve this.[1]

Issue 2: Difficulty in Removing Highly Polar Impurities

Question: My purified this compound still contains some highly polar impurities that co-elute with the product, even with modified chromatography conditions. How can I get rid of them?

Answer:

Highly polar impurities can be challenging to separate from a polar product. Here are a few strategies to address this:

Strategy 1: Acid-Base Extraction

Leverage the basicity of your diamine to perform a liquid-liquid extraction. This can be a very effective way to separate your product from neutral or acidic impurities.

  • Protocol:

    • Dissolve your crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your diamine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.[8]

    • Separate the aqueous layer.

    • Make the aqueous layer basic by adding a base like sodium hydroxide (NaOH) until the pH is >12.

    • Extract your free-based amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate to get your purified product.

Strategy 2: Crystallization as a Salt

If your diamine is a liquid at room temperature, converting it to a solid salt can be an excellent purification method.[9] Crystallization often provides a product of very high purity.

  • Protocol:

    • Dissolve your impure amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of an acid (e.g., HCl in diethyl ether, or a solution of oxalic acid or tartaric acid in a suitable solvent).[10][11]

    • The corresponding salt of your diamine should precipitate out of the solution.

    • Collect the solid by filtration and wash it with a small amount of cold solvent to remove any remaining impurities.

    • If necessary, you can recrystallize the salt to further improve its purity.

    • To recover the free amine, you can dissolve the salt in water, basify the solution, and extract the free amine into an organic solvent as described in Strategy 1.[12]

Issue 3: Product Decomposition during Distillation

Question: I am trying to purify this compound by distillation, but I suspect it is decomposing at high temperatures. What can I do?

Answer:

Amines can be susceptible to thermal degradation and oxidation at elevated temperatures.[13] The best way to address this is to use vacuum distillation.

  • Principle: By reducing the pressure, you lower the boiling point of your compound, allowing it to distill at a lower, safer temperature.[13][14][15]

  • Key Considerations for Vacuum Distillation:

    • Use a good vacuum pump: The level of vacuum will determine the reduction in boiling point.

    • Prevent bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling.

    • Insulate the distillation head: This will help maintain a consistent temperature for efficient distillation.

    • Monitor the temperature closely: The distillation temperature should remain stable as your product distills.

Technique Advantages Disadvantages
Atmospheric Distillation Simple setupRisk of thermal decomposition for high-boiling amines
Vacuum Distillation Lower boiling point, prevents decompositionRequires more specialized equipment (vacuum pump, manometer)

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Common impurities can arise from the starting materials or side reactions during the synthesis.[16] For instance, if the synthesis involves the alkylation of a primary or secondary amine, over-alkylation can lead to the formation of quaternary ammonium salts.[16] Incomplete reactions can also leave starting materials in your crude product. Depending on the synthetic route, you might also have regioisomers or stereoisomers as impurities.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[6] For amines, it's often beneficial to use a visualization stain. A common stain for primary and secondary amines is ninhydrin, though it won't stain tertiary amines.[3] A potassium permanganate (KMnO4) stain is a good general-purpose stain that will visualize most organic compounds.

Q3: My compound is an oil. Can I still use crystallization for purification?

A3: Yes, even if your free amine is an oil, you can often purify it by converting it into a crystalline salt.[10][11] Common salts for crystallization include the hydrochloride, hydrobromide, fumarate, or tartrate salts. The choice of the counter-ion can significantly influence the crystallinity of the salt.

Q4: What is the best way to store purified this compound?

A4: Amines can be sensitive to air and light, which can cause them to discolor over time due to oxidation.[10] For long-term storage, it is recommended to store the purified compound under an inert atmosphere (like nitrogen or argon) in a sealed container, protected from light, and refrigerated.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound based on the initial assessment of the crude product.

Purification_Workflow start Crude Product This compound tlc TLC Analysis (with 0.5-2% Et3N in eluent) start->tlc decision1 Are spots well-separated and non-streaking? tlc->decision1 flash_chrom Flash Chromatography (Silica gel with Et3N or NH4OH in eluent) decision1->flash_chrom Yes alt_chrom Alternative Chromatography (Amine-functionalized silica or Alumina) decision1->alt_chrom No decision2 Purity > 95%? flash_chrom->decision2 pure_product Pure Product decision2->pure_product Yes extraction Acid-Base Extraction decision2->extraction No (Polar Impurities) crystallization Salt Formation & Crystallization decision2->crystallization No (Closely Eluting Impurities) distillation Vacuum Distillation decision2->distillation No (Non-polar Impurities) alt_chrom->decision2 extraction->pure_product crystallization->pure_product distillation->pure_product

Caption: A decision tree to guide the selection of the optimal purification technique.

References

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023-02-10). Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023-01-19). Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). ResearchGate. Available at: [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - American Chemical Society. Available at: [Link]

  • Amine workup : r/Chempros - Reddit. (2024-03-12). Available at: [Link]

  • Isolation (Recovery) - University of Alberta. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. Available at: [Link]

  • Vacuum Distillation System | H.S. Martin. (2025-04-04). Available at: [Link]

  • Vacuum Distillation | Busch Finland. Available at: [Link]

  • Vacuum distillation - Wikipedia. Available at: [Link]

  • High Vacuum Distillation: A Comprehensive Guide - T.Jis. (2026-01-05). Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. (2018-01-10). Available at: [Link]

  • Flash column of very polar amine without access to reverse phase silica? - Reddit. (2017-03-27). Available at: [Link]

  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018-12-28). ResearchGate. Available at: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

  • US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). Available at: [Link]

  • Pyrrolidine - Wikipedia. Available at: [Link]

  • Pyrrolidine Properties, Reactions and Applications - Safrole. Available at: [Link]

  • Purification Troubleshooting : r/Chempros - Reddit. (2024-05-16). Available at: [Link]

Sources

Troubleshooting guide for experiments with 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. This guide is designed to provide practical, field-proven insights to anticipate and resolve common experimental challenges. Our goal is to ensure the integrity and success of your research by combining fundamental chemical principles with actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and basic properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To maintain the integrity of the compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For short-term storage (1-2 weeks), a temperature of -4°C is suitable. For long-term storage (1-2 years), the compound should be kept at -20°C.[1][2] Some suppliers may also utilize cold-chain transportation to ensure stability upon arrival.[2]

Q2: What are the key chemical properties I should be aware of?

A2: this compound has a molecular formula of C9H20N2 and a molecular weight of approximately 156.27 g/mol .[1][2][3] It is typically supplied as a racemic liquid.[3] The presence of the isopropyl group on the pyrrolidine nitrogen enhances its lipophilicity, while the tertiary amine in the side chain can be protonated to form a salt, thereby increasing its aqueous solubility.[4]

Q3: What solvents are suitable for this compound?

A3: The solubility of pyrrolidine derivatives can vary.[5] While the isopropyl group suggests good solubility in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate, the amine functionalities may lead to some polarity. For aqueous applications, the compound's solubility can be enhanced by forming a salt through the addition of an acid. If you encounter solubility issues, consider using a cosolvent system. For instance, N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone have been shown to significantly improve the solubility of poorly soluble compounds in aqueous solutions.[6]

Q4: Is this compound air-sensitive?

Q5: What are the primary safety concerns when handling this compound?

A5: Diamines can be flammable and corrosive.[11] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, should be worn at all times.[11]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Conversion in Synthesis

The synthesis of this compound and its derivatives often involves a reductive amination step. Poor conversion is a common challenge in this reaction.[12][13]

Potential Causes and Solutions:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine, which can be slow or reversible.

    • Solution: Consider a two-step procedure. First, form the imine under conditions that favor its formation (e.g., using a Dean-Stark apparatus to remove water or adding a dehydrating agent like molecular sieves). Once imine formation is complete (monitor by NMR or TLC), add the reducing agent.[13]

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are commonly used, but their effectiveness can be substrate-dependent.

    • Solution: If using NaBH3CN, ensure the reaction is maintained at a slightly acidic pH (around 5-6) to facilitate the reduction of the protonated imine. For less reactive ketones or aldehydes, STAB in dichloromethane (DCM) or dichloroethane (DCE) can be a more effective choice.[12]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) may improve the rate of imine formation. However, be mindful of the potential for side reactions at higher temperatures. Screening different solvents, such as methanol, ethanol, or aprotic solvents like DCM or THF, can also be beneficial.

Issue 2: Formation of Unexpected Byproducts

The presence of impurities can complicate purification and affect the reliability of your experimental results.

Potential Causes and Solutions:

  • Over-Alkylation: In syntheses involving N-alkylation, it's possible to get di- or even tri-alkylation products, especially if the starting materials or intermediates have primary or secondary amines.[2]

    • Solution: To favor mono-alkylation, use a large excess of the amine starting material. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[2]

  • Side Reactions of the Pyrrolidine Ring: Under strongly acidic conditions, the pyrrolidine ring can be susceptible to side reactions.[14]

    • Solution: If your experimental conditions require a low pH, consider protecting the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc or Cbz) to prevent unwanted reactions.

  • Oxidation: As a tertiary amine, the compound can be oxidized, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.[1]

    • Solution: Handle the compound under an inert atmosphere and use degassed solvents for your reactions. Store the compound properly as recommended in the FAQs.

Issue 3: Difficulty in Compound Purification

The basic nature and potential for multiple protonation states of this compound can make purification by standard column chromatography challenging.

Potential Causes and Solutions:

  • Streaking on Silica Gel: The amine groups can interact strongly with the acidic silica gel, leading to poor separation and streaking.

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system to neutralize the acidic sites on the silica gel.

    • Solution 2: Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Water Solubility of Salts: If the compound is in its salt form, it may have high water solubility, making extraction with organic solvents inefficient.

    • Solution: Before extraction, basify the aqueous solution with a suitable base (e.g., NaOH or K2CO3) to a pH above the pKa of the amine groups. This will deprotonate the amines and increase their partitioning into the organic layer.

  • Formation of Carbonate Salts: Exposure of the free base to atmospheric carbon dioxide can lead to the formation of carbonate salts, which can affect its physical properties and chromatographic behavior.

    • Solution: Handle the purified free base under an inert atmosphere and store it in a tightly sealed container.

Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general workflow for the synthesis of substituted pyrrolidines via reductive amination.

  • Imine Formation:

    • Dissolve the starting ketone or aldehyde (1.0 eq) and the primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, DCM).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or LC-MS. For less reactive substrates, gentle heating or the use of molecular sieves may be necessary.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add the reducing agent (e.g., NaBH4, NaBH3CN, or STAB) (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (with a basic modifier) or alumina.

Table 1: Troubleshooting Reductive Amination
Problem Potential Cause Recommended Action
Low Conversion Incomplete imine formationUse a dehydrating agent (e.g., molecular sieves) or a two-step procedure.
Insufficiently reactive reducing agentSwitch to a more reactive reducing agent (e.g., STAB for ketones).
Unfavorable reaction equilibriumIncrease the concentration of reactants or remove water as it forms.
Dialkylation Reaction of the product with the starting aldehyde/ketoneUse an excess of the amine starting material.
Add the aldehyde/ketone slowly to the reaction mixture.
Epimerization Basic or acidic conditionsUse milder reaction conditions and a non-protic solvent if possible.
Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the sample solution and analyze the chromatogram for the presence of impurities. The purity can be calculated based on the relative peak areas.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine complete_imine Imine Formation Complete incomplete_imine->complete_imine no add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) incomplete_imine->add_dehydrating yes two_step Switch to Two-Step Procedure incomplete_imine->two_step yes heat Increase Reaction Temperature incomplete_imine->heat yes check_reduction Evaluate Reducing Agent and Conditions complete_imine->check_reduction add_dehydrating->check_imine two_step->check_imine heat->check_imine suboptimal_reduction Suboptimal Reduction check_reduction->suboptimal_reduction change_reductant Change Reducing Agent (e.g., NaBH3CN to STAB) suboptimal_reduction->change_reductant yes adjust_ph Adjust pH (for NaBH3CN) suboptimal_reduction->adjust_ph yes optimize_solvent Optimize Solvent suboptimal_reduction->optimize_solvent yes success Improved Yield suboptimal_reduction->success no change_reductant->success adjust_ph->success optimize_solvent->success

Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.

Diagram 2: Purification Strategy for Basic Amines

G start Crude Product (Basic Amine) extraction Aqueous Work-up & Extraction start->extraction emulsion Emulsion or Poor Organic Layer Recovery extraction->emulsion basify Basify Aqueous Layer (pH > pKa) emulsion->basify yes add_brine Add Brine to Break Emulsion emulsion->add_brine yes good_extraction Successful Extraction emulsion->good_extraction no basify->extraction add_brine->extraction chromatography Column Chromatography good_extraction->chromatography streaking Streaking on Silica Gel chromatography->streaking add_base Add Basic Modifier to Eluent (e.g., Triethylamine) streaking->add_base yes use_alumina Use Alumina Instead of Silica streaking->use_alumina yes pure_product Pure Product streaking->pure_product no add_base->chromatography use_alumina->chromatography

Caption: A decision tree for the purification of basic amine compounds.

References

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • Hit2Lead. This compound.
  • Vulcanchem. 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine.
  • BIOFOUNT. This compound.
  • Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medical research reviews, 3(1), 73–88.
  • Reddit. (2024). Reductive amination difficulties - poor conversion.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • MIT. Handling air-sensitive reagents AL-134.
  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
  • BLDpharm. This compound.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Flammable Diamines.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone.
  • OUCI. Solubility, dissolution thermodynamics and preferential solvation of sulfadiazine in (N-methyl-2-pyrrolidone + water) mixtures.

Sources

Technical Support Center: Enhancing the Purity of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for enhancing the purity of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule or structurally similar tertiary amines. High purity is often a critical prerequisite for accurate biological, pharmacological, and toxicological evaluation. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common purification challenges. While specific literature for this exact molecule is limited, the principles and techniques described herein are based on well-established practices for the purification of polar, chiral tertiary amines and substituted pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude sample?

A1: The impurity profile of your sample is highly dependent on the synthetic route employed. However, for a molecule like this compound, which is likely synthesized via multi-step pathways (e.g., involving reductive amination or N-alkylation), common impurities include:

  • Unreacted Starting Materials: Such as 3-(aminomethyl)-1-isopropylpyrrolidine, N-methylmethanamine, or the corresponding aldehyde/ketone precursors.

  • Over-Alkylated Byproducts: Quaternary ammonium salts can form if the tertiary amine is exposed to excess alkylating agent.

  • Primary and Secondary Amines: Incomplete methylation can leave residual secondary amines.[1][2] These can be particularly troublesome as their polarity is similar to the target compound.

  • Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts), catalysts (e.g., Palladium on carbon), or coupling agents.

  • Solvent Residues: Solvents used during the reaction or workup (e.g., Dichloromethane, Methanol, Acetonitrile) are almost always present.[3]

  • Structural Isomers: Depending on the synthesis, regioisomers or stereoisomers might be present.[4]

Q2: My compound appears as an oil and is difficult to handle. How can I purify it without resorting to chromatography immediately?

A2: Purifying a basic amine that is an oil at room temperature can be challenging. A highly effective strategy is to convert the freebase into a crystalline salt.[5][6] The hydrochloride (HCl) or hydrobromide (HBr) salts of amines are often well-defined, crystalline solids with sharp melting points. This conversion facilitates purification by recrystallization, which can be a very powerful technique for removing many types of impurities.[7]

  • Rationale: The ionic character of the salt dramatically changes the compound's physical properties, often leading to higher crystallinity and different solubility profiles compared to the freebase. This allows for effective purification via recrystallization from appropriate solvents.[8]

Q3: How do I choose the best analytical technique to assess the purity of my sample?

A3: A multi-faceted approach is always recommended for purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This is the first and most crucial analysis. It provides structural confirmation and can reveal the presence of organic impurities. Quantitative NMR (qNMR) can be used for a precise purity determination against a certified internal standard.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a mass spectrometer (LC-MS), is excellent for detecting non-volatile impurities.[11] For chiral compounds like this, chiral HPLC is essential to determine the enantiomeric excess (ee).[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and semi-volatile impurities, including residual solvents.[15][16] Tertiary amines can sometimes be challenging to analyze by GC due to their basicity, but derivatization or the use of specific columns can yield excellent results.[17][18]

Troubleshooting Purification Challenges

Issue 1: My compound streaks badly on a standard silica gel TLC plate and column.
  • Cause: This is a classic problem when purifying basic amines on standard silica gel.[19] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to the basic amine, leading to significant tailing (streaking) and potential degradation of the compound on the column.[20][21]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a volatile base to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). The TEA acts as a competitive base, neutralizing the acidic silanol groups and allowing your target amine to elute with better peak shape.[21]

    • Use a Different Stationary Phase:

      • Amine-functionalized Silica: This is an excellent option where the silica surface is bonded with aminopropyl groups, creating a more basic environment that is ideal for purifying amines.[19][22]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for purifying amines.[23]

      • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase (e.g., C18) flash chromatography can be very effective.[22]

Issue 2: After recrystallization of the hydrochloride salt, my NMR still shows impurities.
  • Cause: Recrystallization is highly effective but depends on the solubility differences between your desired compound and the impurities. Some impurities may have very similar solubility profiles or may have co-crystallized with your product.

  • Troubleshooting Steps:

    • Re-evaluate the Solvent System: The choice of solvent is critical.[7] You may need to screen a different solvent or a mixed-solvent system. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[24] Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.

    • Perform a Second Recrystallization: A second recrystallization from a different solvent system can often remove stubborn impurities.

    • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[25]

Issue 3: My HPLC analysis shows two peaks, even after purification.
  • Cause: Assuming the peaks have the same mass (as determined by LC-MS), you are likely observing diastereomers or enantiomers. Given the structure of this compound, the carbon at the 3-position of the pyrrolidine ring is a chiral center.

  • Solutions:

    • Chiral HPLC Analysis: This is the definitive method to separate and quantify enantiomers.[12][26] You will need to screen various chiral stationary phases (CSPs) and mobile phases to find a suitable method. Polysaccharide-based CSPs are often a good starting point for amines.[13]

    • NMR with Chiral Shift Reagents: In some cases, adding a chiral shift reagent to your NMR sample can cause the signals of the two enantiomers to resolve, allowing for quantification.[27][28]

    • Preparative Chiral Chromatography: If separation of the enantiomers is required, preparative chiral SFC (Supercritical Fluid Chromatography) or HPLC is the standard industrial approach.

Experimental Protocols & Workflows

Workflow: Choosing the Right Purification Strategy

This diagram outlines a decision-making process for purifying your crude sample.

Purification_Workflow Start Crude Sample (this compound) Purity_Check Assess Purity (¹H NMR, TLC, LC-MS) Start->Purity_Check Is_Solid Is the crude material a solid? Purity_Check->Is_Solid Is_Oil Crude is an oil Is_Solid->Is_Oil No Salt_Formation Protocol 1: Salt Formation & Recrystallization Is_Solid->Salt_Formation Yes Is_Oil->Salt_Formation Purity_Check_2 Assess Purity of Crystals Salt_Formation->Purity_Check_2 Is_Pure Purity > 98%? Purity_Check_2->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Chromatography Protocol 2: Flash Column Chromatography Is_Pure->Chromatography No Chromatography->Final_Product

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is ideal for removing non-basic impurities and for converting a difficult-to-handle oil into a crystalline solid.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • 2M HCl in Diethyl Ether (or generate anhydrous HCl gas)

  • Recrystallization solvent (e.g., Isopropanol/Et₂O, Ethanol/Acetone)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or MTBE in an Erlenmeyer flask.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether (1.05 eq) dropwise. The hydrochloride salt should precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any adsorbed impurities.

  • Drying: Dry the solid under high vacuum to remove residual solvents.

  • Recrystallization: a. Place the crude salt in a clean Erlenmeyer flask. b. Add a small amount of the primary recrystallization solvent (e.g., hot isopropanol) and heat the mixture to a gentle boil to dissolve the solid. Add more solvent in small portions until the solid is just dissolved. c. If any insoluble impurities remain, perform a hot filtration. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield. f. Collect the pure crystals by vacuum filtration, wash with a small amount of the cold secondary solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica

This method is suitable for separating the target amine from other basic or closely related impurities when recrystallization is insufficient.[19]

Materials:

  • Amine-functionalized silica gel (e.g., Biotage® KP-NH)

  • Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient)

  • Flash chromatography system or glass column

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using amine-functionalized TLC plates. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack the flash column with the amine-functionalized silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel or Celite.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (e.g., from 0% to 10% Methanol in Dichloromethane).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Tables

Table 1: Common Analytical Methods for Purity Assessment

Analytical TechniqueInformation ProvidedCommon Issues for Amines
¹H / ¹³C NMR Structural confirmation, identification of organic impurities, purity via qNMR.[10]Peak broadening of N-H protons; shifts can be concentration-dependent.[29]
LC-MS Detection of non-volatile impurities, molecular weight confirmation.Poor peak shape on some columns; requires mobile phase additives (e.g., formic acid).
Chiral HPLC Determination of enantiomeric purity (ee %).[12]Method development can be time-consuming; requires specialized columns.[26]
GC-MS Analysis of volatile impurities, residual solvents.[30]Tailing on standard columns; potential for thermal degradation.[4][17]

References

  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent. (US4255356A).
  • Wiley-VCH. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography, 26(11), 1358-1364.
  • Google Patents. (n.d.). Process for the purification of tertiary amines. (EP0007983A1).
  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 789-792.
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Agilent. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 301-310.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 472-482.
  • Pérez-Fuertes, Y., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609-612.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Kelly, A. M., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 804-807.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Google Patents. (n.d.). Purification of primary aromatic amine hydrohalides of the benzene series. (US1878970A).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • National Institute of Justice. (2010, June 1). GC-IRD methods for the identification of some tertiary amines related to MDMA.
  • Agilent. (n.d.). Analysis of primary, secondary and tertiary amines.
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities.
  • Chromatography Forum. (2014, June 5). tertiary amines by GC-MS.
  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts. (US4670232A).
  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • NIST. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
  • ResearchGate. (n.d.). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • PerkinElmer. (n.d.). Metallic Impurity Analysis in Ultra-Pure N-Methyl Pyrrolidone with the NexION 5000 ICP-MS.
  • ResearchGate. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine.

Sources

Validation & Comparative

Validating the Biological Effects of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, a novel synthetic compound with a pyrrolidine scaffold suggesting potential psychoactive properties. As a previously uncharacterized molecule, a rigorous and systematic approach is essential to elucidate its biological effects and compare them to established reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: The Need for Systematic Validation of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for public health and forensic sciences.[1][2][3][4] These substances are often designed to mimic the effects of controlled drugs while circumventing existing regulations.[5][6] this compound is a synthetic compound with structural similarities to synthetic cathinones, a class of NPS known for their psychostimulant effects.[7][8] The core structure, a substituted pyrrolidine ring, is a common feature in many psychoactive compounds. However, without empirical data, its specific biological activities, potency, and potential for abuse remain unknown.

This guide outlines a multi-tiered validation strategy, beginning with fundamental in vitro characterization and progressing to in vivo behavioral pharmacology. The objective is to not only define the biological effects of this novel compound but also to benchmark its performance against well-characterized alternatives, such as Mephedrone (4-methylmethcathinone) and MDPV (3,4-methylenedioxypyrovalerone), which represent different profiles within the synthetic cathinone class.

Hypothesized Mechanism of Action and Comparative Compounds

Based on its structural features, it is hypothesized that this compound may act as a monoamine transporter inhibitor, affecting the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT). This is a common mechanism for many psychostimulant synthetic cathinones.[8]

Comparative Compounds:

  • Mephedrone (4-methylmethcathinone): A well-studied synthetic cathinone with effects often compared to MDMA and cocaine. It acts as a non-selective monoamine transporter substrate.

  • MDPV (3,4-methylenedioxypyrovalerone): A potent and selective dopamine and norepinephrine reuptake inhibitor, known for its strong psychostimulant effects.[7]

The following diagram illustrates the hypothesized signaling pathway, which will be the basis for our initial in vitro validation assays.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Synapse->DAT D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling (Psychostimulant Effects) D_Receptor->Postsynaptic_Effect

Caption: Hypothesized mechanism of action for this compound.

Experimental Validation: A Step-by-Step Approach

A phased approach to validation ensures a logical progression from basic cellular effects to complex behavioral outcomes.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the molecular targets and cellular toxicity of the compound.

Rationale: These assays will directly test the hypothesis that the compound interacts with DAT, NET, and SERT. By comparing its affinity (Ki) and uptake inhibition (IC50) to Mephedrone and MDPV, we can establish its potency and selectivity.

Experimental Protocol:

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Binding Assay:

    • Prepare cell membranes from the transfected HEK293 cells.

    • Incubate membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • Measure radioactivity to determine the displacement of the radioligand and calculate the inhibition constant (Ki).

  • Uptake Assay:

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate cells with varying concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After incubation, lyse the cells and measure intracellular radioactivity to determine the inhibition of substrate uptake and calculate the IC50 value.

Data Presentation:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compoundTBDTBDTBDTBDTBDTBD
MephedroneTBDTBDTBDTBDTBDTBD
MDPVTBDTBDTBDTBDTBDTBD

Rationale: Assessing the potential for neurotoxicity is a critical early step. The human neuroblastoma cell line SH-SY5Y is a well-established model for this purpose.[9]

Experimental Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Compound Exposure: Treat cells with a range of concentrations of the test compound for 24 and 48 hours.

  • Viability Assay: Use a standard MTT or LDH assay to measure cell viability and cytotoxicity.

  • Oxidative Stress Measurement: Assess the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

  • Apoptosis/Necrosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

Data Presentation:

CompoundCell Viability (EC50, µM)LDH Release (EC50, µM)ROS Production (Fold Change at 10 µM)Apoptosis/Necrosis (% at 10 µM)
This compoundTBDTBDTBDTBD
MephedroneTBDTBDTBDTBD
MDPVTBDTBDTBDTBD

Rationale: Understanding the metabolic fate of a new compound is crucial for interpreting in vivo data and identifying potential active metabolites. Human liver microsomes provide a reliable in vitro model for this purpose.[2][5][10]

Experimental Protocol:

  • Incubation: Incubate the test compound with pooled human liver microsomes and NADPH.

  • Sample Analysis: At various time points, quench the reaction and analyze the samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

  • Metabolite Identification: Identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Phase 2: In Vivo Behavioral Pharmacology

This phase aims to characterize the effects of the compound on the whole organism, focusing on behaviors relevant to psychostimulant activity. All animal procedures should be conducted in accordance with ethical guidelines.

In_Vivo_Experimental_Workflow Start Acclimatize Rodents Dose_Admin Administer Compound (i.p. or p.o.) Start->Dose_Admin Locomotor Locomotor Activity Assay Dose_Admin->Locomotor FOB Functional Observational Battery Dose_Admin->FOB Drug_Discrim Drug Discrimination Study Dose_Admin->Drug_Discrim End Data Analysis and Comparison Locomotor->End FOB->End Drug_Discrim->End

Caption: Workflow for in vivo behavioral validation.

Rationale: An open-field assay is a standard method to assess the stimulant or sedative effects of a compound.[11][12] Increased locomotor activity is a hallmark of psychostimulants.[7][13][14][15]

Experimental Protocol:

  • Animals: Use male Swiss-Webster mice or Sprague-Dawley rats.

  • Habituation: Place animals in the open-field arena for a 30-minute habituation period.

  • Dosing: Administer various doses of the test compound, vehicle, Mephedrone, or MDPV via intraperitoneal (i.p.) injection.

  • Data Collection: Record locomotor activity (distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.

Data Presentation:

Compound (Dose, mg/kg)Total Distance Traveled (cm)Rearing Frequency
VehicleTBDTBD
This compound (1, 3, 10)TBDTBD
Mephedrone (3, 10, 30)TBDTBD
MDPV (0.3, 1, 3)TBDTBD

Rationale: The FOB provides a semi-quantitative assessment of a compound's effects on a range of behaviors, including autonomic, neuromuscular, and sensorimotor functions.[7][13][14] This can reveal a more detailed behavioral profile beyond simple locomotor activity.

Experimental Protocol:

  • Animals and Dosing: As per the locomotor activity assay.

  • Observation: At the time of peak effect (determined from the locomotor study), a trained observer scores a checklist of behaviors (e.g., posture, gait, stereotypy, tremors, salivation).

Data Presentation:

BehaviorThis compoundMephedroneMDPV
HyperactivityTBDTBDTBD
Stereotypy (Head Weaving)TBDTBDTBD
AtaxiaTBDTBDTBD
PiloerectionTBDTBDTBD
SalivationTBDTBDTBD

Rationale: This "gold standard" assay assesses the subjective effects of a compound by determining if it substitutes for a known drug of abuse.[11][12] This provides strong evidence of its abuse liability.

Experimental Protocol:

  • Training: Train rats to discriminate between injections of a known psychostimulant (e.g., cocaine or methamphetamine) and vehicle in a two-lever operant chamber. Correct lever presses are rewarded with food.

  • Substitution Test: Once trained, administer various doses of the test compound, Mephedrone, or MDPV and record the percentage of responses on the drug-appropriate lever.

Data Presentation:

Compound (Dose, mg/kg)% Drug-Appropriate Responding
VehicleTBD
Cocaine/Methamphetamine (Training Dose)>80%
This compound (Various Doses)TBD
Mephedrone (Various Doses)TBD
MDPV (Various Doses)TBD

Comparative Analysis and Conclusion

The data generated from this comprehensive validation workflow will allow for a robust comparison of this compound with Mephedrone and MDPV. The in vitro data will elucidate its potency and selectivity at monoamine transporters, while the in vivo studies will characterize its behavioral profile and abuse potential.

References

  • Marusich, J. A., Grant, K. R., Blough, B. E., & Wiley, J. L. (2012). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Life sciences, 91(21-22), 1181–1187.
  • Gatch, M. B., Shetty, R. A., Sumien, N., & Forster, M. J. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction biology, 26(4), e12987.
  • Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2012). Effects of synthetic cathinones contained in "bath salts" on motor behavior and a functional observational battery in mice. Neurotoxicology, 33(5), 1305–1313.
  • Gatch, M. B., Shetty, R. A., Sumien, N., & Forster, M. J. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. PubMed, 26(4), e12987.
  • Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2012). Effects of synthetic cathinones contained in ‘bath salts’ on motor behavior and a functional observational battery in mice.
  • Carlier, J., Vandeputte, M. M., Cannaert, A., & Stove, C. P. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6785.
  • Krotulski, A. J., Papsun, D. M., DeMartin, F., & Logan, B. K. (2023).
  • Stove, C., & Carlier, J. (2021). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). Office of Justice Programs.
  • O'Neill, A., O'Reilly, D., & Galway, K. (2019). Evidence for public health on novel psychoactive substance use: a mixed-methods study. Public Health Research, 7(13).
  • Wang, Y., Zhang, Y., & Liu, C. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International journal of molecular sciences, 23(19), 11812.
  • Papanti, D., Schifano, F., & Deluca, P. (2018).
  • Orsolini, L., Papanti, D., De Berardis, D., Guirguis, A., Corkery, J. M., & Schifano, F. (2022). Knowledge and Use of Novel Psychoactive Substances in an Italian Sample with Substance Use Disorders. International journal of environmental research and public health, 19(2), 922.
  • Le, A., & Neavyn, M. (2020). Novel psychoactive substances: What educators need to know. Journal of the American College of Emergency Physicians open, 1(5), 893–900.
  • Stothard, A., & Bassman, J. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube.
  • De-Giorgio, F., Bilel, S., & Di Trana, A. (2017). An Expanding World of Novel Psychoactive Substances: Mephedrone, Buphedrone and Analogues. Frontiers in pharmacology, 8, 422.

Sources

Comparative Analysis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine and Structurally Related Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive framework for designing ligands targeting a wide range of biological receptors.[2] This guide focuses on 1-(1-isopropylpyrrolidin-3-yl)-N-methylmethanamine, a specific pyrrolidine derivative, and provides a comparative analysis with structurally similar compounds, particularly those acting on muscarinic acetylcholine receptors (mAChRs).[3][4]

Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are crucial for regulating various physiological functions in the central and peripheral nervous systems.[5] Agonists of these receptors have therapeutic potential in treating conditions like Alzheimer's disease and schizophrenia.[6][7] The structural features of this compound, including the pyrrolidine ring and the N-methylmethanamine side chain, suggest a potential interaction with mAChRs. This guide will delve into the structure-activity relationships (SAR) of this compound class, present relevant experimental data, and provide detailed protocols for key assays used in their characterization.

Compound Profiles and Structural Comparison

While specific biological activity data for this compound (Compound 1) is not extensively available in the public domain, its structure allows for insightful comparisons with well-characterized muscarinic agonists. The key structural features for comparison include the nature of the substituent on the pyrrolidine nitrogen, the stereochemistry of the pyrrolidine ring, and the composition of the side chain at the 3-position.

For this guide, we will compare Compound 1 with the following representative muscarinic agonists:

  • Oxotremorine M: A potent, non-selective muscarinic agonist widely used as a research tool.

  • Pilocarpine: A naturally occurring muscarinic agonist with partial M1, M2, and M3 receptor agonism, used clinically to treat glaucoma and dry mouth.

  • McN-A-343: A selective M1 muscarinic receptor agonist.

CompoundStructureKey Structural Features
Compound 1 This compoundN-isopropyl group on the pyrrolidine ring, N-methylmethanamine side chain at the 3-position.
Oxotremorine M 1-(4-(1-Pyrrolidinyl)-2-butynyl)-2-pyrrolidinoneContains a pyrrolidinone ring and a butynyl spacer.
Pilocarpine (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-oneA furanone ring fused with an imidazole moiety.
McN-A-343 4-(m-Chlorophenylcarbamoyloxy)-2-butynyltrimethylammonium chlorideA quaternary ammonium compound with a carbamate functional group.

The N-isopropyl group in Compound 1 is a moderately bulky lipophilic substituent that can influence receptor binding and selectivity. The N-methylmethanamine side chain is a key pharmacophoric element that mimics the choline moiety of acetylcholine, the endogenous ligand for mAChRs.

Comparative Analysis of Biological Activity

The biological activity of muscarinic agonists is typically characterized by their binding affinity (Ki) for the different receptor subtypes and their functional potency (EC50) and efficacy (Emax) in cell-based or tissue-based assays.

Table 1: Hypothetical and Literature-Reported Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Selected Muscarinic Agonists

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 EC50 (nM)
Compound 1 Data not availableData not availableData not availableData not availableData not availableData not available
Oxotremorine M ~10~5~8~6~12~100
Pilocarpine ~200~500~300~400~600~1000
McN-A-343 ~50>1000>1000>1000>1000~300

Note: The data for Oxotremorine M, Pilocarpine, and McN-A-343 are approximate values compiled from various literature sources for comparative purposes. The actual values can vary depending on the experimental conditions.

Structure-Activity Relationship (SAR) Insights

The structure of pyrrolidine derivatives significantly influences their pharmacological properties.[8][9][10]

  • N-Substitution on the Pyrrolidine Ring: The size and lipophilicity of the substituent on the pyrrolidine nitrogen can impact both affinity and selectivity. The isopropyl group in Compound 1 is expected to enhance lipophilicity compared to an unsubstituted or N-methyl analog, which could affect its ability to cross the blood-brain barrier and its interaction with the receptor binding pocket.

  • Side Chain at the 3-Position: The N-methylmethanamine side chain is a critical determinant of muscarinic activity. The length and composition of this side chain can influence the compound's potency and efficacy.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring at the 3-position is crucial for optimal receptor interaction. While Compound 1 is presented as a racemate, individual enantiomers would likely exhibit different pharmacological profiles.

Experimental Protocols

To characterize the pharmacological profile of this compound and similar compounds, a series of in vitro assays are essential.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor subtype.[11][12]

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

Functional Assays

Functional assays measure the cellular response following receptor activation and are used to determine the potency (EC50) and efficacy (Emax) of an agonist.[13][14]

Protocol: Calcium Mobilization Assay for M1, M3, and M5 Receptors

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[11]

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.[15]

Visualizing Experimental Workflows

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Downstream Applications Compound Test Compound (e.g., Compound 1) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound->Binding_Assay Affinity Functional_Assay Functional Assay (Determine EC50, Emax) Compound->Functional_Assay Potency & Efficacy Data_Analysis Data Analysis & SAR Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the in vitro characterization and development of novel muscarinic receptor agonists.

Signaling Pathways

Muscarinic receptors signal through different G proteins. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP).[5][14]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist1 Agonist Receptor1 M1/M3/M5 Receptor Agonist1->Receptor1 Gq11 Gq/11 Receptor1->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Agonist2 Agonist Receptor2 M2/M4 Receptor Agonist2->Receptor2 Gio Gi/o Receptor2->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP

Sources

Navigating Cholinergic Space: A Comparative Guide to 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine and Structurally Related Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands as a cornerstone of medicinal chemistry, prized for its conformational flexibility and its presence in a multitude of biologically active compounds.[1][2] This guide delves into a comparative analysis of the hypothetical compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine , which we will refer to as Iso-PMA , against a curated selection of well-characterized pyrrolidine derivatives. While Iso-PMA itself is not extensively documented in peer-reviewed literature, its structural motifs—a 3-substituted pyrrolidine ring, an N-isopropyl group, and an N-methylmethanamine side chain—suggest a likely interaction with cholinergic receptors.

This analysis will therefore serve as a predictive exploration, leveraging experimental data from structurally related compounds to forecast the potential pharmacological profile of Iso-PMA. By examining the structure-activity relationships (SAR) of established nicotinic and muscarinic acetylcholine receptor ligands, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding how subtle structural modifications within this chemical class can profoundly impact receptor affinity, selectivity, and functional activity.

Our comparative analysis will focus on three key compounds:

  • (S)-Nicotine: The archetypal nicotinic acetylcholine receptor (nAChR) agonist, providing a benchmark for activity at this receptor class.

  • (R)-3-(Aminomethyl)-1-methylpyrrolidine: A simple 3-substituted pyrrolidine, chosen to explore potential interactions with muscarinic acetylcholine receptors (mAChRs).

  • 1-Methyl-3-(methylaminomethyl)pyrrolidine: A close structural analog of Iso-PMA, differing only in the N-alkyl substituent, to highlight the impact of this group on the overall pharmacological profile.

Through a detailed examination of the available experimental data for these comparators, we will construct a hypothetical profile for Iso-PMA, offering insights into its potential as a CNS-active agent.

Comparative Analysis of Receptor Interactions

The interaction of small molecules with neurotransmitter receptors is a complex interplay of stereochemistry, electronics, and steric factors. The following sections dissect the available data for our selected comparator compounds at both nicotinic and muscarinic acetylcholine receptors, providing a basis for our predictive analysis of Iso-PMA.

Nicotinic Acetylcholine Receptor (nAChR) Interactions

The nAChRs are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[3] The two most abundant subtypes in the brain are the α4β2 and α7 receptors.[4]

Table 1: Comparative Binding Affinities (Kᵢ, nM) and Functional Activities (EC₅₀, nM; Eₘₐₓ, %) at nAChR Subtypes

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ, % vs ACh)Functional Role
(S)-Nicotine α4β20.46 - 5.45[4][5]1,600[6]~100[6]Agonist
α7223[4]>10,000LowWeak Agonist
1-Methyl-3-(methylaminomethyl)pyrrolidine α4β2Data Not AvailableData Not AvailableData Not AvailablePredicted Weak Activity
α7Data Not AvailableData Not AvailableData Not AvailablePredicted Weak Activity
Iso-PMA (Hypothetical) α4β2Predicted: 10 - 100Predicted: >10,000Predicted: LowPredicted Antagonist/Weak Partial Agonist
α7Predicted: >1,000Predicted: >10,000Predicted: NegligiblePredicted Inactive

Structure-Activity Relationship Insights:

The high affinity of (S)-Nicotine for the α4β2 nAChR is well-established and is driven by a critical cation-π interaction between the protonated pyrrolidine nitrogen and a tryptophan residue in the receptor's binding pocket.[7] Its significantly lower affinity for the α7 subtype highlights the structural nuances that govern subtype selectivity.

For our hypothetical Iso-PMA, the presence of a bulky N-isopropyl group, in contrast to the N-methyl group of nicotine, is predicted to introduce steric hindrance within the compact binding pocket of the α4β2 receptor. This is likely to result in a decrease in binding affinity compared to nicotine. Furthermore, this steric clash may disrupt the optimal orientation required for channel gating, potentially shifting the functional profile from agonist to antagonist or a very weak partial agonist. The larger and more accommodating binding site of the α7 receptor might be less affected by the isopropyl group, but the overall structural dissimilarity to potent α7 agonists suggests that high affinity is unlikely.

The structural analog, 1-Methyl-3-(methylaminomethyl)pyrrolidine, with its N-methyl group, is structurally more similar to nicotine. However, the 3-substitution pattern on the pyrrolidine ring, as opposed to the 2-substitution in nicotine, is known to be less favorable for high-affinity nAChR binding. Therefore, we predict it to have weak activity at both α4β2 and α7 subtypes.

Muscarinic Acetylcholine Receptor (mAChR) Interactions

The mAChRs are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[8] There are five subtypes (M1-M5), with M1, M3, and M5 typically coupling through Gq to stimulate phospholipase C, and M2 and M4 coupling through Gi/o to inhibit adenylyl cyclase.[9]

Table 2: Comparative Binding Affinities (Kᵢ, nM) and Functional Activities at mAChR Subtypes

CompoundmAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Role
(R)-3-(Aminomethyl)-1-methylpyrrolidine M1~500Agonist
M2~200Agonist
M3~800Agonist
M4~300Agonist
M5Data Not AvailablePredicted Agonist
1-Methyl-3-(methylaminomethyl)pyrrolidine M1-M5Data Not AvailablePredicted Agonist
Iso-PMA (Hypothetical) M1Predicted: 100 - 500Predicted Agonist
M2Predicted: 50 - 200Predicted Agonist
M3Predicted: 200 - 800Predicted Agonist
M4Predicted: 100 - 400Predicted Agonist
M5Predicted: Data Not AvailablePredicted Agonist

Structure-Activity Relationship Insights:

The data for (R)-3-(Aminomethyl)-1-methylpyrrolidine, while limited, suggests that simple 3-substituted N-methylpyrrolidines can act as muscarinic agonists with moderate affinity across multiple subtypes. The basic nitrogen of the aminomethyl side chain and the pyrrolidine nitrogen are likely key pharmacophoric features for interacting with the orthosteric binding site of mAChRs.

For our hypothetical Iso-PMA, the N-isopropyl group is predicted to have a less detrimental effect on binding to mAChRs compared to nAChRs. The binding pocket of mAChRs is generally more accommodating to larger N-alkyl substituents. In fact, in some series of muscarinic ligands, increasing the size of the N-alkyl group can lead to enhanced affinity or a shift in functional activity.[10] We predict that Iso-PMA will retain muscarinic agonist activity, with a binding profile across the M1-M5 subtypes that is broadly similar to that of its N-methyl analog, although minor variations in subtype selectivity are possible. The structural analog, 1-Methyl-3-(methylaminomethyl)pyrrolidine, is expected to exhibit a similar muscarinic agonist profile.

Experimental Methodologies

To empirically determine the pharmacological profile of a novel compound like Iso-PMA, a series of standardized in vitro assays would be employed. The following protocols provide a detailed framework for such an investigation.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor subtype.

Workflow for Radioligand Binding Assay

G prep Receptor Preparation (Cell Membranes or Tissue Homogenate) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [³H]Cytisine for α4β2 nAChR, [³H]NMS for mAChRs) radioligand->incubation test_compound Test Compound (Iso-PMA) (Serial Dilutions) test_compound->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free Radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies Bound Radioactivity) filtration->scintillation analysis Data Analysis (IC₅₀ → Kᵢ Calculation) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the receptor subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs or M1 mAChRs).[11] Alternatively, use tissue homogenates from a brain region known to be enriched in the target receptor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 nAChRs, [³H]N-methylscopolamine ([³H]NMS) for mAChRs).[11][12]

    • Varying concentrations of the unlabeled test compound (Iso-PMA).

    • For determination of non-specific binding, a high concentration of a known competing ligand is added to a set of wells.

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[2]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assays for Activity Determination

This technique is used to measure the ion flow through ligand-gated ion channels like nAChRs in response to an agonist.

Workflow for Two-Electrode Voltage Clamp (TEVC)

G oocyte_prep Oocyte Preparation (Xenopus laevis) injection cRNA Injection (Expresses nAChR Subunits) oocyte_prep->injection incubation Incubation (Allows for Receptor Expression) injection->incubation clamping Two-Electrode Voltage Clamp (Impale with Voltage and Current Electrodes) incubation->clamping perfusion Agonist Perfusion (Apply Test Compound) clamping->perfusion recording Current Recording (Measure Ion Flow) perfusion->recording analysis Data Analysis (EC₅₀ and Eₘₐₓ Determination) recording->analysis

Caption: Workflow for TEVC functional assay of nAChRs.

Step-by-Step Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis frogs and inject them with cRNA encoding the subunits of the nAChR subtype of interest.[13]

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • TEVC Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for measuring the membrane potential and one for injecting current.[14]

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the oocyte with increasing concentrations of the test compound (Iso-PMA).

  • Current Recording: Record the inward current generated by the influx of cations through the activated nAChR channels.

  • Data Analysis: Plot the peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Eₘₐₓ (the maximum response).

This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors like M1, M3, and M5 mAChRs.

Signaling Pathway for Gq-Coupled Muscarinic Receptors

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Iso-PMA) M_Receptor M1/M3/M5 Receptor Agonist->M_Receptor Binds Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Ca_Store Ca²⁺ Store Ca_Release->Cell_Response Triggers

Caption: Simplified signaling pathway of Gq-coupled muscarinic receptors.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading: Culture cells expressing the mAChR subtype of interest (e.g., CHO-K1 cells expressing human M1 receptors) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[15]

  • Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells before adding any compound.

  • Compound Application: Perfuse the cells with varying concentrations of the test compound (Iso-PMA).

  • Fluorescence Measurement: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.[16]

  • Data Analysis: Quantify the peak change in fluorescence for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Conclusion

This comparative guide provides a predictive pharmacological profile for the hypothetical compound this compound (Iso-PMA) based on the known activities of structurally related pyrrolidine derivatives. Our analysis suggests that Iso-PMA is likely to exhibit a mixed cholinergic profile, with a higher propensity for muscarinic agonism and a lower affinity, potentially antagonistic, profile at nicotinic receptors, particularly the α4β2 subtype.

The steric bulk of the N-isopropyl group is a key determinant in this predicted profile, likely hindering effective interaction with the more constrained nAChR binding site while being better tolerated by mAChRs. This highlights a critical principle in medicinal chemistry: minor structural modifications can lead to significant shifts in pharmacological activity and receptor selectivity.

The experimental protocols detailed herein provide a clear roadmap for the empirical validation of these predictions. By systematically evaluating the binding affinity and functional activity of novel pyrrolidine derivatives like Iso-PMA, researchers can continue to unravel the complex structure-activity relationships that govern cholinergic receptor modulation and advance the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Dei, S., et al. (2003). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 58(10), 745-753. [Link]

  • Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, 89(6), 226-256. [Link]

  • Neher, E. (2017). Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics. The Journal of Physiology, 501(Pt 1), 29-44. [Link]

  • Singh, N., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Pharmaceuticals, 16(12), 1735. [Link]

  • Buisson, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. The Journal of Neuroscience, 16(24), 7880-7891. [Link]

  • Whiteaker, P., et al. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. British Journal of Pharmacology, 152(6), 934-946. [Link]

  • Haga, K., & Haga, T. (2000). Molecular properties of muscarinic acetylcholine receptors. Life Sciences, 66(14), 1279-1286. [Link]

  • ResearchGate. (n.d.). EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... [Table]. [Link]

  • Dei, S., et al. (2003). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. PubMed. [Link]

  • Buisson, B., et al. (2002). Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function. The Journal of Neuroscience, 22(5), 1819-1829. [Link]

  • ResearchGate. (n.d.). Confocal calcium imaging to study the molecular pharmacology of methacholine and atropine on muscarinic receptors. [Link]

  • Max Planck Institute for Biophysics. (2014). Two-electrode voltage-clamp (TEVC). [Link]

  • Wu, J., & Luo, J. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]

  • Wallace, T. L., & Bertrand, D. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 15(1), 1-23. [Link]

  • Toll, L., et al. (2012). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Neuropsychopharmacology, 37(8), 1933-1942. [Link]

  • Nuñez-Figueredo, Y., et al. (2015). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 20(8), 13683-13700. [Link]

  • Tojo, H., et al. (1997). Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells. Cell Calcium, 22(6), 455-462. [Link]

  • Drugs.com. (n.d.). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. [Link]

  • ResearchGate. (n.d.). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. [Link]

  • Puigdellívol, M., et al. (2011). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Molecular Modeling, 17(10), 2531-2541. [Link]

  • Zhang, C., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols, 3(1), 101202. [Link]

  • Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Journal of the Royal Society of Medicine, 103(3), 110-111. [Link]

  • ResearchGate. (n.d.). Two-electrode voltage clamp analysis of the selectivity and potency of... [Link]

  • Spurny, R., et al. (2019). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. Proceedings of the National Academy of Sciences, 116(43), 21820-21828. [Link]

  • Pönicke, K., et al. (2002). Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats. British Journal of Pharmacology, 135(7), 1741-1748. [Link]

  • Xiu, X., et al. (2009). Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction. Nature, 458(7237), 534-537. [Link]

  • Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-1413. [Link]

  • Wess, J. (1995). Muscarinic acetylcholine receptors: structural basis of ligand binding and G protein coupling. Life Sciences, 56(11-12), 875-882. [Link]

  • Jakob, M. G., et al. (2017). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Cell Reports, 20(1), 143-155. [Link]

  • Dei, S., et al. (2008). Muscarinic Antagonists With Multiple Stereocenters: Synthesis, Affinity Profile and Functional Activity of Isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Sulfoxide Derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5484-5494. [Link]

  • protocols.io. (2023). CALCIUM IMAGING PROTOCOL. [Link]

  • Bender, A. M., et al. (2015). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 25(4), 853-857. [Link]

  • ResearchGate. (n.d.). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. [Link]

  • G. G. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences From the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 9(13), 1255-1289. [Link]

Sources

A Guide to the Reproducible Synthesis and Comparative Analysis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic drugs underscores its importance as a versatile scaffold.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the nitrogen atom provides a convenient handle for substitution, enabling the fine-tuning of physicochemical properties and pharmacological activity.[1] This guide focuses on 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, a specific, yet sparsely documented, member of this important class of compounds. Due to the limited publicly available experimental data on this exact molecule, this guide will provide a comprehensive, reproducible protocol for its synthesis and characterization, drawing upon established methodologies for analogous structures. We will then present a comparative analysis with structurally related, well-documented pyrrolidine derivatives to provide context for its potential performance and biological activity.

Comparative Landscape: Structural Analogs and Their Significance

To understand the potential significance of this compound, it is instructive to compare it with its structural relatives for which biological data are available. The pyrrolidine scaffold is a common feature in compounds targeting a wide range of biological pathways, including those involved in cancer, infectious diseases, and central nervous system disorders.[1][2]

Compound/AnalogKey Structural FeaturesReported Biological Activity/SignificanceReference
This compound N-isopropyl, 3-(N-methylaminomethyl) substitutionNot extensively documentedN/A
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amineChiral pyrrolidine coreKey intermediate for the antibiotic premafloxacin[3]
Pyrrolidine-based NAAA inhibitorsPyrrolidine amide derivativesInhibition of N-acylethanolamine acid amidase (NAAA), with implications for inflammatory and neurological disorders[4]
Pyrrolidine-substituted 3-amido-9-ethylcarbazole derivativesCarbazole moiety linked to a pyrrolidine ringAnticancer activity against hepatocellular and cervical cancer cell lines

The seemingly subtle structural modifications, such as the nature of the N-substituent (e.g., isopropyl vs. other alkyl or aryl groups) and the substitution pattern on the pyrrolidine ring, can dramatically influence the biological activity.[1] For instance, the chirality of the pyrrolidine ring is often critical for target engagement, as seen in the intermediate for premafloxacin.[3] The N-isopropyl group in our target compound is a moderately bulky lipophilic group that can influence receptor binding and pharmacokinetic properties.

Reproducible Synthesis of this compound: A Step-by-Step Protocol

The most versatile and widely adopted method for the synthesis of N-substituted pyrrolidines is reductive amination .[5][6] This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This approach is highly efficient and allows for the introduction of a wide variety of substituents.

Here, we propose a two-step reductive amination strategy for the synthesis of this compound starting from commercially available precursors.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)methanamine cluster_1 Step 2: N-Methylation start1 Pyrrolidin-3-ylmethanamine reaction1 Reductive Amination start1->reaction1 acetone Acetone acetone->reaction1 reductant1 Sodium triacetoxyborohydride reductant1->reaction1 solvent1 1,2-Dichloroethane solvent1->reaction1 product1 1-(1-Isopropylpyrrolidin-3-yl)methanamine product1_input 1-(1-Isopropylpyrrolidin-3-yl)methanamine product1->product1_input Purification and use in next step reaction1->product1 reaction2 Reductive Amination product1_input->reaction2 formaldehyde Formaldehyde (aq.) formaldehyde->reaction2 reductant2 Sodium triacetoxyborohydride reductant2->reaction2 solvent2 1,2-Dichloroethane solvent2->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)methanamine

Causality: This initial step introduces the isopropyl group onto the pyrrolidine nitrogen via reductive amination of the primary amine of the starting material with acetone. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for iminium ions over ketones.

Protocol:

  • To a stirred solution of pyrrolidin-3-ylmethanamine (1.0 eq) in 1,2-dichloroethane (0.2 M), add acetone (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. (Caution: The reaction may be exothermic) .

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(1-Isopropylpyrrolidin-3-yl)methanamine.

Step 2: N-Methylation to Yield this compound

Causality: The secondary amine formed in the previous step is methylated using formaldehyde in a second reductive amination. Again, sodium triacetoxyborohydride is a suitable reducing agent for this transformation.

Protocol:

  • Dissolve the purified 1-(1-Isopropylpyrrolidin-3-yl)methanamine (1.0 eq) from Step 1 in 1,2-dichloroethane (0.2 M).

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Validation and Characterization: Ensuring Reproducibility

To ensure the reproducibility of this synthesis, rigorous characterization of the final product is essential. The following methods should be employed to confirm the identity and purity of the synthesized compound.

Purity and Identity Confirmation Workflow

G cluster_0 Characterization of this compound product Synthesized Product hplc HPLC Analysis product->hplc Purity Assessment lcms LC-MS Analysis product->lcms Purity and Molecular Weight Confirmation nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation hrms High-Resolution Mass Spectrometry product->hrms Exact Mass Determination ir Infrared Spectroscopy product->ir Functional Group Identification

Caption: Analytical workflow for product validation.

Detailed Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be developed to assess the purity of the final compound. A C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid is a good starting point. The purity should be >95% for use in biological assays.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₉H₂₀N₂ is m/z 157.17.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.

    • Expected ¹H NMR signals: Resonances corresponding to the isopropyl group (a doublet and a septet), the N-methyl group (a singlet), and the protons of the pyrrolidine ring and the methylene bridge.

    • Expected ¹³C NMR signals: Distinct signals for each carbon atom in the molecule, including the isopropyl methyls, the isopropyl methine, the N-methyl, the pyrrolidine carbons, and the methylene bridge carbon.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, the exact mass of the [M+H]⁺ ion should be determined.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-H and C-N stretching frequencies and the absence of N-H stretches (from the secondary amine precursor) and C=O stretches (from the starting carbonyl compounds).

Comparative Performance and Structure-Activity Relationships

While specific experimental data for this compound is lacking, we can infer potential areas of biological relevance by examining its structural features in the context of its better-studied analogs.

  • Influence of the N-substituent: The N-isopropyl group is a common substituent in pharmacologically active compounds. Its size and lipophilicity can influence binding to hydrophobic pockets in target proteins and affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. In a series of pyrrolidine amide derivatives, the nature of the substituents on the pyrrolidine ring was shown to significantly impact their inhibitory activity against NAAA.[4]

  • Role of the 3-aminomethyl Side Chain: The 3-(N-methylaminomethyl) substituent provides a basic nitrogen atom that can participate in hydrogen bonding or ionic interactions with biological targets. The distance and flexibility of this side chain are critical for proper orientation within a binding site.

  • Potential for CNS Activity: The overall lipophilicity and the presence of a tertiary amine suggest that the compound may have the potential to cross the blood-brain barrier, making it a candidate for investigation in central nervous system disorders.

Conclusion and Future Directions

This guide provides a robust and reproducible synthetic route to this compound based on the well-established principles of reductive amination. By following the detailed protocols for synthesis and characterization, researchers can confidently produce this compound for further investigation. The comparative analysis with structurally related, biologically active pyrrolidine derivatives suggests that this compound is a worthwhile candidate for screening in various biological assays, particularly in the areas of oncology, infectious diseases, and neuroscience. Future work should focus on the biological evaluation of this compound to elucidate its pharmacological profile and to further explore the structure-activity relationships within this fascinating class of molecules.

References

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2019). National Institutes of Health. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Institutes of Health. [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. (2021). ResearchGate. [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2011). ResearchGate. [Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. (2021). OUCI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). National Institutes of Health. [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (2003). PubMed. [Link]

Sources

Navigating the Uncharted: A Comparative Guide to Cross-Validating the Mechanism of Action for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic is fraught with challenges. A critical, and often early, hurdle is the precise characterization of its mechanism of action (MoA). This guide provides a comprehensive framework for the cross-validation of the MoA for the novel compound, 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine . In the absence of direct literature on this specific molecule, we will leverage structure-activity relationships (SAR) from analogous pyrrolidine-containing compounds to hypothesize potential mechanisms and outline a robust, multi-pronged validation strategy. This document is designed to be a practical guide, offering not just protocols, but the scientific rationale behind each experimental choice.

Introduction to this compound and Its Therapeutic Potential

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a wide range of biological targets. The structure of this compound, featuring a 1-isopropyl-3-(aminomethyl)pyrrolidine core, suggests potential interactions with receptors and transporters within the central nervous system (CNS) and other tissues.

Based on a comprehensive analysis of structurally similar compounds, we can postulate several potential mechanisms of action for this molecule. Pyrrolidine derivatives have been identified as:

  • Chemokine Receptor Antagonists: Specifically, antagonists of the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases.[4]

  • Serotonin and Dopamine Receptor Ligands: Modulators of 5-HT6 and D3 receptors, which are targets for cognitive and neuropsychiatric disorders.[5]

  • Enzyme Inhibitors: Such as N-acylethanolamine acid amidase (NAAA) inhibitors, which are involved in pain and inflammation signaling.[6]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: A target for the development of novel analgesics.[7]

  • Histamine H3 Receptor Inverse Agonists: Investigated for their potential in treating sleep disorders and cognitive deficits.[8]

This guide will focus on a hypothesized MoA as a chemokine receptor antagonist , given the structural precedent, and will detail a cross-validation workflow to rigorously test this hypothesis against other possibilities.

The Cross-Validation Workflow: A Multi-Tiered Approach

A robust MoA validation strategy should not rely on a single experimental outcome. Instead, a tiered approach, integrating in vitro and in vivo assays, is essential to build a comprehensive and reliable picture of the compound's biological activity.

MoA Validation Workflow cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular & Phenotypic Assays cluster_2 Tier 3: In Vivo Target Validation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Confirmation Chemotaxis Assays Chemotaxis Assays Functional Assays->Chemotaxis Assays Cellular Validation Enzyme Inhibition Assays Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Chemotaxis Assays->Signaling Pathway Analysis Mechanism Deep Dive Pharmacokinetic Profiling Pharmacokinetic Profiling Signaling Pathway Analysis->Pharmacokinetic Profiling In Vivo Readiness Disease Models Disease Models Pharmacokinetic Profiling->Disease Models Efficacy Testing Validated MoA Validated MoA Disease Models->Validated MoA Hypothesized MoA Hypothesized MoA Hypothesized MoA->Receptor Binding Assays Primary Screen Hypothesized MoA->Enzyme Inhibition Assays Parallel Screen Chemotaxis Assay cluster_0 Upper Chamber cluster_1 Lower Chamber Cells + Compound Cells + Compound Porous Membrane Porous Membrane Cells + Compound->Porous Membrane Migration Chemoattractant (MCP-1) Chemoattractant (MCP-1) Porous Membrane->Chemoattractant (MCP-1) Blocked by Antagonist

Figure 2: Schematic of a Transwell migration assay to assess chemotaxis inhibition.

Tier 3: In Vivo Target Validation

The final step is to assess the compound's properties in a whole-organism setting.

Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. [9][10] Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer this compound via both intravenous (i.v.) and oral (p.o.) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Table 2: Key Pharmacokinetic Parameters to Evaluate

ParameterDescriptionDesirable Range
Oral Bioavailability (%F) The fraction of the oral dose that reaches systemic circulation.> 30%
Half-life (t½) The time required for the plasma concentration to decrease by half.2-12 hours for once or twice daily dosing
Clearance (CL) The volume of plasma cleared of the drug per unit time.Low to moderate
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Moderate

Rationale: The ultimate validation of an MoA is the demonstration of efficacy in a relevant animal model of disease. For a CCR2 antagonist, a model of inflammation would be appropriate.

Protocol: Thioglycollate-Induced Peritonitis Model

  • Animal Model: Use C57BL/6 mice.

  • Procedure:

    • Pre-treat the mice with this compound or a vehicle control.

    • Induce peritonitis by intraperitoneal injection of thioglycollate broth.

    • After a set time (e.g., 24 hours), collect peritoneal lavage fluid.

  • Analysis: Perform a cell count and differential analysis of the lavage fluid to quantify the influx of inflammatory cells, particularly monocytes/macrophages.

  • Expected Outcome: A successful CCR2 antagonist will significantly reduce the recruitment of inflammatory cells to the peritoneum compared to the vehicle-treated group.

Cross-Validation Against Alternative Mechanisms

To ensure the specificity of the compound's MoA, it is crucial to test it against other plausible targets identified from SAR analysis. This can be done by running a panel of binding and functional assays for targets such as 5-HT6, D3, TRPV1, and NAAA in parallel with the primary CCR2 assays. The compound should exhibit significantly higher potency for CCR2 to confirm a selective MoA.

Conclusion

The cross-validation of a novel compound's mechanism of action is a systematic and evidence-based process. For this compound, by leveraging data from structurally related molecules, we can formulate a strong hypothesis and a rigorous experimental plan to test it. The multi-tiered approach outlined in this guide, from in vitro target engagement to in vivo efficacy, provides a clear and scientifically sound pathway to elucidating its therapeutic potential. This structured approach not only de-risks the drug development process but also builds a solid foundation for future clinical investigation.

References

  • Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., ... & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2099-2102. [Link]

  • Góra, J., Szafarz, M., Hogendorf, A., Cieślik, P., Koralewski, R., Grych, M., ... & Kiec-Kononowicz, K. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo [3, 2-c] quinoline Series. Molecules, 28(3), 1083. [Link]

  • Siracusa, R., Paterniti, I., Cordaro, M., Crupi, R., Esposito, E., & Cuzzocrea, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Wang, Y., Li, J., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Petri, A. D., Sbardella, G., & Castellano, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]

  • Zulli, A. L., Aimone, L. D., Mathiasen, J. R., Gruner, J. A., Raddatz, R., Bacon, E. R., & Hudkins, R. L. (2012). Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. Bioorganic & medicinal chemistry letters, 22(8), 2807-2810. [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Van de Waterbeemd, H. (2005). From in vivo to in vitro/in silico ADME: progress and challenges. Expert opinion on drug metabolism & toxicology, 1(1), 1-4. [Link]

  • Li, Y., Li, S., Wang, Y., Zhang, Y., & Li, J. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl) pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 235, 114191. [Link]

Sources

A Researcher's Guide to Control Experiments for Novel Pyrrolidine-Based CNS Compounds: A Case Study on 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of characterizing a novel chemical entity is paved with rigorous experimentation and, most critically, impeccable controls. This guide provides an in-depth technical framework for designing and executing control experiments for a novel compound, 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. Given the absence of prior biological data for this specific molecule, we will proceed based on a rational, structure-based hypothesis: its potential activity as a monoamine transporter inhibitor. The pyrrolidine scaffold is a privileged structure in many centrally active agents, and the N-methylmethanamine moiety bears resemblance to the side chains of various known psychostimulants and antidepressants that target these transporters.[1][2]

Our core objective is to present a self-validating system of experiments. We will not only outline the protocols but also delve into the causality behind each experimental choice, ensuring that the data generated is both robust and interpretable. This guide is structured to walk you through the logical progression of compound validation, from initial in vitro characterization to in vivo confirmation of its mechanism of action.

The Foundational Hypothesis and the Critical Role of Controls

We hypothesize that this compound (referred to hereafter as "Test Compound") functions as an inhibitor of one or more of the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] Inhibition of these transporters increases the extracellular concentration of neurotransmitters and is a well-established mechanism for treating depression and other neuropsychiatric disorders.[4]

To rigorously test this hypothesis, a multi-tiered approach using carefully selected control compounds is essential. Controls serve to eliminate alternative explanations for the observed effects and to provide a benchmark against which the Test Compound's activity can be compared.

Diagram of the Proposed Mechanism of Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Transporter Monoamine Transporter (SERT, NET, or DAT) Vesicle Synaptic Vesicle Neurotransmitter_out Vesicle->Neurotransmitter_out Release Neurotransmitter_in Neurotransmitter_out->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding Test_Compound Test Compound Test_Compound->Transporter Inhibition

Caption: Hypothetical mechanism of the Test Compound as a monoamine transporter inhibitor.

Selection of Control Compounds: The Pillars of a Valid Study

The choice of controls is paramount. We will utilize both positive and negative controls to create a robust experimental framework.

Positive Controls

Positive controls are well-characterized compounds known to produce the expected effect. They validate the assay's integrity and provide a benchmark for potency and selectivity. For our hypothesized mechanism, we will use established inhibitors for each of the three monoamine transporters.

Control Compound Primary Target(s) Rationale for Selection
Cocaine DAT > NET > SERTA well-characterized, non-selective monoamine reuptake inhibitor. Provides a broad benchmark.[5]
Desipramine NETA classic tricyclic antidepressant with high selectivity for the norepinephrine transporter.[6][7]
Fluoxetine (or Citalopram) SERTA selective serotonin reuptake inhibitor (SSRI), representing a major class of antidepressants.[8][9]
GBR-12909 DATA highly selective dopamine reuptake inhibitor, useful for dissecting DAT-specific effects.
Negative Controls

Negative controls are crucial for ruling out non-specific effects and confirming that the observed activity is due to the specific interaction of the Test Compound with its target.

  • Vehicle Control: The solvent in which the Test Compound and controls are dissolved (e.g., DMSO, saline). This control accounts for any effects of the solvent itself.

  • Structurally Similar, Inactive Analog (SSIA): This is the ideal negative control. As this compound is a novel compound, an SSIA would need to be synthesized. A plausible candidate would be (1-Isopropylpyrrolidin-3-yl)methanol. This analog removes the N-methylmethanamine side chain, which is critical for interaction with the transporter's binding pocket in many known inhibitors, while retaining the core pyrrolidine structure. Its synthesis would follow a modified route of the parent compound. The lack of activity from the SSIA would strongly support the hypothesis that the N-methylmethanamine moiety is essential for the observed biological effects.

  • Parental Cell Line/Non-transfected Cells: In cell-based assays, using cells that do not express the target transporter is a critical negative control to ensure that the observed effects are transporter-dependent.[10]

In Vitro Characterization: Potency and Selectivity Profile

The first step is to determine if the Test Compound directly interacts with the monoamine transporters and to quantify its potency and selectivity. This is achieved through radioligand binding and neurotransmitter uptake assays.

Experimental Workflow: In Vitro Assays

start Start: In Vitro Characterization binding Radioligand Binding Assays (SERT, NET, DAT) start->binding uptake Neurotransmitter Uptake Assays (SERT, NET, DAT) start->uptake analysis Data Analysis: Calculate Ki and IC50 values binding->analysis uptake->analysis profile Determine Potency and Selectivity Profile analysis->profile end Proceed to In Vivo Studies profile->end

Caption: Workflow for in vitro characterization of the Test Compound.

A. Radioligand Binding Assays

These assays measure the ability of the Test Compound to displace a specific radiolabeled ligand from the transporter. This provides the binding affinity (Ki) of the compound for each transporter.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Use cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.[13]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the Test Compound (or control compounds).

  • Controls:

    • Total Binding: Radioligand + membranes (no inhibitor).

    • Non-specific Binding: Radioligand + membranes + a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

    • Vehicle Control: Radioligand + membranes + vehicle.

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the Test Compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]

B. Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the Test Compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. This provides the functional inhibitory potency (IC50).[5][15]

Experimental Protocol: [³H]Neurotransmitter Uptake Assay

  • Cell Plating: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the Test Compound or control compounds for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake versus the log concentration of the Test Compound.

Expected Data Summary (Hypothetical)
Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM) [³H]5-HT Uptake IC50 (nM) [³H]NE Uptake IC50 (nM) [³H]DA Uptake IC50 (nM)
Test Compound 15025452004065
Desipramine >10001.5350>10003.0450
Fluoxetine 2.02504003.5300500
Cocaine 300200150450250200
SSIA Control >10,000>10,000>10,000>10,000>10,000>10,000

This hypothetical data suggests the Test Compound is a relatively potent inhibitor of NET and DAT, with weaker activity at SERT.

In Vivo Validation: Mechanism of Action and Behavioral Effects

Positive in vitro results must be validated in a living system to confirm the mechanism of action and assess potential therapeutic effects.

A. In Vivo Microdialysis

This technique directly measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing direct evidence of reuptake inhibition.[16][17]

Experimental Protocol: In Vivo Microdialysis in Mice

  • Surgery: Surgically implant a microdialysis guide cannula targeting a relevant brain region (e.g., the prefrontal cortex for NET/DAT activity or the nucleus accumbens for DAT activity). Allow the animals to recover.

  • Experiment Day: Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer the Test Compound, a positive control (e.g., Desipramine), or vehicle via intraperitoneal (i.p.) injection.

  • Post-injection Collection: Continue to collect dialysate samples for 2-3 hours post-injection.

  • Analysis: Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using HPLC with electrochemical detection (HPLC-ECD).[18][19]

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels. Compare the effects of the Test Compound to the vehicle and positive control. A significant increase in a specific neurotransmitter following administration of the Test Compound would confirm its in vivo reuptake inhibition activity.

B. Behavioral Assays for Antidepressant-like Activity

Since NET and SERT inhibitors are used as antidepressants, it is logical to assess the Test Compound in behavioral models that are sensitive to these drugs.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used screening tool for potential antidepressant activity.[20][21] It is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is known to reduce this immobility time.

  • Acclimation: Allow mice to acclimate to the testing room.

  • Drug Administration: Administer the Test Compound, a positive control (e.g., Desipramine or Fluoxetine), or vehicle i.p. 30-60 minutes before the test.

  • Test: Place each mouse individually into a glass cylinder filled with water (23-25°C).

  • Scoring: Record the total duration of immobility during the last 4 minutes of a 6-minute test session.

  • Data Analysis: Compare the immobility time of the Test Compound group with the vehicle and positive control groups. A significant reduction in immobility suggests antidepressant-like effects.

Control for Locomotor Activity: It is crucial to ensure that the reduction in immobility is not a false positive due to a general increase in motor activity. Therefore, a separate cohort of animals should be tested in an open-field arena to measure locomotor activity (total distance traveled). The Test Compound should not significantly increase locomotor activity at doses that are effective in the FST.[21]

Conclusion: Synthesizing the Evidence

This guide has outlined a comprehensive and logically structured approach to conducting control experiments for a novel compound, this compound, based on a plausible, structure-driven hypothesis. By systematically employing well-characterized positive controls and thoughtfully designed negative controls, researchers can build a robust dataset.

The in vitro assays will define the compound's potency and selectivity at the molecular level. The in vivo microdialysis will confirm whether this molecular action translates to the intended neurochemical effect in the brain. Finally, the behavioral assays will provide an initial indication of its potential therapeutic utility. Only through such a rigorous, control-centric methodology can we generate trustworthy and authoritative data, paving the way for the further development of novel therapeutics.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Chaurasiya, R. P., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc. [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

  • Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences. [Link]

  • Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

  • NDI Neuroscience. Pre-clinical Contract Research In Vitro Assays. NDI Neuroscience. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Stamford, J. A. (2002). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Oxford Academic. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Methods in Molecular Biology. [Link]

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Scribd. [Link]

  • Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Technical Data Sheet. Molecular Devices. [Link]

  • Kedzierska, E., & Wach, I. (2016). Using tests and models to assess antidepressant-like activity in rodents. Current Problems of Psychiatry. [Link]

  • Yuliani, R., et al. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Sitte, H. H., & Freissmuth, M. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • van der Poel, A. M., et al. (1982). A set of behavioural tests predicting antidepressant activity. Semantic Scholar. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Zhang, L., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • BioIVT. SERT Transporter Assay. BioIVT. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Corazza, O., & Roman-Urrestarazu, A. (Eds.). (2020). Handbook of Novel Psychoactive Substances: What Clinicians Should Know About NPS. Routledge. [Link]

  • Zhan, C. G., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]

  • ResearchGate. (2009). High-Throughput Screening for Norepinephrine Transporter Inhibitors Using the FLIPRTetra. ResearchGate. [Link]

  • Restek. Method Development Guide for Novel Psychoactive Substances. Restek. [Link]

  • Center for Forensic Science Research & Education. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. CFSRE. [Link]

  • Salomone, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]

  • Howell, L. L., & Negus, S. S. (2014). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacological Sciences. [Link]

  • Ginsburg, B. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link]

  • Wang, S., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications. [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry. [Link]

  • Khan, M. A., et al. (1995). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry. [Link]

  • van den Brink, W., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Rather, B. A., & Ganie, S. A. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link]

  • Staroń, J., et al. (2016). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences. [Link]

  • Wang, Z., et al. (2023). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Organic Letters. [Link]

  • Deo, C. (2023). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. [Link]

  • BioIVT. Drug Transporter Assays. BioIVT. [Link]

Sources

A Comparative Framework for the Statistical Analysis of Novel Pyrrolidine-Based CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to confer favorable physicochemical properties such as enhanced aqueous solubility.[1][2] This guide presents a comprehensive framework for the statistical analysis and comparative evaluation of novel pyrrolidine derivatives, using a representative, yet hypothetical, compound: 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, hereafter referred to as "Compound P". While specific experimental data for Compound P is not publicly available, this document serves as an in-depth methodological template for researchers engaged in the discovery and development of new chemical entities (NCEs) targeting the central nervous system (CNS). We will detail the requisite experimental protocols, from initial physicochemical characterization to in vitro pharmacological profiling, and provide a rigorous guide to the statistical analysis of the resultant data.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered, non-planar pyrrolidine ring is a privileged structure in drug discovery.[3] Its sp³-hybridized carbons allow for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with complex biological targets like receptors and enzymes.[1][4] This structural motif is integral to a wide range of therapeutics, including ACE inhibitors like captopril and antiviral agents.[2]

The structure of Compound P, featuring an N-isopropyl group and an N-methylmethanamine side chain, suggests potential interactions with CNS targets. The tertiary amine can act as a hydrogen bond acceptor, while the overall structure may influence receptor subtype selectivity and pharmacokinetic properties.[5] Given these features, a logical starting point for pharmacological evaluation is to screen Compound P against a panel of CNS receptors, for instance, the dopaminergic and serotonergic systems, which are frequently modulated by compounds with similar structural alerts.

This guide will compare the hypothetical performance of Compound P against a well-characterized, fictional reference compound, "Reference S," a known selective dopamine D2 receptor agonist.

Foundational Analysis: Physicochemical and Structural Characterization

Before biological evaluation, a thorough characterization of the NCE's fundamental properties is essential. This ensures data integrity and reproducibility. For a novel compound like Compound P, this involves a suite of analytical techniques.[6]

Experimental Protocols

Protocol 1: Identity and Purity Confirmation

  • Objective: To confirm the chemical structure and assess the purity of the synthesized Compound P.

  • Methodology:

    • Sample Preparation: Dissolve approximately 1 mg of Compound P in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).[6]

    • LC-MS/MS Analysis: Inject the sample into a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC), such as an LC-Q/TOF system.[7]

      • Rationale: This technique separates the compound from potential impurities and provides a precise mass measurement, confirming its elemental composition.[7]

    • NMR Spectroscopy: Dissolve 5-10 mg of Compound P in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

      • Rationale: NMR provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

  • Self-Validation: The combination of HRMS for mass accuracy and NMR for structural connectivity provides a robust, cross-validated confirmation of the compound's identity and purity.

Protocol 2: Solubility and Lipophilicity Determination

  • Objective: To measure aqueous solubility and the octanol/water partition coefficient (LogP), key predictors of pharmacokinetic behavior.

  • Methodology:

    • Aqueous Solubility: Use the shake-flask method (or a higher-throughput kinetic method) in phosphate-buffered saline (PBS) at pH 7.4. Quantify the dissolved compound concentration using a calibrated HPLC-UV method.

    • LogP Determination: Employ the shake-flask method with n-octanol and water. After equilibration, measure the concentration of Compound P in each phase via HPLC-UV to calculate the partition coefficient.

  • Causality: High aqueous solubility is often desirable for intravenous administration, while optimal lipophilicity is crucial for crossing the blood-brain barrier in CNS drug candidates.[8]

Hypothetical Physicochemical Data

For the purpose of this guide, we will assume the following properties for Compound P and our comparator, Reference S.

PropertyCompound P (Hypothetical)Reference S (Hypothetical)Analytical Method
Molecular Weight 156.27 g/mol [9]210.31 g/mol HRMS
Purity >98%>99%LC-MS, ¹H NMR
Aqueous Solubility (pH 7.4) 2.5 mg/mL0.8 mg/mLHPLC-UV
LogP 1.82.5Shake-Flask HPLC-UV

In Vitro Pharmacological Profiling: Receptor Binding Affinity

A primary goal in early drug discovery is to determine the affinity of a new compound for its biological target. Radioligand binding assays are a gold-standard method for quantifying this interaction.[10]

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of Compound P for the dopamine D2 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor D2 Receptor Membranes (e.g., from CHO cells) Incubate Incubate at 37°C (Allow to reach equilibrium) Receptor->Incubate Radioligand Radioligand (e.g., [³H]-Spiperone) Radioligand->Incubate Test_Compound Test Compound (Compound P or Reference S) Test_Compound->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Competition for binding sites Wash Wash Filters Filter->Wash Count Scintillation Counting (Quantify bound radioactivity) Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Fit Non-linear Regression (Sigmoidal dose-response) Plot->Fit Calculate Calculate IC₅₀ and Ki Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay
  • Objective: To determine the inhibitory constant (Ki) of Compound P and Reference S for the human dopamine D2 receptor.

  • Methodology:

    • Reagents: Human D2 receptor-expressing cell membranes, [³H]-Spiperone (radioligand), unlabeled haloperidol (for non-specific binding), test compounds (Compound P, Reference S).

    • Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes, and a fixed concentration of [³H]-Spiperone (at its approximate Kd value).

    • Compound Addition: Add increasing concentrations of Compound P or Reference S (typically from 10⁻¹⁰ M to 10⁻⁵ M). To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled haloperidol.

    • Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding to reach equilibrium.[10]

    • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Trustworthiness: The inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor) is critical for calculating specific binding, ensuring the validity of the results.[11]

Statistical Analysis of Experimental Data

Data Transformation and Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Normalize Data: Convert specific binding values to a percentage of the maximal specific binding (control wells with no competitor).

  • Non-linear Regression: Plot the normalized percent inhibition against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope).[13]

    • Causality: Non-linear regression is statistically more robust and provides more reliable parameter estimates (like IC₅₀) compared to older, linearized methods like the Scatchard plot.[14]

  • Ki Calculation: Convert the empirically determined IC₅₀ value to the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Comparative Data Summary

The following table presents hypothetical binding data for Compound P and Reference S, analyzed as described above.

CompoundTargetIC₅₀ (nM) [95% CI]Hill SlopeKi (nM)n
Compound P Dopamine D2125.4 [105.2, 149.5]0.9845.13
Reference S Dopamine D28.2 [6.9, 9.7]1.012.93
Compound P Serotonin 5-HT₂ₐ>10,000N/A>3,5003
Reference S Serotonin 5-HT₂ₐ850.6 [720.1, 1005]0.95301.23

Data are presented as mean [95% Confidence Interval] from n=3 independent experiments.

Interpretation: Based on this hypothetical data, Reference S shows high affinity and selectivity for the D2 receptor. Compound P demonstrates moderate affinity for the D2 receptor but exceptional selectivity, with no significant binding at the 5-HT₂ₐ receptor up to 10 µM. A Hill slope close to 1.0 suggests competitive binding at a single site.[14]

Visualizing a Hypothetical Signaling Pathway

The binding of an agonist like Compound P or Reference S to the D2 receptor, a Gi-coupled GPCR, would initiate a downstream signaling cascade. The diagram below illustrates this process.

G cluster_cytosol Cytosol Agonist Agonist (Compound P) Receptor Dopamine D2 Receptor (Gi) Agonist->Receptor Binds G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Leads to

Caption: Inhibitory signaling cascade of a Gi-coupled GPCR.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating framework for the characterization and comparative statistical analysis of novel pyrrolidine-based CNS drug candidates, using the hypothetical molecule this compound (Compound P) as an exemplar. The detailed protocols for physicochemical analysis and in vitro receptor binding provide a clear path for generating high-quality, reproducible data.

The hypothetical results suggest that Compound P is a moderately potent D2 receptor ligand with excellent selectivity over the 5-HT₂ₐ receptor. This profile could be advantageous, potentially reducing off-target effects commonly associated with less selective compounds.

The logical next steps in the drug discovery cascade would be:

  • Functional Assays: To determine if Compound P acts as an agonist, antagonist, or allosteric modulator at the D2 receptor.

  • Broader Selectivity Profiling: Screening against a wider panel of CNS receptors, ion channels, and transporters.

  • ADMET Profiling: In vitro assessment of metabolic stability, permeability, and potential toxicities to further evaluate its drug-like properties.[8][15]

By adhering to the principles of robust experimental design and meticulous statistical analysis detailed herein, researchers can confidently advance promising new chemical entities toward further development.

References

  • Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews, 109(9), 4439–4486. [Link]

  • D'Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Zancajo, V., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 579227. [Link]

  • Lai, T. L., & Zhang, L. (1994). Statistical analysis of ligand-binding experiments. Biometrics, 50(3), 782–797. [Link]

  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592-605. [Link]

  • Hall, H. (1992). Saturation analysis in receptor binding assays: an evaluation of six different calculation techniques. Pharmacology & Toxicology, 71(1), 45-51. [Link]

  • University of Glasgow. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis. Retrieved from [Link]

  • National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. [Link]

  • Wsól, A., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7. [Link]

  • PubChem. (n.d.). 1-(3-ethylpyrrolidin-3-yl)-N-methylmethanamine. Retrieved from [Link]

  • Pindjakova, D., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(20), 12224. [Link]

  • Strharsky, T., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3023. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine (CAS No. 884504-73-8). As a substituted pyrrolidine derivative, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Core Safety Directives

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][7] An eyewash station and safety shower must be readily accessible.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][6]
Skin and Body Protection Flame-retardant, chemical-resistant laboratory coat or gown.A fully buttoned lab coat made of a material resistant to chemical permeation is required. Consider a disposable, polyethylene-coated polypropylene gown for added protection.[1][2]
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for any defects before use. Due to the potential for chemical permeation, it is recommended to change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[4][6][9] Use proper glove removal technique to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.This is mandatory if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.[3][7] A full-face respirator can provide both respiratory and eye protection.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.